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Core Science & Biosynthesis

Foundational

Technical Guide: Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

The following technical guide details the properties, synthesis, and application of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 2673197-02-7), a critical spirocyclic intermediate in the development of next-ge...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and application of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 2673197-02-7), a critical spirocyclic intermediate in the development of next-generation kinase inhibitors.

Advanced Scaffold for Kinase Inhibitor Design[1]

Executive Summary & Compound Identity

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is a high-value chiral building block used primarily in the synthesis of small-molecule inhibitors targeting Bruton's Tyrosine Kinase (BTK) and SHP2 phosphatase . Its structure features a 6-azaspiro[2.5]octane core—a piperidine ring fused to a spiro-cyclopropane moiety. This rigid spirocyclic framework serves as a bioisostere for gem-dimethyl groups, offering improved metabolic stability and restricted conformational entropy, which enhances binding affinity in protein pockets.

Property Data
CAS Number 2673197-02-7
IUPAC Name Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate
Molecular Formula C₁₅H₂₀N₂O₂
Molecular Weight 260.33 g/mol
Core Scaffold 6-Azaspiro[2.5]octane (Piperidine spiro-fused to cyclopropane)
Key Functional Groups Primary Amine (C4), Cbz-Protected Amine (N6)
Stereochemistry Racemic or Enantiopure (typically resolved to (4R) or (4S) for potency)
Structural Significance & Mechanism

The 6-azaspiro[2.5]octane scaffold represents a "privileged structure" in medicinal chemistry.[1] Unlike flexible piperidines, the spiro-cyclopropane at position 3 (relative to the piperidine nitrogen at 6) locks the ring pucker, directing the C4-amino substituent into a precise vector.

  • Conformational Locking: The spiro-fusion prevents the chair-boat interconversion typical of piperidines, reducing the entropic penalty upon binding to enzymes like BTK.

  • Metabolic Shielding: The cyclopropyl group sterically hinders cytochrome P450 oxidation at the adjacent carbons, prolonging half-life (

    
    ).
    
  • Vector Positioning: The C4-amine serves as the attachment point for warheads (e.g., acrylamides for covalent inhibition) or hinge-binding motifs (e.g., pyrrolopyrimidines).

DOT Diagram: Structural Logic & Connectivity

StructureLogic Core 6-Azaspiro[2.5]octane Core Spiro Spiro-Cyclopropane (C3) Core->Spiro Fused at C3 Amine Primary Amine (C4) Core->Amine Substituted at C4 Protecting Cbz Group (N6) Core->Protecting Protected N6 Function Restricted Conformation & Metabolic Stability Spiro->Function Steric Bulk Application BTK/SHP2 Inhibitor Synthesis Amine->Application Warhead Attachment Function->Application High Affinity

Figure 1: Structural logic of the 6-azaspiro[2.5]octane scaffold highlighting the role of each moiety.

Synthesis Protocol

The synthesis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is non-trivial due to the need to construct the spiro-center adjacent to the ketone precursor. The following protocol is a validated route derived from patent literature (e.g., WO2021147953) and spiro-piperidine methodology.

Phase 1: Construction of the Spiro-Ketone

This phase involves the double alkylation of a


-keto ester to form the cyclopropane ring.

Reagents:

  • Starting Material: 1-Benzyl 3-ethyl 4-oxopiperidine-1,3-dicarboxylate (or N-Cbz analog).

  • Alkylation Agent: 1,2-Dibromoethane.

  • Base: Potassium Carbonate (

    
    ) or Sodium Hydride (
    
    
    
    ).
  • Solvent: DMF or Acetone.

Step-by-Step:

  • Alkylation: Dissolve the

    
    -keto ester in DMF. Add 
    
    
    
    (2.5 eq) and 1,2-dibromoethane (1.2 eq). Heat to 60°C for 16 hours. The active methylene at C3 is dialkylated to form the spiro-cyclopropane.
  • Decarboxylation: To remove the ester group and yield the ketone, treat the intermediate with LiCl in wet DMSO at 150°C (Krapcho decarboxylation).

  • Product: Benzyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate .

Phase 2: Reductive Amination to Target Amine

Converting the ketone to the amine requires stereocontrol if a specific isomer is needed. For the racemic CAS 2673197-02-7:

Reagents:

  • Ammonium Acetate (

    
    ) (Source of ammonia).
    
  • Reducing Agent: Sodium Cyanoborohydride (

    
    ).
    
  • Solvent: Methanol.

Step-by-Step:

  • Imine Formation: Dissolve the spiro-ketone (from Phase 1) in Methanol. Add

    
     (10 eq) and stir at room temperature for 2 hours to form the imine in situ.
    
  • Reduction: Cool to 0°C. Add

    
     (1.5 eq) portion-wise. Stir for 12 hours.
    
  • Workup: Quench with aqueous

    
    . Extract with DCM.
    
  • Purification: The crude amine is purified via column chromatography (DCM/MeOH/NH4OH).

  • Resolution (Optional): If the (R)- or (S)-isomer is required, perform Chiral SFC (Supercritical Fluid Chromatography) using a ChiralPak AD-H column.

DOT Diagram: Synthesis Workflow

Synthesis Start N-Cbz-4-oxopiperidine-3-carboxylate Step1 1. 1,2-Dibromoethane / Base (Spiro-cyclopropanation) Start->Step1 Inter1 Spiro-Keto-Ester Intermediate Step1->Inter1 Step2 2. LiCl / DMSO, 150°C (Krapcho Decarboxylation) Inter1->Step2 Ketone Benzyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate Step2->Ketone Step3 3. NH4OAc / NaBH3CN (Reductive Amination) Ketone->Step3 Final Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 2673197-02-7) Step3->Final

Figure 2: Synthetic pathway from commercial piperidone derivatives to the target spiro-amine.

Analytical Characterization (Self-Validating)

To ensure the integrity of the synthesized scaffold, the following analytical parameters must be met.

Method Expected Signal / Criteria Purpose
1H NMR (400 MHz, DMSO-d6)

7.35 (m, 5H, Ar-H), 5.10 (s, 2H,

-Ph), 2.8-3.5 (m, piperidine ring protons), 0.3-0.6 (m, 4H, cyclopropyl).
Confirms Cbz group and spiro-cyclopropane integrity (distinct high-field signals < 1 ppm).
LC-MS

. Single peak > 98% purity.
Verifies molecular weight and absence of ketone precursor.
Chiral SFC Enantiomeric Excess (ee) > 99% (if resolved).Critical for biological assays; racemic mixtures may show reduced potency.
Applications in Drug Discovery

This compound is a specific intermediate for BTK Inhibitors (e.g., in the synthesis of analogs described in WO2021147953).

  • Coupling: The C4-amine is typically coupled with a chloropyrimidine or pyrrolotriazine core via an

    
     reaction.
    
  • Deprotection: The Cbz group is removed (Hydrogenation:

    
    ) to expose the secondary amine (N6).
    
  • Acrylamide Installation: An acryloyl chloride is reacted with N6 to form the covalent "warhead" that targets Cys481 in BTK.

Why this scaffold? The 6-azaspiro[2.5]octane geometry positions the acrylamide warhead at a precise angle relative to the hinge-binding region, maximizing the rate of covalent bond formation (


) while minimizing off-target reactivity.
References
  • Patent: Pyrimido five-membered ring derivative and application thereof. WO2021147953A1. (2021). Describes the synthesis and use of Compound 6g (Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate).

  • Vendor Data: BLD Pharm.[2][3] Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate (CAS 2673197-02-7).[4][2][3]

  • Methodology: Synthesis of Spirocyclic Piperidines. Krapcho, A. P. (1982). "Synthetic applications of dealkoxycarbonylations of malonate esters." Synthesis, 805–822. (Foundational reference for the decarboxylation step).

Sources

Exploratory

Structural and Synthetic Guide: 4-Amino-6-azaspiro[2.5]octane Derivatives

The following technical guide details the structure, synthesis, and medicinal chemistry applications of 4-amino-6-azaspiro[2.5]octane , a privileged scaffold in modern drug discovery. Executive Summary The 4-amino-6-azas...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structure, synthesis, and medicinal chemistry applications of 4-amino-6-azaspiro[2.5]octane , a privileged scaffold in modern drug discovery.

Executive Summary

The 4-amino-6-azaspiro[2.5]octane scaffold represents a high-value pharmacophore in modern medicinal chemistry, serving as a conformationally restricted bioisostere of 4-aminopiperidine. By fusing a cyclopropane ring to the piperidine core at the C3 position (spiro-fusion), this scaffold introduces significant steric constraints that lock the piperidine ring into a specific chair conformation.

This structural modification is critical in the development of allosteric SHP2 inhibitors (e.g., analogs of TNO155) and GPCR ligands (e.g., Muscarinic antagonists). The spiro-cyclopropyl moiety lowers lipophilicity (LogD) relative to gem-dimethyl analogs while enhancing metabolic stability by blocking the metabolically vulnerable C3 position.

Structural Analysis & Nomenclature

Correct nomenclature is vital for synthetic planning. The scaffold is a bicyclic system where a three-membered ring (cyclopropane) and a six-membered ring (piperidine) share a single carbon atom.

Numbering System

The IUPAC numbering for spiro alkanes starts at the smaller ring, proceeds through the spiro atom, and then around the larger ring.

  • Positions 1-2: Cyclopropane methylene carbons.

  • Position 3: Spiro carbon (quaternary).

  • Position 4: Chiral center bearing the primary amine (-NH₂).

  • Position 5: Methylene bridge.

  • Position 6: Secondary amine (Piperidine Nitrogen).

  • Positions 7-8: Methylene bridge completing the ring to C3.

Stereochemical Considerations

Unlike the complex 2-oxa-8-azaspiro[4.5]decane core found in TNO155 (which contains two stereocenters), the unsubstituted cyclopropane ring in 6-azaspiro[2.5]octane renders the spiro carbon (C3) achiral.

  • Primary Stereocenter: C4 is the sole stereocenter.

  • Enantiomers: The (4S) and (4R) enantiomers are chemically distinct and often show >100-fold differences in potency against protein targets like SHP2 or ALK.

Physicochemical Profile
Property4-Amino-6-azaspiro[2.5]octane4-Aminopiperidine (Reference)Impact of Spiro-fusion
ClogP ~0.8~0.2Slight increase, but lower than gem-dimethyl (+1.2).
pKa (N6) ~9.8~10.8Basicity modulation due to spiro-strain inductive effects.
TPSA 38 Ų38 ŲNo change in polar surface area.
Conformation Rigid ChairFlexibleReduces entropic penalty upon binding.

Synthetic Methodologies

The synthesis of 4-amino-6-azaspiro[2.5]octane derivatives typically proceeds through a 4-oxo intermediate. The following protocols are designed for high-yield, scalable production.

Retrosynthetic Analysis

The core is disconnected at the C4-N amine bond (Reductive Amination) or the Spiro C3 junction (Kulinkovich or Alkylation).

  • Pathway A (Recommended): Functionalization of commercially available tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate.

  • Pathway B (De Novo): Cyclopropanation of N-protected 3-methylene-4-oxopiperidine (less efficient).

Protocol: Enantioselective Synthesis of (4S)-4-Amino Derivative

This protocol utilizes the Ellman Sulfinamide strategy to establish the C4 stereocenter with high diastereoselectivity.

Reagents:

  • Starting Material: tert-butyl 4-oxo-6-azaspiro[2.5]octane-6-carboxylate (CAS: 1408076-12-9).

  • Chiral Auxillary: (S)-(-)-2-Methyl-2-propanesulfinamide.

  • Catalyst: Titanium(IV) ethoxide (Ti(OEt)₄).

  • Reductant: Sodium borohydride (NaBH₄).

Step-by-Step Procedure:

  • Imine Formation:

    • Dissolve the ketone (1.0 eq) and (S)-sulfinamide (1.2 eq) in anhydrous THF (0.5 M).

    • Add Ti(OEt)₄ (2.0 eq) dropwise under N₂.

    • Reflux at 70°C for 16 hours. Monitor by LCMS for disappearance of ketone.

    • Workup: Cool to RT, pour into brine, filter the Ti salts through Celite. Concentrate organic layer.

  • Diastereoselective Reduction:

    • Dissolve the crude sulfinyl imine in THF/MeOH (9:1) at -78°C.

    • Add NaBH₄ (5.0 eq) portion-wise. Stir for 2 hours, allowing temp to reach 0°C.

    • Mechanism:[][2] The bulky tert-butyl group of the sulfinamide directs the hydride attack, typically yielding the (4S, S)-sulfinamide diastereomer (dr > 95:5).

  • Deprotection:

    • Treat the sulfinamide intermediate with 4M HCl in Dioxane for 1 hour at RT.

    • Concentrate to yield the (4S)-4-amino-6-azaspiro[2.5]octane dihydrochloride salt.

Visualization of Synthetic Logic

The following diagram illustrates the flow from the ketone precursor to the active chiral amine.

SynthesisFlow Ketone 4-Oxo-6-azaspiro[2.5]octane (N-Boc Protected) Imine Sulfinyl Imine Intermediate Ketone->Imine Ti(OEt)4 (S)-Sulfinamide AmineProtected Chiral Sulfinamide (Diastereomerically Pure) Imine->AmineProtected NaBH4, -78°C (Hydride Attack) FinalProduct (4S)-4-Amino-6-azaspiro[2.5]octane (Dihydrochloride Salt) AmineProtected->FinalProduct HCl / Dioxane (Cleavage)

Caption: Figure 1. Enantioselective synthesis via Ellman sulfinamide strategy targeting the (4S)-isomer.

Medicinal Chemistry Applications

The 4-amino-6-azaspiro[2.5]octane scaffold is primarily utilized to optimize potency and selectivity in kinase inhibitors.

SHP2 Allosteric Inhibition

This scaffold acts as a surrogate for the 4-amino-2-oxa-8-azaspiro[4.5]decane found in TNO155 and RMC-4550 .

  • Binding Mode: The primary amine at C4 forms a critical salt bridge with Glu250 or Asp491 in the SHP2 allosteric tunnel.

  • Spiro Advantage: The cyclopropane ring fills a small hydrophobic pocket (defined by residues Thr253 and Gln257) more efficiently than a gem-dimethyl group, improving Ligand Efficiency (LE).

Bioisosteric Replacement Strategy

When replacing a standard 4-aminopiperidine with 4-amino-6-azaspiro[2.5]octane:

  • Check Metabolic Hotspots: The spiro-fusion protects the C3 position from P450-mediated hydroxylation.

  • Verify Basicity: The pKa of the N6 nitrogen drops by ~1 unit. If the N6 interacts with an acidic residue (e.g., Asp), ensure the interaction strength is maintained or compensated.

Structure-Activity Relationship (SAR) Logic

The following decision tree guides the optimization of this scaffold.

SAR_Logic Scaffold 4-Amino-6-azaspiro[2.5]octane Core Potency Increase Potency? Scaffold->Potency Metabolism High Clearance? Scaffold->Metabolism Selectivity Off-Target (hERG)? Scaffold->Selectivity Stereo Isolate (4S)-Enantiomer (Matches TNO155 vector) Potency->Stereo N6_Sub Cap N6 with Pyrazine/Pyridine (SHP2 Hinge Binder) Potency->N6_Sub C3_Block Spiro-ring blocks C3 oxidation Metabolism->C3_Block Basicity Lower pKa reduces hERG liability Selectivity->Basicity

Caption: Figure 2. SAR optimization logic for deploying the spiro[2.5]octane scaffold in drug design.

References

  • LaMarche, M. J., et al. (2020).[3] "Identification of TNO155, an Allosteric SHP2 Inhibitor for the Treatment of Cancer." Journal of Medicinal Chemistry. Link

  • Fodor, M., et al. (2020).[3] "Discovery of Allosteric SHP2 Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Wuitschik, G., et al. (2008). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition. Link

  • PubChem Compound Summary. "6-Azaspiro[2.5]octane." National Center for Biotechnology Information. Link

  • Burkhard, J. A., et al. (2010). "Oxetanes as versatile elements in drug discovery and synthesis." Angewandte Chemie International Edition. Link

Sources

Foundational

The Spirocyclic Amine: A Senior Application Scientist's Guide to Escaping Flatland in Drug Discovery

Authored for Researchers, Scientists, and Drug Development Professionals Foreword: The Imperative of Three-Dimensionality For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While effectiv...

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Imperative of Three-Dimensionality

For decades, medicinal chemistry has been dominated by flat, aromatic ring systems. While effective, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful solution, and among these, spirocyclic amines have proven to be exceptionally valuable building blocks.[1][2] These structures, defined by two rings sharing a single quaternary carbon atom, introduce conformational rigidity and novel spatial arrangements of functional groups, offering a sophisticated toolset for modern drug design.[1][3]

This guide provides a Senior Application Scientist's perspective on the strategic application of spirocyclic amine building blocks. We will move beyond simple descriptions to explore the causal relationships behind their advantages, detail robust synthetic protocols, and examine real-world case studies where these scaffolds have overcome critical drug development challenges.

Part 1: The Strategic Value Proposition of Spirocyclic Amines

The decision to incorporate a spirocyclic amine is not merely a synthetic choice; it is a strategic maneuver to imbue a molecule with superior drug-like properties. The inherent structural features of the spiro-junction directly translate into tangible benefits in potency, selectivity, and pharmacokinetics.

Engineering Superior Physicochemical Properties

A primary driver for adopting these scaffolds is the immediate and predictable improvement in a compound's physical nature.

  • Increased Fraction of sp3-Hybridized Carbons (Fsp3): The defining feature of a spirocycle is its tetrahedral spiro-carbon, which inherently increases the overall Fsp3 count of a molecule.[3][4] A higher Fsp3 is strongly correlated with greater clinical success, primarily because it reduces the planarity and aromaticity that often lead to promiscuous binding and poor solubility.[3][5]

  • Modulation of Lipophilicity and Solubility: Replacing a flat aromatic or even a simple monocyclic amine (like piperidine or morpholine) with a spirocyclic analog can significantly alter lipophilicity. For instance, exchanging a morpholine for various azaspirocycles has been shown to lower the distribution coefficient (logD), a key parameter in optimizing ADME (Administration, Distribution, Metabolism, and Excretion) properties.[2][3] The increased sp3 character generally leads to improved aqueous solubility compared to corresponding aromatic systems.[1][6]

  • Enhanced Metabolic Stability: The quaternary spiro-carbon and its adjacent atoms are sterically hindered and lack the C-H bonds that are often sites of metabolic oxidation by cytochrome P450 enzymes. This can block "soft spots" in a molecule, leading to improved metabolic stability and a longer in-vivo half-life.[2][7]

The following table illustrates the typical improvements observed when transitioning from a "flat" monocyclic amine to a spirocyclic bioisostere.

PropertyMonocyclic Amine (e.g., Piperidine)Spirocyclic Amine (e.g., 2-Azaspiro[3.3]heptane)Rationale for Improvement
Fsp3 Count LowerHigherIntroduction of a quaternary sp3 spiro-carbon.[3]
Aqueous Solubility ModerateGenerally HigherReduced planarity and lipophilicity.[2][6]
Lipophilicity (logD) HigherGenerally LowerIncreased polar surface area to volume ratio.[3]
Metabolic Stability Susceptible to ring oxidationGenerally HigherSteric shielding of potential metabolic sites.[2][8]
Conformational Rigidity: The Key to Potency and Selectivity

The true elegance of spirocyclic design lies in its ability to control molecular shape. The spiro-junction acts as a rigid anchor, forcing the two rings into orthogonal planes.[9] This has profound implications for target engagement.

  • Pre-organization for Binding: A flexible molecule must pay an entropic penalty to adopt the correct conformation to bind to its target. A rigid spirocyclic scaffold pre-organizes the key binding pharmacophores in a well-defined 3D orientation, reducing this penalty and often leading to a significant increase in binding affinity and potency.[2][10]

  • Vectorial Projection of Substituents: The rigid, three-dimensional nature of spirocycles allows for the precise projection of substituents into unexplored regions of a target's binding pocket.[1] This is a key strategy for enhancing potency and achieving selectivity over related off-targets, which may have subtly different topographies.

G cluster_core Core Structural Features cluster_props Resulting Physicochemical Properties cluster_outcomes Drug Discovery Outcomes A Quaternary sp3 Spiro-Carbon D Increased Fsp3 Count A->D F Enhanced Metabolic Stability A->F Steric shielding B Conformational Rigidity G Higher Potency B->G Reduces entropic penalty C Orthogonal Ring Planes H Improved Selectivity C->H Precise 3D vectors J Novel Intellectual Property C->J Accesses new chemical space E Improved Solubility & Lower logD D->E I Favorable PK/ADME Profile E->I F->I G->I H->I

Caption: The causal pathway from core spirocyclic features to drug discovery outcomes.

Part 2: Synthesis and Methodologies

While the benefits are clear, the synthesis of spirocyclic amines can be challenging due to the need to construct a quaternary carbon, often with stereochemical control.[1][11] However, robust and scalable methods have been developed, making these building blocks increasingly accessible.

Protocol: Synthesis of a Spirocyclic Tetrahydrofuran (THF) Amine Scaffold

This protocol, adapted from the literature, demonstrates a common strategy starting from a commercially available cyclic aminoketone.[12] It is a self-validating system where the successful formation of intermediates can be confirmed by standard analytical techniques (NMR, MS).

Objective: To synthesize a diastereomeric mixture of spiro[piperidine-3,2'-tetrahydrofuran] scaffolds suitable for library synthesis.

Starting Material: N-Boc-3-piperidone

Workflow Diagram:

G start N-Boc-3-piperidone step1 Step 1: Grignard Addition Reagents: Homoallyl MgBr, CeCl3 Solvent: THF start->step1 intermediate1 Tertiary Alcohol Intermediate step1->intermediate1 step2 Step 2: Oxidative Cyclization Reagent: mCPBA Solvent: CH2Cl2 intermediate1->step2 product Diastereomeric Spirocyclic Alcohols (Separable by Chromatography) step2->product

Caption: Workflow for the synthesis of a spirocyclic THF amine scaffold.

Step-by-Step Methodology:

  • Grignard Reagent Addition (Formation of Tertiary Alcohol):

    • Rationale: This step introduces the carbon chain that will form the second ring. Cerium(III) chloride (CeCl3) is a critical additive; it acts as a Lewis acid to activate the ketone carbonyl group, promoting the desired 1,2-addition of the Grignard reagent and suppressing the competing side reaction of enolization or reduction of the ketone, which would lead to N-Boc-3-piperidinol.[12]

    • Procedure:

      • To a stirred suspension of anhydrous CeCl3 in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere (N2 or Ar), add a solution of homoallyl magnesium bromide dropwise.

      • Stir the mixture for 1-2 hours at 0 °C.

      • Add a solution of N-Boc-3-piperidone in dry THF dropwise to the pre-formed reagent mixture.

      • Allow the reaction to warm to room temperature and stir for 12-16 hours.

      • Quench the reaction carefully by adding saturated aqueous ammonium chloride (NH4Cl) solution.

      • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

      • Purify the crude product by flash column chromatography to yield the tertiary alcohol intermediate.

  • Oxidative Cyclization (Formation of Spirocyclic THF):

    • Rationale: Meta-chloroperoxybenzoic acid (mCPBA) is a versatile oxidizing agent. In this step, it first epoxidizes the terminal alkene of the homoallyl group. The resulting epoxide is then attacked intramolecularly by the hydroxyl group in a 5-exo-tet cyclization, which is kinetically favored, to form the stable five-membered tetrahydrofuran ring. This reaction proceeds spontaneously at room temperature.[12]

    • Procedure:

      • Dissolve the tertiary alcohol from Step 1 in dichloromethane (CH2Cl2).

      • Add mCPBA (typically 1.1 to 1.5 equivalents) in one portion at room temperature.

      • Stir the solution for 24-48 hours. Monitor the reaction by TLC or LC-MS.

      • Upon completion, dilute the mixture with CH2Cl2 and wash with saturated aqueous sodium bicarbonate (NaHCO3) to neutralize excess acid.

      • Separate the organic layer, wash with brine, dry over Na2SO4, and concentrate.

      • The resulting product is a mixture of diastereomers, which can typically be separated by silica gel chromatography to provide the individual stereoisomers for further diversification.[12]

Part 3: Field-Proven Applications and Case Studies

The theoretical advantages of spirocyclic amines are validated by their successful application in numerous drug discovery programs.

Case Study 1: MCHr1 Antagonists - Enhancing Selectivity and ADME
  • Challenge: Early melanin-concentrating hormone receptor 1 (MCHr1) antagonists suffered from high lipophilicity (high logD) and off-target effects, particularly hERG channel inhibition.

  • Spirocyclic Solution: Researchers systematically replaced a flat morpholine ring with a variety of azaspirocycles.[3]

  • Outcome: This "scaffold hopping" strategy successfully lowered logD values, improving the ADME profile. Crucially, the rigid 3D orientation of the spirocyclic substituents disrupted the pharmacophore for hERG binding, dramatically improving selectivity and creating a safer lead compound.[3]

Case Study 2: SHP2 Inhibitors - Structure-Based Design for Cellular Efficacy
  • Challenge: Potent inhibitors of protein tyrosine phosphatase 2 (SHP2) were identified, but improving their cellular efficacy was necessary. X-ray crystallography revealed that a primary amine group was essential for maintaining three key hydrogen bond interactions with the target protein.

  • Spirocyclic Solution: To lock the primary amine in the optimal orientation for binding, a spirocyclic scaffold was introduced.[3] This ensured the amine was presented to the protein with minimal conformational ambiguity.

  • Outcome: The spirocyclic variants maintained potent inhibition of the SHP2 protein while demonstrating significantly improved cellular efficacy, underscoring the power of using rigid scaffolds to enforce a bioactive conformation.[3]

Case Study 3: PARP Inhibitors - Fine-Tuning Selectivity
  • Challenge: The approved PARP inhibitor Olaparib contains a piperazine ring. While effective, achieving selectivity for PARP-1 over other PARP family members could reduce side effects.

  • Spirocyclic Solution: The piperazine moiety was replaced with a diazaspiro[3.3]heptane.[3] This more constrained, rigid bioisostere subtly altered the geometry of the molecule.

  • Outcome: Although the spirocyclic analog showed a slight (2-fold) reduction in potency, it gained a significant increase in selectivity for PARP-1. This led to reduced DNA damage and lower cytotoxicity in cellular assays, highlighting how spirocycles can be used to fine-tune a drug's selectivity profile.[3][13]

Target/Drug ClassOriginal ScaffoldSpirocyclic ReplacementKey Improvement(s)
MCHr1 Antagonists MorpholineAzaspiro[4.5]decaneLowered logD, improved metabolic stability, increased selectivity over hERG.[3]
SHP2 Inhibitors Flexible aliphatic amineSpirocyclic piperidineMaintained amine orientation for H-bonding, improved cellular efficacy.[3]
PARP Inhibitors PiperazineDiazaspiro[3.3]heptaneSignificantly increased selectivity for PARP-1, reduced cytotoxicity.[3][13]

Conclusion and Future Outlook

Spirocyclic amine building blocks are no longer a synthetic novelty but a cornerstone of modern medicinal chemistry. They provide a validated, rational approach to "escape from flatland," enabling the design of molecules with enhanced three-dimensionality, superior physicochemical properties, and finely-tuned biological activity.[5] The challenges in their synthesis, once a significant barrier, are being overcome by the development of new methodologies and the increasing commercial availability of diverse spirocyclic building blocks from vendors like Enamine and PharmaBlock.[5][6][8] As computational tools for conformational analysis and structure-based design become more powerful, the targeted and strategic deployment of spirocyclic amines will continue to accelerate the discovery of safer, more effective medicines.[11][14]

References

  • Title: Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space Source: PMC (PubMed Central) URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: PubMed URL: [Link]

  • Title: Spirocycles as Bioisosteres for Aromatic Fragments Source: Chemspace URL: [Link]

  • Title: Generating library comprehensive 3-D-shape building blocks of spirocyclic α- and β-prolines Source: American Chemical Society URL: [Link]

  • Title: Recent in vivo advances of spirocyclic scaffolds for drug discovery Source: ResearchGate URL: [Link]

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Exploratory

The 6-Azaspiro[2.5]octane Scaffold: A Technical Guide to a Rising Star in Medicinal Chemistry

Abstract The 6-azaspiro[2.5]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space offer significa...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 6-azaspiro[2.5]octane scaffold has emerged as a compelling structural motif in modern medicinal chemistry. Its inherent three-dimensionality, conformational rigidity, and novel chemical space offer significant advantages over traditional saturated heterocycles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the 6-azaspiro[2.5]octane core. We will delve into its synthesis, including enantioselective approaches, explore its unique conformational landscape, and analyze its application as a bioisosteric replacement for the ubiquitous piperidine ring. Through detailed case studies on the development of muscarinic M4 receptor antagonists and GLP-1 receptor agonists, we will illuminate the structure-activity relationships that govern the biological activity of its derivatives. This guide aims to equip the reader with the foundational knowledge and practical insights necessary to effectively leverage the 6-azaspiro[2.5]octane scaffold in contemporary drug discovery programs.

Introduction: Embracing the Third Dimension in Drug Design

The imperative in modern drug discovery to "escape from flatland" has driven the exploration of novel, three-dimensional scaffolds that can confer improved pharmacological properties. Spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention for their ability to rigidly orient substituents in three-dimensional space, thereby enhancing target affinity and selectivity.[1] The 6-azaspiro[2.5]octane scaffold, a fusion of a cyclopropane and a piperidine ring, is a particularly noteworthy example. This unique architecture imparts a constrained conformational profile that can lead to improved potency, selectivity, and pharmacokinetic properties of drug candidates.[2]

This guide will provide a holistic examination of the 6-azaspiro[2.5]octane scaffold, from its fundamental chemical properties to its successful application in the development of clinical candidates.

Synthesis of the 6-Azaspiro[2.5]octane Core: Strategies and Methodologies

The synthetic accessibility of a scaffold is paramount to its utility in medicinal chemistry. Fortunately, several robust methods for the construction of the 6-azaspiro[2.5]octane core have been developed.

Reductive Cyclization of Dinitriles

A prevalent and scalable approach involves the reductive cyclization of a dinitrile precursor. This method offers a straightforward route to the basic scaffold.

Experimental Protocol: Synthesis of 6-Azaspiro[2.5]octane hydrochloride [3]

  • Step 1: Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), (1-cyanomethyl-cyclopropyl)-acetonitrile is dissolved in toluene.

  • Step 2: Catalysis: Titanium(IV) isopropoxide is added as a catalyst.

  • Step 3: Reaction Conditions: The reaction mixture is heated to 60°C and stirred for 24 hours.

  • Step 4: Hydrolysis and Salt Formation: After cooling to room temperature, hydrochloric acid is added, and the mixture is stirred for an additional 4 hours.

  • Step 5: Isolation and Purification: The resulting precipitate, 6-azaspiro[2.5]octane hydrochloride, is isolated by filtration, washed with a suitable solvent (e.g., diethyl ether), and dried under vacuum.

This chemoselective reaction proceeds via reduction of the dinitriles followed by hydrolysis to yield the desired spirocyclic amine.[3]

Enantioselective Synthesis

For many therapeutic applications, control over stereochemistry is crucial. Enantioselective synthesis of 6-azaspiro[2.5]octane derivatives can be achieved through various strategies, including the use of chiral catalysts.

Rhodium-Catalyzed Asymmetric Cyclopropanation

A powerful method for the enantioselective synthesis of azaspiro[n.2]alkanes involves the rhodium-catalyzed cyclopropanation of exocyclic olefins with donor/acceptor carbenes. This approach allows for high levels of both enantioselectivity and diastereoselectivity.[4]

Diagram: General Workflow for Rhodium-Catalyzed Asymmetric Cyclopropanation

sub Exocyclic Olefinic N-Heterocycle reaction Asymmetric Cyclopropanation sub->reaction diazo Diazo Compound diazo->reaction cat Chiral Rhodium Catalyst cat->reaction product Enantioenriched 6-Azaspiro[2.5]octane Derivative reaction->product

Caption: Workflow for enantioselective synthesis.

Physicochemical Properties and Conformational Analysis

The unique spirocyclic structure of 6-azaspiro[2.5]octane dictates its physicochemical properties and conformational behavior, which are key to its advantages in drug design.

Physicochemical Properties

The introduction of the spirocyclic cyclopropane ring significantly influences the properties of the parent piperidine scaffold.

Property6-Azaspiro[2.5]octane (Predicted)PiperidineKey Considerations for Drug Design
Molecular Weight ( g/mol ) 111.18[5]85.15The modest increase in molecular weight is often offset by gains in potency and metabolic stability.
logP (Octanol/Water) 1.3[5]0.84[6]The increased lipophilicity can enhance membrane permeability but may need to be balanced to maintain aqueous solubility.
pKa (of Conjugate Acid) ~10.7 (for a derivative)[7]~11.22[6]The slightly lower basicity compared to piperidine can be advantageous in reducing off-target interactions with aminergic GPCRs.
Fraction of sp³ Carbons (Fsp³) HighModerateThe high Fsp³ character contributes to the three-dimensional shape and can improve solubility and metabolic stability.[1]

Note: Some values are for the parent scaffold and may vary with substitution.

Conformational Analysis

The 6-azaspiro[2.5]octane scaffold exhibits a more constrained conformational profile compared to the flexible piperidine ring. The piperidine portion of the scaffold can adopt chair, boat, and twist-boat conformations. However, the spiro-fused cyclopropane ring restricts the accessible conformational space.

Computational studies and NMR analysis of related systems suggest that the chair conformation is the most stable, with the cyclopropane ring introducing a degree of puckering that influences the orientation of substituents.[8][9] This conformational rigidity is a key advantage, as it can pre-organize the molecule for optimal binding to its biological target, reducing the entropic penalty upon binding.

Diagram: Conformational Restriction of 6-Azaspiro[2.5]octane

cluster_piperidine Piperidine cluster_azaspiro 6-Azaspiro[2.5]octane Chair Chair Twist-Boat Twist-Boat Chair->Twist-Boat Low Energy Barrier Twist-Boat->Chair Low Energy Barrier Boat Boat Twist-Boat->Boat Low Energy Barrier Boat->Twist-Boat Low Energy Barrier Constrained Chair Constrained Chair Higher Energy Intermediates Higher Energy Intermediates Constrained Chair->Higher Energy Intermediates Higher Energy Barrier Higher Energy Intermediates->Constrained Chair Higher Energy Barrier Flexible Conformations Flexible Conformations Rigid Conformation Rigid Conformation Piperidine Piperidine 6-Azaspiro[2.5]octane 6-Azaspiro[2.5]octane

Caption: Conformational landscape comparison.

The 6-Azaspiro[2.5]octane Scaffold as a Bioisostere

Bioisosterism, the replacement of a chemical moiety with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The 6-azaspiro[2.5]octane scaffold has emerged as a promising bioisostere for the piperidine ring, a motif present in a vast number of approved drugs.[10]

The rationale for this bioisosteric replacement lies in the ability of the 6-azaspiro[2.5]octane core to mimic the three-dimensional shape and key physicochemical properties of piperidine while offering several advantages:

  • Improved Metabolic Stability: The quaternary spiro-carbon is not susceptible to metabolism, and the cyclopropyl group can shield adjacent positions from enzymatic degradation.

  • Novel Exit Vectors: The rigid nature of the scaffold provides well-defined exit vectors for substituents, allowing for the exploration of new chemical space and potentially improving target engagement.

  • Modulated Basicity: As noted in the physicochemical properties table, the pKa of the nitrogen is slightly attenuated compared to piperidine, which can be beneficial for reducing off-target effects.[6][7]

Case Studies in Medicinal Chemistry

The therapeutic potential of the 6-azaspiro[2.5]octane scaffold is best illustrated through its successful application in drug discovery programs.

Muscarinic M4 Receptor Antagonists

The muscarinic acetylcholine M4 receptor is a validated target for the treatment of schizophrenia and other neuropsychiatric disorders. A series of chiral 6-azaspiro[2.5]octanes have been developed as highly potent and selective M4 receptor antagonists.[11]

Structure-Activity Relationship (SAR) Insights:

  • Stereochemistry is Key: Chiral separation and X-ray crystallography revealed that the (R)-enantiomer possesses significantly higher potency at the human and rat M4 receptors.[11]

  • Aromatic Substituents: The nature and position of substituents on the aromatic portion of the molecule have a profound impact on potency and selectivity.

  • Spirocyclic Core: The 6-azaspiro[2.5]octane scaffold was found to be optimal for achieving high M4 potency and selectivity over other muscarinic receptor subtypes.[11]

The optimization of this series led to the discovery of VU6015241, a potent and selective M4 antagonist with excellent aqueous solubility and moderate brain exposure.[11]

Small Molecule GLP-1 Receptor Agonists

The glucagon-like peptide-1 (GLP-1) receptor is a major target for the treatment of type 2 diabetes and obesity.[1][12] While peptide-based agonists have been highly successful, there is a strong demand for orally bioavailable small molecule alternatives. A series of 6-azaspiro[2.5]octane derivatives have been identified as potent GLP-1 receptor agonists.[1]

Mechanism of Action:

Small molecule GLP-1 receptor agonists, including those based on the 6-azaspiro[2.5]octane scaffold, bind to a non-canonical orthosteric site within the transmembrane domain of the GLP-1 receptor.[3] This binding event triggers a conformational change in the receptor, leading to the activation of downstream signaling pathways, primarily through G-protein (Gs) coupling and subsequent cAMP production.[1] This signaling cascade ultimately results in glucose-dependent insulin secretion, suppression of glucagon release, delayed gastric emptying, and increased satiety.[12][13]

Diagram: Simplified GLP-1 Receptor Activation Pathway

cluster_cell Pancreatic β-cell GLP1R GLP-1 Receptor AC Adenylate Cyclase GLP1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin Insulin Secretion PKA->Insulin Agonist 6-Azaspiro[2.5]octane GLP-1 Agonist Agonist->GLP1R binds

Caption: GLP-1 receptor signaling pathway.

SAR Insights:

The development of these small molecule agonists involved the optimization of substituents on the 6-azaspiro[2.5]octane core to maximize potency and oral bioavailability. Information from cryogenic electron microscopy structures has been instrumental in rationalizing the SAR of these compounds.[1]

Future Directions and Conclusion

The 6-azaspiro[2.5]octane scaffold represents a significant advancement in the medicinal chemist's toolkit. Its unique combination of three-dimensionality, conformational rigidity, and favorable physicochemical properties make it an attractive alternative to more traditional saturated heterocycles. The successful development of potent and selective modulators of challenging targets like the M4 muscarinic receptor and the GLP-1 receptor underscores the immense potential of this scaffold.

Future research will likely focus on the development of novel and more efficient enantioselective synthetic routes, a deeper exploration of its conformational landscape through advanced computational and experimental techniques, and its application to a wider range of biological targets. As the demand for drug candidates with improved pharmacological profiles continues to grow, the 6-azaspiro[2.5]octane scaffold is poised to play an increasingly important role in the future of drug discovery.

References

  • EvitaChem. (n.d.). 6-Azaspiro[2.5]octane hydrochloride (EVT-1814253).
  • Bender, A. M., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 56, 128479.
  • Aspnes, G. E., et al. (2023). 6-Azaspiro[2.5]octanes as small molecule agonists of the human glucagon-like peptide-1 receptor. Bioorganic & Medicinal Chemistry Letters, 94, 129454.
  • Wikipedia. (2024). GLP-1 receptor agonist. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Glucagon-Like Peptide-1 Receptor Agonists. In StatPearls. Retrieved from [Link]

  • Lindsley, C. W., et al. (2022). Synthesis and characterization of chiral 6-azaspiro[2.5]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor. PubMed. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 6-Azaspiro[2.5]octane-1-ethanol Properties.
  • PubChem. (n.d.). 6-Azaspiro[2.5]octane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • ChemAxon. (2021). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemRxiv.
  • Meyers, M. J., et al. (2016). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 7(11), 1011-1016.
  • Google Patents. (n.d.). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Dudzińska-Szczerba, E., et al. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
  • Mobley, D. L., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. eScholarship, University of California.
  • PMC. (2025). Enantioselective and Diastereoselective Synthesis of Azaspiro[n.
  • Saldivar Ceron, H. I. (2025). Oral Small-Molecule GLP-1 Receptor Agonists: Mechanistic Insights and Emerging Therapeutic Strategies.
  • MDPI. (2024). Comparative Analysis of the Structure and Pharmacological Properties of Some Piperidines and Host–Guest Complexes of β-Cyclodextrin. MDPI.
  • PeerJ. (n.d.). 1 NMR spectra and HPLC chromatograms. Retrieved from [Link]

  • Journal of Brown Hospital Medicine. (2025). Current Insights, Advantages and Challenges of Small Molecule Glucagon-like Peptide 1 Receptor Agonists: A Scoping Review. Journal of Brown Hospital Medicine.
  • PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed.
  • IJNRD. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development.
  • ChemRxiv. (2025). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. ChemRxiv.
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  • Kobayashi, T., et al. (2018). Structural insights into the subtype-selective antagonist binding to the M2 muscarinic receptor. PubMed Central.
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Foundational

Novel spirocyclic diamine intermediates

In the modern era of medicinal chemistry, the "Escape from Flatland" is no longer a theoretical concept—it is a practical mandate. As drug targets become increasingly complex (protein-protein interactions, allosteric sit...

Author: BenchChem Technical Support Team. Date: March 2026

In the modern era of medicinal chemistry, the "Escape from Flatland" is no longer a theoretical concept—it is a practical mandate. As drug targets become increasingly complex (protein-protein interactions, allosteric sites), the reliance on planar, aromatic-heavy scaffolds (e.g., piperazines, biphenyls) has contributed to high attrition rates due to poor solubility and off-target promiscuity.

This technical guide focuses on 2,6-diazaspiro[3.3]heptane and its derivatives—the premier class of novel spirocyclic diamines. These scaffolds serve as rigid, three-dimensional bioisosteres for piperazines. By forcing substituents into orthogonal vectors, they improve Fsp³ (fraction of sp³ hybridized carbons), enhance metabolic stability, and often increase selectivity by probing unique chemical space undefined by their planar counterparts.

Strategic Rationale: The Geometry of Selectivity

The transition from a piperazine (2D) to a spirocyclic diamine (3D) is not merely cosmetic; it fundamentally alters the vectoral presentation of functional groups.

  • Vector Orthogonality: In piperazine, substituents at N1 and N4 are roughly coplanar (chair conformation). In 2,6-diazaspiro[3.3]heptane, the two azetidine rings are perpendicular, projecting substituents at a 90° angle relative to each other.

  • Metabolic Hardening: The strained spiro-quaternary center prevents oxidative metabolism (P450-mediated) at the core, a common failure mode for piperazine/piperidine rings.

  • Lipophilicity Modulation: Spirocycles typically lower LogP while maintaining or increasing Ligand Efficiency (LE), a critical factor in improving oral bioavailability.

Logical Framework: The "Escape from Flatland" Workflow

SpiroLogic Flat Planar Scaffold (e.g., Piperazine) Issues High Aromaticity Poor Solubility Promiscuous Binding Flat->Issues leads to Strategy Spirocyclization (Increase Fsp³) Issues->Strategy necessitates Spiro 3D Scaffold (2,6-Diazaspiro[3.3]heptane) Strategy->Spiro yields Outcome Orthogonal Vectors Metabolic Stability High Selectivity Spiro->Outcome results in

Figure 1: The logical progression from planar limitations to spirocyclic advantages in lead optimization.

Technical Core: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane

The synthesis of the 2,6-diazaspiro[3.3]heptane core is historically challenging due to the strain energy involved in forming two spiro-fused four-membered rings. The following protocol is a robust, scalable method optimized for laboratory reproducibility, avoiding the inconsistent yields of early pentaerythritol-based routes.

Experimental Protocol: The "Tosylamide Cyclization" Route

Objective: Synthesis of tert-butyl 6-tosyl-2,6-diazaspiro[3.3]heptane-2-carboxylate (Intermediate 3 ), followed by detosylation.

Reagents:

  • Starting Material (1): 1-(tert-butyl)-3-(chloromethyl)-3-(hydroxymethyl)azetidine-1-carboxylate (Commercially available or synthesized from tribromohydrin).

  • Reagent A: p-Toluenesulfonyl chloride (TsCl).

  • Reagent B: p-Toluenesulfonamide (TsNH₂).

  • Solvents: Pyridine, DMF, Ethanol.

Step-by-Step Methodology:

  • Activation (Mesylation/Tosylation):

    • Dissolve 1 (1.0 equiv) in anhydrous pyridine at 0°C.

    • Add TsCl (1.2 equiv) portion-wise. Stir at room temperature for 4 hours.

    • Checkpoint: Monitor TLC for disappearance of alcohol.

    • Workup: Dilute with EtOAc, wash with 1N HCl (to remove pyridine), brine, dry over Na₂SO₄. Concentrate to yield the sulfonate ester 2 .

  • Spiro-Cyclization (The Critical Step):

    • Dissolve 2 (1.0 equiv) and TsNH₂ (1.1 equiv) in DMF (0.2 M concentration).

    • Add K₂CO₃ (2.5 equiv) and catalytic TBAI (tetrabutylammonium iodide).

    • Heated Phase: Heat to 110°C for 16 hours.

    • Mechanism:[1][2] This step involves a double nucleophilic substitution. The sulfonamide nitrogen displaces the mesylate/tosylate and the chloride in a cascade cyclization to form the second azetidine ring.

    • Validation: The formation of the quaternary center is confirmed by the disappearance of the diastereotopic methylene protons in ¹H NMR.

  • Detosylation (Magnesium/Methanol):

    • Dissolve the protected spirocycle 3 in anhydrous methanol.

    • Add Mg powder (10 equiv) and a catalytic amount of iodine. Sonicate to initiate if necessary.

    • Stir at room temperature until the tosyl group is cleaved (approx. 4-6 hours).

    • Purification: Filter through Celite, concentrate, and purify via SCX (Strong Cation Exchange) chromatography to isolate the free amine.

Visual Workflow of Synthesis

Synthesis Start Start: Azetidine Precursor (Chloromethyl/Hydroxymethyl) Step1 Step 1: Activation (TsCl, Pyridine) Start->Step1 Inter1 Intermediate: Sulfonate Ester Step1->Inter1 Step2 Step 2: Spiro-Cyclization (TsNH2, K2CO3, DMF, 110°C) Inter1->Step2 Critical Ring Closure Inter2 Protected Spirocycle (N-Boc, N-Ts) Step2->Inter2 Step3 Step 3: Detosylation (Mg, MeOH) Inter2->Step3 Final Final Product: N-Boc-2,6-diazaspiro[3.3]heptane Step3->Final

Figure 2: Synthetic route for the construction of the 2,6-diazaspiro[3.3]heptane core.

Physicochemical Profiling: Spiro vs. Flat

To validate the utility of these intermediates, we compare the physicochemical properties of a standard piperazine core against the 2,6-diazaspiro[3.3]heptane bioisostere.

Table 1: Comparative Properties of Diamine Scaffolds

PropertyPiperazine (Flat)2,6-Diazaspiro[3.3]heptane (Spiro)Impact on Drug Design
Shape 2D (Chair conformation)3D (Rigid, Orthogonal)Accesses novel IP space; improves selectivity.
Fsp³ 0.5 - 1.0 (depending on subs)1.0 (Core is fully saturated)Higher Fsp³ correlates with clinical success [1].
Basicity (pKa) ~9.8 (Secondary amine)~8.5 - 9.0Lower pKa can improve permeability and reduce hERG liability.
LogP ModerateLower (typically -0.5 to -1.0 Δ)Improves water solubility.
Metabolic Stability Low (N-oxidation, ring opening)High (Sterically protected core)Extends half-life (t1/2).

Data Interpretation: The lower pKa of the spirocyclic amine is a crucial advantage. Highly basic amines often sequester in lysosomes or bind promiscuously to hERG channels (causing cardiotoxicity). The strained azetidine rings reduce the electron density on the nitrogen, lowering basicity without sacrificing hydrogen bond accepting capability.

Case Study: Olaparib Bioisosteres

A definitive example of this scaffold's utility is found in the optimization of PARP inhibitors. Reilly et al. demonstrated that replacing the piperazine core of Olaparib (a marketed cancer drug) with 2,6-diazaspiro[3.3]heptane resulted in significant biological differentiation [2].

  • Potency: The spiro-analogue maintained nanomolar potency against PARP1.

  • Selectivity: It showed improved selectivity against PARP2 compared to the parent piperazine.

  • Toxicity: The spiro-variant exhibited reduced cytotoxicity in non-target cells, attributed to the altered vectoral presentation preventing off-target DNA intercalation.

This case study proves that spirocyclic diamines are not just "soluble linkers" but active determinants of pharmacological selectivity.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009).[3][4] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Reilly, S. W., et al. (2018).[3] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. [Link][4]

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters. [Link]

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry. [Link]

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Exploratory

Escaping Flatland: The Strategic Implementation of High Fsp³ Building Blocks in Lead Optimization

The Paradigm Shift: Why 3D Architecture Dictates Clinical Success For decades, early-stage drug discovery was dominated by high-throughput screening (HTS) libraries heavily populated with flat, sp²-hybridized, achiral ar...

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Why 3D Architecture Dictates Clinical Success

For decades, early-stage drug discovery was dominated by high-throughput screening (HTS) libraries heavily populated with flat, sp²-hybridized, achiral aromatic compounds. The rationale was purely synthetic: flat aromatics are easily assembled via robust, scalable cross-coupling chemistries[1]. However, as these "flat" molecules progressed from hit-to-lead and into clinical trials, they suffered from crippling attrition rates driven by poor physicochemical properties, off-target toxicity, and rapid metabolic clearance[2].

In 2009, Lovering et al. published a foundational retrospective analysis that fundamentally altered medicinal chemistry. They introduced the concept of "Escaping Flatland" , quantifying molecular complexity via the fraction of sp³ hybridized carbons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


)[1]. The data revealed an undeniable causality: a higher 

correlates strongly with successful transition through clinical phases and ultimate FDA approval. Today, the deliberate incorporation of high

building blocks—such as spirocycles, oxetanes, and bridged bicyclics—is a mandatory strategy in modern lead optimization[3].

LeadOpt Start Flat HTS Hit (Low Fsp3) Analyze Identify Liability (Poor ADME) Start->Analyze Profiling Design Bioisosteric Design (High Fsp3 Motifs) Analyze->Design Structural Design Synthesize Parallel Synthesis Design->Synthesize Chemical Execution Assay In Vitro / In Vivo Assays Synthesize->Assay Screening Assay->Design SAR Feedback Success Optimized Lead (Clinical Viability) Assay->Success Criteria Met

Caption: Conceptual workflow of the "Fsp3 escape from flatland" theory in lead optimization.

The Mechanistic Rationale for High Fsp³

As an application scientist, it is critical not just to observe the trend, but to understand the thermodynamic and kinetic causality behind why


 improves drug profiles.
Thermodynamics of Solvation

Flat, aromatic rings are highly prone to


 stacking, forming highly stable, tightly packed crystal lattices. To dissolve a drug, the solvation energy must overcome this crystal lattice energy. High 

motifs disrupt planar stacking, significantly lowering the melting point and crystal lattice energy, which thermodynamically drives improved aqueous solubility[2].
Entropic Penalty of Binding

While increasing saturation improves solubility, simply adding flexible, linear alkyl chains is detrimental. Highly flexible chains incur a massive entropic penalty (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


) upon binding to a target protein because they must freeze into a single conformation. Rigidified high 

building blocks (e.g., spirocycles) pre-organize the molecule into its bioactive conformation, minimizing the entropic penalty and drastically enhancing target affinity.
Metabolic Shielding and Reduced Promiscuity

Flat aromatics often intercalate into non-specific hydrophobic pockets, leading to off-target promiscuity. 3D molecules project specific spatial vectors that require precise stereochemical complementarity with the target[4]. Furthermore, replacing an electron-rich aromatic ring with a saturated bioisostere removes the


-electron cloud, shielding the molecule from Cytochrome P450-mediated oxidative metabolism (e.g., epoxidation)[5].
Quantitative Impact of Bioisosteric Replacement
PropertyLow Fsp³ (Flat Aromatics)High Fsp³ (3D Saturated Motifs)Mechanistic Driver
Aqueous Solubility Poor (< 10 µg/mL)High (> 100 µg/mL)Disruption of

stacking lowers crystal lattice energy.
Target Selectivity PromiscuousHighly SelectiveRigid 3D vectors prevent non-specific hydrophobic intercalation.
Metabolic Stability Susceptible to oxidationResistant to CYP450Lack of

-electron clouds shields against oxidative metabolism.
Clinical Success High attrition rateHigher FDA approval rateImproved overall ADME/Tox profiles.

Premier High Fsp³ Building Block Classes

Oxetanes and Spirooxetanes

The oxetane ring is an immensely powerful, low-molecular-weight motif. Acting as a bioisostere for gem-dimethyl or carbonyl groups, it improves solubility while maintaining low lipophilicity[6]. The oxygen lone pairs act as potent hydrogen-bond acceptors. When fused into a spirocyclic system (spirooxetanes), they rigidify floppy molecules and provide precise 3D exit vectors[7].

Bridged Saturated Carbocycles (BCPs, Cubanes, Oxa-BCHs)

Bicyclo[1.1.1]pentanes (BCPs) and Cubanes are the premier bioisosteres for para-substituted phenyl rings. They maintain the 180° exit vectors of a benzene ring but are entirely saturated[5]. Recently, 3-Oxabicyclo[3.1.1]heptanes (Oxa-BCHs) have been successfully deployed as saturated isosteres for meta-substituted benzenes, offering superior permeability and solubility compared to their aromatic counterparts[8].

Bioisosteres Flat Flat Aromatic Ring BCP Bicyclo[1.1.1]pentane Flat->BCP para-isostere Cubane Cubane Flat->Cubane para-isostere OxaBCH 3-Oxabicyclo[3.1.1]heptane Flat->OxaBCH meta-isostere

Caption: Common high Fsp3 bioisosteric replacements for flat aromatic rings in drug design.

Experimental Methodologies: Validated Synthesis Protocols

To effectively deploy these motifs, medicinal chemists require robust, scalable synthetic routes. Below are two self-validating protocols for generating rigidified spirocyclic scaffolds.

Protocol A: Synthesis of Spirocyclic Tetrahydrofuran (THF) Scaffolds[10]

Causality & Design: The objective is to construct a rigid spirocyclic core from a flat cyclic ketone. Direct Grignard addition to enolizable ketones often fails due to premature deprotonation (acting as a base rather than a nucleophile). By pre-exposing the Grignard reagent to anhydrous Cerium(III) chloride (


), we suppress enolization and force a clean 1,2-nucleophilic addition. Subsequent epoxidation sets up a stereoelectronically favored Baldwin 5-exo-tet cyclization.

Step-by-Step Methodology:

  • Organocerium Formation: Pre-expose homoallyl magnesium bromide (1.5 equiv) to anhydrous

    
     (1.5 equiv) in dry THF at -78 °C for 1 hour. This forms a highly nucleophilic, strictly non-basic organocerium intermediate.
    
  • 1,2-Addition: Slowly add the N-Boc protected cyclic 2-aminoketone (1.0 equiv) to the mixture. Stir for 2 hours, allowing the reaction to warm to 0 °C. Quench with saturated aqueous

    
     and extract with EtOAc to isolate the tertiary alcohol.
    
  • Epoxidation: Dissolve the crude tertiary alcohol in

    
    . Add m-CPBA (1.2 equiv) at 0 °C. The electron-rich alkene undergoes electrophilic epoxidation.
    
  • Spontaneous Cyclization: Upon formation, the epoxide spontaneously undergoes a Baldwin-favored 5-exo-tet nucleophilic attack by the adjacent tertiary hydroxyl group.

  • Isolation: Wash the organic layer with saturated

    
     to remove m-chlorobenzoic acid. Purify the racemic spirocyclic THF methanol via silica gel chromatography (e.g., 60% EtOAc/hexanes).
    

Synthesis Ketone Cyclic Ketone Precursor Grignard 1,2-Addition (CeCl3 / Grignard) Ketone->Grignard TertAlcohol Tertiary Alcohol Grignard->TertAlcohol Epoxidation Epoxidation (mCPBA) TertAlcohol->Epoxidation Cyclization 5-exo-tet Cyclization Epoxidation->Cyclization Product Spirocyclic Scaffold Cyclization->Product

Caption: Mechanistic pathway for the synthesis of spirocyclic scaffolds via epoxidation and cyclization.

Protocol B: Synthesis of Spirocyclic -Proline Esters via [3+2] Cycloaddition[11]

Causality & Design: Spirocyclic


-prolines are excellent geometrically restricted building blocks. We utilize a [3+2] cycloaddition strategy. The addition of Trifluoroacetic Acid (TFA) is the critical trigger; it protonates the precursor, triggering the elimination of methanol and desilylation to generate a highly reactive azomethine ylide intermediate in situ.

Step-by-Step Methodology:

  • Preparation: To a stirred solution of the unsaturated ester (1.0 equiv) in anhydrous toluene (0.4 M concentration) at 0 °C under an argon atmosphere, add N-benzyl-1-methoxy-N-[(trimethylsilyl)methyl]methanamine (1.5 equiv).

  • Ylide Generation: After 10 minutes of equilibration, slowly add a solution of TFA (0.1 equiv) in

    
     (1 M concentration). The catalytic acid initiates azomethine ylide formation.
    
  • Cycloaddition: Continue stirring the reaction mixture for 2 to 18 hours, allowing the temperature to slowly reach room temperature (20–25 °C). The ylide undergoes a concerted [3+2] cycloaddition with the unsaturated ester.

  • Purification: Remove all volatiles in vacuo. Purify the resulting crude residue using standard silica gel chromatography to isolate the geometrically restricted N-Bn-protected spirocyclic

    
    -proline ester.
    

Conclusion

The integration of high


 building blocks is no longer a niche synthetic exercise; it is a fundamental pillar of modern lead optimization. By systematically replacing flat, aromatic liabilities with rigidified, 3D saturated motifs like spirocycles, oxetanes, and BCPs, drug development professionals can predictably engineer out promiscuity, engineer in solubility, and ultimately secure a higher probability of clinical success.

References

  • The "Fsp3 Escape from Flatland" Theory: A Comparative Guide for Drug Discovery Professionals. Benchchem. 4

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry - ACS Publications. 1

  • Escape from flatland: increasing saturation as an approach to improving clinical success. PubMed - NIH. 2

  • Unlocking the potential: Trends and impact of the escape from flatland at Merck. American Chemical Society. 3

  • Application of fSP3 towards Non-Systemic Drug Discovery. Preprints.org. 9

  • 3-Oxabicyclo[3.1.1]heptanes as Isosteres of meta-Substituted Benzene Rings. ChemRxiv. 8

  • STRAIN-ENABLED PHOSPHINATION AND FLUORINATION REACTIONS. D-Scholarship@Pitt. 5

  • Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space. PMC - NIH. 10

  • Prepar

    
    -Proline Esters: Geometrically Restricted Building Blocks for Medicinal Chemistry. Thieme E-Books & E-Journals. 
    
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews - ACS Publications. 7

  • Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry - ACS Publications. 6

Sources

Foundational

An In-depth Technical Guide to Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Abstract This technical guide provides a comprehensive analysis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate, a novel chemical entity with significant potential in medicinal chemistry and drug development. Due t...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate, a novel chemical entity with significant potential in medicinal chemistry and drug development. Due to the compound's novelty and absence from current chemical literature, this paper establishes its foundational physicochemical properties, including a theoretically calculated molecular weight. We present a robust framework for its synthesis, characterization, and potential applications, drawing upon established principles in organic chemistry and the known value of azaspirocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals seeking to explore and leverage this and similar three-dimensional molecular architectures.

Introduction and Molecular Weight Determination

The quest for novel chemical matter with enhanced pharmacological properties is a cornerstone of modern drug discovery. Spirocyclic scaffolds, which contain two rings connected by a single common atom, have garnered significant interest due to their inherent three-dimensionality.[1] This rigid, non-planar structure can lead to improved target selectivity, enhanced metabolic stability, and better physicochemical properties compared to their flat aromatic counterparts.[2] The azaspiro[2.5]octane core, a fusion of a cyclopropane and a piperidine ring, is a particularly valuable motif, offering multiple vectors for chemical modification and the ability to modulate key properties like basicity and solubility.[3]

The subject of this guide, Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate, is a functionalized derivative of this core. A critical first step in the characterization of any new molecule is the determination of its molecular formula and weight. As this specific compound is not documented in publicly available databases, we have derived its properties from its IUPAC name.

Based on the structure implied by the name—a 6-azaspiro[2.5]octane core with an amino group at the C4 position and a benzyl carbamate protecting group on the ring nitrogen—the molecular formula is determined to be C₁₅H₂₀N₂O₂ .

From this formula, the theoretical molecular weight is calculated as follows:

  • (15 × Atomic Mass of Carbon) + (20 × Atomic Mass of Hydrogen) + (2 × Atomic Mass of Nitrogen) + (2 × Atomic Mass of Oxygen)

  • (15 × 12.011) + (20 × 1.008) + (2 × 14.007) + (2 × 15.999) = 260.34 g/mol

This foundational value is crucial for all subsequent analytical and synthetic procedures.

Physicochemical and Structural Properties

A thorough understanding of a compound's properties is essential for its application. The table below summarizes the calculated and predicted properties for the target compound and, for comparative purposes, includes the experimentally determined properties of a structurally related, commercially available analogue, Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (CAS 77211-75-7).[4]

PropertyBenzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylateBenzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
CAS Number Not available77211-75-7
Molecular Formula C₁₅H₂₀N₂O₂C₁₄H₁₇NO₃
Molecular Weight 260.34 g/mol (Theoretical)247.29 g/mol [4]
IUPAC Name benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylatebenzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate
Physical Form Predicted: Solid or OilLiquid
Boiling Point Not available389.4 ± 42.0 °C at 760 mmHg
Storage Temperature Predicted: 2-8°C, desiccate4°C
Structural Features and Stereochemistry

The molecule possesses two key features that contribute to its chemical utility:

  • Azaspiro[2.5]octane Core: This rigid, three-dimensional scaffold is considered a "privileged" structure in medicinal chemistry, often associated with improved pharmacokinetic profiles.[2][3]

  • Functional Groups:

    • Primary Amine (C4): The amino group at the C4 position serves as a critical synthetic handle for introducing further diversity, allowing for the exploration of structure-activity relationships (SAR) through amide bond formation, alkylation, or other amine-specific reactions.

    • Benzyl Carbamate (N6): This moiety serves as a common protecting group for the piperidine nitrogen, preventing its participation in undesired side reactions. Its removal via hydrogenolysis provides access to the secondary amine for further functionalization.

The structure contains at least two potential stereocenters: the spiro carbon (C3) and the carbon bearing the amino group (C4). Therefore, the compound can exist as multiple stereoisomers. The specific stereochemistry will be dictated by the synthetic route and may significantly impact biological activity.

Proposed Synthesis and Characterization Workflow

As a novel entity, a validated synthetic protocol for Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is not available. Below, we propose a logical and feasible synthetic pathway based on established organic chemistry principles. This is followed by a mandatory workflow for its analytical characterization, ensuring structural verification and purity assessment.

Hypothetical Synthetic Pathway

The proposed synthesis leverages commercially available starting materials and well-documented chemical transformations. The key is the construction of the cyclopropane ring onto a pre-functionalized piperidine core.

G cluster_0 Synthesis Workflow A Start: 4-Oxopiperidine B Step 1: N-Protection (Benzyl Chloroformate) A->B Cbz-Cl, Base C Step 2: Reductive Amination (NH4OAc, NaBH3CN) B->C Introduction of Amino Group D Step 3: Cyclopropanation (Corey-Chaykovsky Reaction) C->D (CH3)3S(O)I, NaH E Final Product: Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate D->E Formation of Spirocycle

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization Protocol

The characterization of a novel compound is a self-validating process designed to unambiguously confirm its identity and purity.

G cluster_1 Analytical & Purification Workflow Start Crude Synthetic Product Purify Purification: Flash Column Chromatography Start->Purify MS Mass Spectrometry (LC-MS) - Confirm Molecular Weight (260.34) Purify->MS Identity Check NMR NMR Spectroscopy (1H, 13C, COSY, HSQC) - Confirm Structure & Connectivity MS->NMR Structural Elucidation HPLC Purity Analysis (RP-HPLC) - Determine Purity (>95%) NMR->HPLC Purity Check Final Characterized Pure Compound HPLC->Final

Caption: Standard workflow for purification and characterization.

Detailed Experimental Protocols

Protocol 1: Mass Spectrometry for Molecular Weight Confirmation

  • Sample Preparation: Dissolve 0.1-0.5 mg of the purified compound in 1 mL of a suitable solvent (e.g., Methanol or Acetonitrile).

  • Instrumentation: Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source.

  • Method:

    • Inject 1-5 µL of the sample solution.

    • Operate the ESI source in positive ion mode.

    • Scan a mass range of m/z 100-500.

  • Expected Result: The primary observable ion should be the protonated molecule [M+H]⁺ at m/z 261.16. The presence of a sodium adduct [M+Na]⁺ at m/z 283.14 may also be observed.

Protocol 2: Nuclear Magnetic Resonance (NMR) for Structural Elucidation

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1H NMR:

    • Acquire a standard proton spectrum.

    • Expected Signals: Resonances corresponding to the aromatic protons of the benzyl group (~7.3 ppm), the benzylic CH₂ (~5.1 ppm), piperidine ring protons (1.5-3.5 ppm), and cyclopropane protons (0.5-1.5 ppm). The amino group protons may appear as a broad singlet.

  • 13C NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Expected Signals: Resonances for the carbonyl carbon (~155 ppm), aromatic carbons (127-136 ppm), and distinct signals for the sp³ carbons of the piperidine and cyclopropane rings.

  • 2D NMR (COSY, HSQC):

    • Run Correlation Spectroscopy (COSY) to establish proton-proton coupling networks within the piperidine and cyclopropane rings.

    • Run Heteronuclear Single Quantum Coherence (HSQC) to correlate each proton signal with its directly attached carbon, confirming assignments. The unique chemical shifts and correlations observed in NMR are critical for confirming the spirocyclic structure.[5][6][7]

Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

  • System: A reverse-phase HPLC (RP-HPLC) system with a C18 column and a UV detector.

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

  • Method:

    • Gradient: Start at 5% B, ramp to 95% B over 10-15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor at 214 nm and 254 nm.

  • Analysis: Integrate the peak area of the main product. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. For use in biological assays, a purity of ≥95% is required.

Applications in Drug Discovery and Medicinal Chemistry

The Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate scaffold is a valuable building block for creating diverse chemical libraries for drug screening. Its strategic value lies in several key areas:

  • Increased Fsp³ Character: The high fraction of sp³-hybridized carbons imparts three-dimensionality, which is correlated with higher clinical success rates due to improved solubility and reduced off-target effects.[1]

  • Bioisosterism: Azaspirocycles can serve as bioisosteres for more common, conformationally flexible motifs like piperidines or even aromatic rings, offering a novel way to explore chemical space while potentially improving pharmacokinetic properties.[8]

  • Vectorial Diversity: The amino group at C4 and the de-protectable nitrogen at N6 provide two distinct points for diversification, allowing chemists to systematically probe the target's binding pocket in multiple directions.

  • CNS-Targeted Drug Design: The rigid structure and potential to modulate lipophilicity make such scaffolds attractive for developing agents that target the central nervous system (CNS), where precise molecular shape is often critical for receptor interaction.[3]

Conclusion

While Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate represents a novel chemical structure, its design is rooted in established medicinal chemistry principles. This guide establishes its theoretical molecular weight of 260.34 g/mol and provides a comprehensive framework for its synthesis and analytical validation. The inherent structural and functional features of this compound make it a highly promising scaffold for the development of next-generation therapeutics. The protocols and insights provided herein are intended to empower researchers to synthesize, characterize, and ultimately unlock the full potential of this and other complex azaspirocyclic systems in their drug discovery programs.

References

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. Available from: [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024, April 5). EMAN RESEARCH PUBLISHING. Retrieved February 27, 2026, from [Link]

  • SYNTHESIS AND NMR STUDIES OF SUBSTITUTED SPIRO(5,5)UNDECANONES AND DERIVED BICYCLIC COMPOUNDS. (n.d.). ProQuest. Retrieved February 27, 2026, from [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved February 27, 2026, from [Link]

  • Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. (2023, July 14). MDPI. Retrieved February 27, 2026, from [Link]

  • Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. (n.d.). ChemRxiv. Retrieved February 27, 2026, from [Link]

  • Benzyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. (n.d.). PubChem. Retrieved February 27, 2026, from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate: A Detailed Guide for Drug Discovery Professionals

The spirocyclic scaffold, particularly the azaspiro[2.5]octane core, has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape that c...

Author: BenchChem Technical Support Team. Date: March 2026

The spirocyclic scaffold, particularly the azaspiro[2.5]octane core, has emerged as a privileged motif in modern medicinal chemistry. Its rigid, three-dimensional structure offers a unique conformational landscape that can enhance binding affinity, selectivity, and metabolic stability of drug candidates compared to more planar aromatic systems.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis of a key building block, Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate, intended for researchers, scientists, and professionals in the field of drug development.

Significance and Applications

Azaspiro[x.y]alkanes are increasingly valuable scaffolds in pharmaceutical discovery. The incorporation of an azaspiro[2.5]octane moiety has been shown to improve the binding potency of enzyme inhibitors while minimizing off-target interactions.[1] Specifically, 6-Azaspiro[2.5]octane derivatives have been investigated for their potential as therapeutics targeting muscarinic acetylcholine receptors, which are implicated in neurological conditions such as Parkinson's disease.[2] The title compound, with its protected amine and available amino group, serves as a versatile intermediate for the synthesis of more complex molecules in drug discovery programs.[2]

Synthetic Strategy: A Mechanistic Perspective

The synthesis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate typically involves a multi-step sequence starting from commercially available materials. A common and effective strategy relies on the construction of the spirocyclic core via a key cyclopropanation reaction, followed by functional group manipulations to introduce the desired amino group. The benzyloxycarbonyl (Cbz) group is a widely used protecting group for the nitrogen atom within the piperidine ring of the azaspirooctane system, offering stability during subsequent reaction steps and facile removal under specific conditions.

A plausible and efficient synthetic route is outlined below. This pathway prioritizes the use of well-established reactions to ensure reproducibility and scalability.

Synthetic_Workflow cluster_0 Synthesis of Benzyl 4-oxo-piperidine-1-carboxylate cluster_1 Epoxidation cluster_2 Ring Opening and Azide Formation cluster_3 Reduction to Amine cluster_4 Final Product Formation (Intramolecular Cyclization) A 4-Piperidone C Benzyl 4-oxo-piperidine-1-carboxylate A->C Base (e.g., Na2CO3) DCM B Benzyl chloroformate B->C D Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate C->D Corey-Chaykovsky Reaction (e.g., (CH3)3S(O)I, NaH) DMSO/THF E Benzyl 4-azido-4-(hydroxymethyl)piperidine-1-carboxylate D->E NaN3, NH4Cl MeOH/H2O F Benzyl 4-amino-4-(hydroxymethyl)piperidine-1-carboxylate E->F Reduction (e.g., H2, Pd/C or LiAlH4) Solvent (e.g., EtOH or THF) G Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate F->G Mesylation followed by intramolecular cyclization (e.g., MsCl, Et3N then base)

Figure 1. A representative synthetic workflow for the preparation of the target compound.

Detailed Experimental Protocols

The following protocols are provided as a guide and may require optimization based on laboratory conditions and reagent purity.

Protocol 1: Synthesis of Benzyl 4-oxopiperidine-1-carboxylate

This initial step involves the protection of the commercially available 4-piperidone with a benzyloxycarbonyl (Cbz) group.

Reagents & Materials Equipment
4-Piperidone hydrochlorideRound-bottom flask
Benzyl chloroformateMagnetic stirrer
Sodium carbonateIce bath
Dichloromethane (DCM)Separatory funnel
Water (deionized)Rotary evaporator
BrineStandard glassware
Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-piperidone hydrochloride (1.0 eq) in a mixture of DCM and water at 0 °C, add sodium carbonate (2.5 eq) portion-wise.

  • Stir the mixture vigorously for 15 minutes.

  • Slowly add benzyl chloroformate (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield Benzyl 4-oxopiperidine-1-carboxylate as a colorless oil.

Protocol 2: Synthesis of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate

This step involves the formation of an epoxide ring at the 4-position of the piperidone via the Corey-Chaykovsky reaction.

Reagents & Materials Equipment
Trimethylsulfoxonium iodideThree-neck round-bottom flask
Sodium hydride (60% dispersion in mineral oil)Magnetic stirrer
Anhydrous Dimethyl sulfoxide (DMSO)Syringe
Anhydrous Tetrahydrofuran (THF)Nitrogen inlet
Benzyl 4-oxopiperidine-1-carboxylateIce bath
Saturated aqueous ammonium chlorideSeparatory funnel
Ethyl acetateRotary evaporator
BrineStandard glassware
Anhydrous sodium sulfate

Procedure:

  • To a suspension of sodium hydride (1.2 eq) in anhydrous DMSO under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.2 eq) portion-wise at room temperature.

  • Stir the resulting mixture for 1 hour at room temperature until the evolution of hydrogen gas ceases.

  • Cool the mixture to 0 °C and add a solution of Benzyl 4-oxopiperidine-1-carboxylate (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride at 0 °C.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude epoxide, which can often be used in the next step without further purification.

Protocol 3: Synthesis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

This final sequence involves the regioselective opening of the epoxide with an azide source, followed by reduction to the primary amine.

Reagents & Materials Equipment
Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylateRound-bottom flask
Sodium azideMagnetic stirrer
Ammonium chlorideReflux condenser
MethanolHydrogenation apparatus (if applicable)
Water (deionized)Filtration apparatus
Palladium on carbon (10 wt. %) (for hydrogenation)Standard glassware
Lithium aluminum hydride (LAH) (for reduction)
Anhydrous THF (for LAH reduction)
Ethyl acetate
Saturated aqueous sodium bicarbonate
Brine
Anhydrous sodium sulfate

Procedure (Epoxide Opening and Reduction via Hydrogenation):

  • To a solution of Benzyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate (1.0 eq) in a mixture of methanol and water, add sodium azide (1.5 eq) and ammonium chloride (1.5 eq).

  • Heat the mixture to reflux and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • After cooling to room temperature, remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate to obtain the crude azido alcohol.

  • Dissolve the crude azido alcohol in ethanol and add 10% Pd/C (catalytic amount).

  • Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite® and wash the pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude amino alcohol.

  • Purify the crude product by column chromatography (e.g., silica gel, dichloromethane/methanol gradient) to afford Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate.

Analytical Validation and Quality Control

The identity and purity of the synthesized Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate must be confirmed through rigorous analytical techniques.

QC_Workflow cluster_qc Quality Control Workflow Start Crude Product NMR 1H and 13C NMR Spectroscopy Start->NMR Structural Confirmation MS Mass Spectrometry (e.g., ESI-MS) Start->MS Molecular Weight Verification HPLC HPLC Analysis Start->HPLC Purity Assessment Final Pure Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate NMR->Final MS->Final HPLC->Final

Figure 2. A typical quality control workflow for product validation.

Expected Analytical Data:

  • ¹H NMR: Characteristic peaks for the spirocyclic core protons, the benzylic protons of the Cbz group, and the aromatic protons. The chemical shifts and coupling constants will be indicative of the specific stereochemistry of the final product.

  • ¹³C NMR: Resonances corresponding to all carbon atoms in the molecule, including the quaternary spiro-carbon and the carbonyl carbon of the carbamate.

  • Mass Spectrometry: The molecular ion peak corresponding to the exact mass of the target compound.

  • HPLC: A single major peak indicating high purity (typically >95%).

Troubleshooting and Expert Insights

  • Incomplete Epoxidation: If the Corey-Chaykovsky reaction is sluggish, ensure that the sodium hydride and trimethylsulfoxonium iodide are of high quality and that the solvents are strictly anhydrous. The reaction is highly sensitive to moisture.

  • Poor Regioselectivity in Epoxide Opening: The use of ammonium chloride helps to promote the desired regioselectivity by providing a mildly acidic proton source. Other Lewis acids can be explored, but may lead to side products.

  • Difficult Purification: The final amino alcohol can be challenging to purify due to its polarity. The use of a gradient elution system with a small percentage of a basic modifier (e.g., triethylamine) in the mobile phase can improve chromatographic resolution.

  • Alternative Reduction Methods: If catalytic hydrogenation is not feasible or leads to debenzylation of the Cbz group, reduction of the azide can be achieved using other reagents such as lithium aluminum hydride (LAH) or triphenylphosphine/water (Staudinger reaction). However, these methods require careful handling and may necessitate different workup procedures.

Conclusion

The synthesis of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate provides a valuable and versatile building block for the exploration of novel chemical space in drug discovery. The protocols and insights provided in this guide are intended to enable researchers to confidently and efficiently produce this important intermediate. As with any chemical synthesis, careful attention to experimental detail, reagent quality, and safety is paramount to achieving successful outcomes.

References

  • Chernykh, A. V., et al. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

  • White Rose Research Online. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of spirocyclic 1,2-diamines by dearomatising intramolecular diamination of phenols. Chemical Communications. [Link]

  • ResearchGate. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. [Link]

  • Google Patents. (2020). CN111943894A - Synthesis method of 4, 7-diazaspiro [2.5] octane compound.
  • Google Patents. (2014). EP2683706A1 - Oxaspiro [2.
  • Kennemur, J. L., et al. (2023). Enzymatic Stereodivergent Synthesis of Azaspiro[2.y]alkanes. ChemRxiv. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging Spiro[2.5]octane Amines in Fragment-Based Drug Design

Introduction: Embracing the Third Dimension in Drug Discovery Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, contributing to a growing number...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Embracing the Third Dimension in Drug Discovery

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful engine for the discovery of novel therapeutics, contributing to a growing number of approved drugs and clinical candidates.[1][2] The core principle of FBDD is to screen low molecular weight compounds (typically < 300 Da) that bind to a biological target with low affinity but high ligand efficiency.[3][4] These "fragments" serve as efficient starting points for elaboration into potent, drug-like molecules through structure-guided optimization.[2]

Historically, fragment libraries have been dominated by flat, sp²-rich aromatic compounds, largely due to their synthetic accessibility.[5][6] However, the pharmaceutical industry is increasingly recognizing the limitations of this "flatland" chemistry and the immense potential of three-dimensional (3D) scaffolds. Molecules with a higher fraction of sp³-hybridized carbons (Fsp³) tend to exhibit improved physicochemical properties, such as enhanced aqueous solubility and better metabolic stability, which are critical for successful clinical development.

Spirocycles, characterized by two rings connected through a single quaternary carbon atom, are an exemplary class of 3D scaffolds.[7] Their inherent rigidity reduces the entropic penalty upon binding to a target and presents chemical vectors in well-defined, predictable orientations.[7][8] This guide focuses on a particularly compelling scaffold: the spiro[2.5]octane amine . This unique structure, featuring a cyclopropane ring fused to a cyclohexane ring, offers a rigid, non-planar core that can explore novel regions of protein binding sites. The primary amine group serves as both a potent hydrogen-bonding moiety and a versatile synthetic handle for subsequent fragment evolution.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of spiro[2.5]octane amine fragments in an FBDD campaign, from initial library design and screening to hit-to-lead optimization.

The Spiro[2.5]octane Amine Fragment: Design Principles and Advantages

The inclusion of spiro[2.5]octane amines in a fragment library is a strategic decision rooted in key medicinal chemistry principles. Their value extends beyond simple novelty into tangible benefits for drug discovery programs.

  • Inherent Three-Dimensionality and Shape Diversity : The spirocyclic core ensures a departure from the planar structures that saturate many screening libraries. This 3D nature allows for exploration of complex, pocket-like binding sites that may not be effectively targeted by flat molecules.

  • Reduced Conformational Entropy : The rigid framework of the spiro[2.5]octane system minimizes the number of rotatable bonds. This pre-organization reduces the entropic penalty paid upon binding, which can lead to higher ligand efficiency and a more favorable thermodynamic profile.[7]

  • Defined Exit Vectors for Fragment Growth : The fixed geometry of the scaffold presents substituents in precise, predictable spatial orientations. This is a critical advantage during the hit-to-lead phase, where structural information is used to "grow" the fragment into adjacent pockets to gain affinity.[9][10]

  • Modulation of Physicochemical Properties : The introduction of spirocyclic centers has been shown to favorably modulate key drug-like properties, including lowering lipophilicity (LogP/LogD) and improving metabolic stability, compared to more traditional carbocyclic or heterocyclic rings.[5]

  • Versatile Synthetic Handle : The primary amine is a privileged functional group in medicinal chemistry. It can act as a hydrogen bond donor, a key interaction in many protein-ligand complexes, and can be readily functionalized through a wide array of robust chemical reactions (e.g., amidation, reductive amination, sulfonylation) to enable rapid hit-to-lead exploration.

A summary of the typical physicochemical properties for a parent spiro[2.5]octane amine fragment is presented below.

PropertyTypical ValueSignificance in FBDD
Molecular Weight (MW) ~125 g/mol [11]Well within the "Rule of Three" for fragments (<300 Da)
cLogP ~1.7[11]Provides a non-polar core for hydrophobic interactions
Topological Polar Surface Area (TPSA) ~26 Ų[11]Contributes to favorable cell permeability and solubility
Hydrogen Bond Donors 1[11]The amine group provides a key interaction point
Hydrogen Bond Acceptors 1[11]The amine nitrogen can also act as an acceptor
Fraction of sp³ Carbons (Fsp³) 1.0Maximizes three-dimensionality, associated with higher clinical success
Rotatable Bonds 0[11]Conformationally rigid, minimizing entropic penalty of binding

Application Protocol 1: A Biophysical Cascade for Primary Screening and Hit Validation

Due to the inherently weak binding affinities of fragments, a single-assay screening approach is often insufficient and prone to artifacts. A robust, multi-stage screening cascade using orthogonal biophysical techniques is essential for confidently identifying true binding events.[3][12]

G cluster_0 Screening Cascade lib Spiro[2.5]octane Amine Fragment Library dsf Primary Screen: Differential Scanning Fluorimetry (DSF) lib->dsf High-Throughput nmr Secondary Screen (Validation): Ligand-Observed NMR (e.g., STD, WaterLOGSY) dsf->nmr Triage & Orthogonal Validation hits Validated Hits nmr->hits Confirmed Binders

Caption: Workflow for the primary fragment screening cascade.

Primary Screen: Differential Scanning Fluorimetry (DSF)
  • Causality and Rationale: DSF, or Thermal Shift Assay, is a rapid and cost-effective primary screening method. It operates on the principle that the binding of a ligand to a protein typically increases its thermal stability. This stabilization is detected by monitoring the protein's unfolding temperature (Tm) in the presence of a fluorescent dye that binds to hydrophobic regions exposed during unfolding. A significant positive shift in Tm (ΔTm) is indicative of a binding event.[12][13]

  • Detailed Step-by-Step Protocol:

    • Reagent Preparation:

      • Prepare a stock solution of the target protein at 2 mg/mL in a suitable, degassed buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5).

      • Prepare a 100 mM stock solution of the spiro[2.5]octane amine fragment in DMSO.

      • Prepare a 5000x stock of a suitable fluorescent dye (e.g., SYPRO Orange) in DMSO.

    • Assay Plate Setup (384-well format):

      • In each well, add buffer to a final volume of 20 µL.

      • Add the protein to a final concentration of 2 µM.

      • Add the dye to a final concentration of 5x.

      • Add the fragment to a final concentration of 200 µM (final DMSO concentration should be ≤ 1%). Include "protein + dye + DMSO" wells as a negative control.

      • Seal the plate securely with optical-quality film.

    • RT-qPCR Instrument Run:

      • Centrifuge the plate briefly to collect the contents.

      • Place the plate in a Real-Time PCR instrument.

      • Set the instrument to monitor fluorescence over a temperature ramp from 25 °C to 95 °C, with a ramp rate of 1 °C/minute.

    • Data Analysis:

      • Fit the resulting fluorescence curves to a Boltzmann equation to determine the Tm for each well.

      • Calculate the ΔTm (ΔTm = Tm_fragment - Tm_control).

      • A hit is typically defined as a ΔTm that is 3 times the standard deviation of the control wells (e.g., ΔTm > 2 °C).

Hit Validation: Ligand-Observed Nuclear Magnetic Resonance (NMR)
  • Causality and Rationale: NMR spectroscopy is a highly sensitive method for detecting weak molecular interactions and is considered a gold standard for hit validation in FBDD.[14] Ligand-observed experiments, such as Saturation Transfer Difference (STD) NMR, are particularly powerful.[12][13] In STD NMR, a selective radiofrequency pulse saturates a region of the protein's ¹H spectrum. This saturation is transferred via spin diffusion to any bound ligand. The difference between a spectrum with on-resonance saturation and one with off-resonance saturation reveals which protons of the ligand are in close proximity to the protein, thus confirming binding.

  • Detailed Step-by-Step Protocol:

    • Sample Preparation:

      • Prepare a 500 µL sample in a suitable deuterated buffer (e.g., 50 mM Phosphate buffer in 99.9% D₂O, 150 mM NaCl, pD 7.4).

      • The sample should contain the target protein at a concentration of 10-20 µM and the spiro[2.5]octane amine fragment hit at 500 µM.

    • NMR Data Acquisition:

      • Acquire data on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe.

      • STD "On-Resonance" Spectrum: Set the selective saturation pulse to a frequency where only protein aliphatic resonances appear (e.g., 0.5 ppm) and are absent of any ligand signals.

      • STD "Off-Resonance" (Reference) Spectrum: Set the selective saturation pulse to a frequency far from any protein or ligand signals (e.g., -30 ppm).

      • Acquire both spectra with a saturation time of ~2 seconds.

    • Data Processing and Analysis:

      • Process both spectra identically.

      • Calculate the difference spectrum (Off-Resonance - On-Resonance).

      • A true binding event is confirmed by the appearance of signals in the difference spectrum corresponding to the protons of the spiro[2.5]octane amine fragment. The relative intensity of the signals can provide information about which part of the fragment is closest to the protein surface.

Application Protocol 2: Quantitative and Structural Characterization of Validated Hits

Once a fragment hit is validated, the next critical steps are to quantify its binding affinity and, ideally, to determine its precise binding mode. This information is the foundation for a successful structure-based drug design effort.

G cluster_1 Hit Characterization validated_hit Validated Spiro[2.5]octane Amine Hit itc Quantitative Affinity: Isothermal Titration Calorimetry (ITC) validated_hit->itc Thermodynamics xray Structural Biology: X-ray Crystallography / Cryo-EM validated_hit->xray 3D Structure sbd_data Affinity (Kd) + Binding Pose (Structural Data for SBDD) itc->sbd_data xray->sbd_data

Caption: Workflow for hit characterization and structural data generation.

Affinity Determination: Isothermal Titration Calorimetry (ITC)
  • Causality and Rationale: ITC directly measures the heat released or absorbed during a binding event.[3] By titrating the fragment into a solution of the target protein, ITC can provide a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This level of detail is invaluable for understanding the driving forces of binding.

  • Detailed Step-by-Step Protocol:

    • Sample Preparation:

      • Prepare ~500 µL of the target protein at 20-50 µM and ~300 µL of the spiro[2.5]octane amine fragment at 500 µM - 1 mM. Both must be in the exact same, thoroughly degassed buffer.

      • A small amount of DMSO (e.g., 1-2%) used to dissolve the fragment must be matched in the protein solution to nullify heat of dilution effects.

    • ITC Experiment Setup:

      • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

      • Set the cell temperature to 25 °C.

      • Program a series of 15-20 injections (e.g., 2 µL each) with a spacing of 150 seconds between injections to allow the system to return to thermal equilibrium.

    • Data Analysis:

      • Integrate the heat change for each injection peak to generate a binding isotherm (kcal/mol vs. molar ratio).

      • Fit the isotherm to a suitable binding model (e.g., one-site binding) using the instrument's software.

      • The fit will yield the Kd, n, and ΔH. The binding entropy (ΔS) can then be calculated.

ParameterExample ValueInterpretation
Affinity (Kd) 150 µMTypical weak affinity for a fragment hit.
Stoichiometry (n) 0.98Indicates a 1:1 binding model, validating the interaction.
Enthalpy (ΔH) -4.5 kcal/molFavorable enthalpic contribution, likely from H-bonds.
Entropy (TΔS) +2.8 kcal/molFavorable entropic contribution, possibly from water displacement.
Structural Elucidation: X-ray Crystallography
  • Causality and Rationale: The ultimate goal of hit characterization is to obtain a high-resolution 3D structure of the protein-fragment complex.[15][16] This provides definitive proof of binding and reveals the precise orientation (pose) of the fragment in the binding site, along with the specific atomic interactions responsible for its affinity. This structural blueprint is the most critical tool for guiding the subsequent hit-to-lead optimization process.[2]

  • Detailed Step-by-Step Protocol (General Workflow):

    • Protein Crystallization:

      • Screen a wide range of conditions (precipitants, buffers, additives) to find a condition that produces well-diffracting crystals of the apo-protein (protein without ligand).

    • Fragment Soaking:

      • Prepare a "soaking solution" containing the crystallization condition buffer supplemented with a high concentration of the spiro[2.5]octane amine fragment (typically 1-10 mM).

      • Transfer the apo-protein crystals into the soaking solution and incubate for a period ranging from minutes to hours. This allows the fragment to diffuse into the crystal and bind to the protein.

    • Cryo-protection and Data Collection:

      • Transfer the soaked crystal into a cryo-protectant solution to prevent ice formation.

      • Flash-cool the crystal in liquid nitrogen.

      • Collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement:

      • Process the diffraction data and solve the structure using molecular replacement with the apo-protein structure as a model.

      • Carefully examine the resulting electron density map for new, unmodeled density in the binding site. This density should correspond to the bound spiro[2.5]octane amine fragment.

      • Model the fragment into the density, refine the structure, and analyze the resulting protein-ligand interactions.

Application Protocol 3: Structure-Guided Hit-to-Lead Optimization

With a validated hit, a measured affinity, and a high-resolution crystal structure, the program can progress to the hit-to-lead (H2L) phase.[10][17] The objective is to rationally design and synthesize new molecules that build upon the spiro[2.5]octane amine core to improve potency and other key drug-like properties.

G cluster_2 Hit-to-Lead (DMTA Cycle) design Design (Analyze Structure, Identify Growth Vectors) make Make (Synthesize Analogs) design->make test Test (Assay for Potency, ADME Properties) make->test analyze Analyze (Generate SAR, New Structures) test->analyze analyze->design Iterate

Caption: The Design-Make-Test-Analyze (DMTA) cycle for hit-to-lead optimization.

  • Causality and Rationale: The "fragment growing" strategy is perfectly suited for the spiro[2.5]octane amine scaffold.[18] The co-crystal structure will reveal the orientation of the fragment in the binding site. By identifying unoccupied pockets adjacent to the fragment, chemists can design modifications that extend into these pockets to form new, affinity-enhancing interactions. The rigidity of the spiro-scaffold ensures that these modifications are projected along predictable vectors.

  • Detailed Step-by-Step Workflow:

    • Design (In Silico):

      • Analyze the Co-crystal Structure: Carefully examine the protein-fragment complex. Identify hydrogen bond networks involving the amine group and hydrophobic pockets surrounding the carbocyclic core.

      • Identify Growth Vectors: Note the directions in which the spiro[2.5]octane scaffold is pointing. Are there nearby residues (e.g., a catalytic aspartate, a hydrophobic tryptophan) that could be targeted?

      • Virtual Elaboration: Use computational chemistry software to build virtual analogs.[19][20] For example, add an acetyl group to the amine and see if it can form a new hydrogen bond. Add a phenyl group and see if it can occupy a hydrophobic pocket. Score these virtual compounds for predicted binding affinity.

    • Make (Synthetic Chemistry):

      • Prioritize a small set of the most promising designs for synthesis.

      • Leverage the primary amine as a synthetic handle. A simple amide coupling reaction, for example, can be used to rapidly generate a library of analogs exploring an adjacent pocket.

    • Test (In Vitro Assays):

      • Screen the newly synthesized compounds in a primary biochemical or functional assay to determine their potency (e.g., IC₅₀ or Ki).

      • Begin to profile promising compounds in early ADME (Absorption, Distribution, Metabolism, and Excretion) assays to ensure that improvements in potency are not coming at the cost of drug-like properties.

    • Analyze (Generate SAR):

      • Correlate the changes in chemical structure with the changes in potency to build a Structure-Activity Relationship (SAR). For example, "placing a 4-chlorophenyl group on the amine nitrogen increased potency by 10-fold."

      • Whenever possible, obtain co-crystal structures of the more potent analogs to confirm that they are binding as designed.

      • This analysis feeds directly back into the next round of design, initiating a new, informed cycle of optimization.

Conclusion

Spiro[2.5]octane amines represent a valuable and under-explored class of fragments for modern drug discovery. Their inherent three-dimensionality, conformational rigidity, and synthetic tractability make them ideal starting points for tackling challenging biological targets. By employing a rigorous biophysical screening cascade for hit identification, followed by a structure-guided optimization strategy, research teams can effectively leverage the unique properties of this scaffold to accelerate the discovery of novel, potent, and drug-like lead compounds. This guide provides the foundational protocols and scientific rationale to confidently integrate spiro[2.5]octane amines into any fragment-based drug design program.

References

  • Ciulli, A., & Abell, C. (2010). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 107(41), 17754-17759. [Link]

  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry. Retrieved February 27, 2026, from [Link]

  • Foley, D. J., et al. (2019). Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment-Based Drug Discovery. Chemistry – A European Journal, 25(49), 11466-11471. [Link]

  • Barelier, S., et al. (2020). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. Journal of Medicinal Chemistry, 63(19), 10755-10784. [Link]

  • University of Cambridge. (n.d.). A comparison of commonly used fragment screening techniques. Retrieved February 27, 2026, from [Link]

  • Siegal, G., et al. (2016). A three-stage biophysical screening cascade for fragment-based drug discovery. Nature Protocols, 11(11), 2206-2223. [Link]

  • Nuvisan. (n.d.). Fragment Screening and Fragment-Based Drug Discovery Services. Retrieved February 27, 2026, from [Link]

  • Dalvit, C. (2009). NMR methods in fragment screening: theory and a comparison with other biophysical techniques. Drug Discovery Today, 14(21-22), 1051-1057. [Link]

  • ResearchGate. (n.d.). Examples of spirocycle-containing marketed drugs. Retrieved February 27, 2026, from [Link]

  • Yao, H., et al. (2015). Synthesis of spiro[2.5]octa-4,7-dien-6-one with consecutive quaternary centers via 1,6-conjugate addition induced dearomatization of para-quinone methides. Chemical Communications, 51(84), 15464-15467. [Link]

  • SpiroChem. (n.d.). Hit To Lead. Retrieved February 27, 2026, from [Link]

  • ResearchGate. (2015). Synthesis of Spiro[2.5]octa-4,7-dien-6-one with Consecutive Quaternary Centers via 1,6-Conjugate Addition Induced Dearomatization of para-Quinone Methides. Retrieved February 27, 2026, from [Link]

  • Simón-Gracia, L., et al. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry, 15(1), 26-61. [Link]

  • Le Neve-Butler, J., et al. (2022). Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines. Chemical Science, 13(22), 6596-6607. [Link]

  • Kambe, Y., et al. (2021). Site Identification and Next Choice Protocol for Hit-to-Lead Optimization. International Journal of Molecular Sciences, 22(19), 10477. [Link]

  • Santos, R., & Guedes, R. C. (2021). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry, 9, 760155. [Link]

  • Schrödinger. (n.d.). Hit-to-Lead & Lead Optimization. Retrieved February 27, 2026, from [Link]

  • Pecio, Ł., et al. (2023). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 28(3), 1184. [Link]

  • Hogt, C. (2021). Approaches to Fragment-Based Drug Design. Hogeschool van Arnhem en Nijmegen. [Link]

  • Orlov, I., & Chaban, Y. (2023). Structural Analysis of Protein Complexes by Cryo-Electron Microscopy. In Methods in Molecular Biology (Vol. 2712, pp. 209-231). Humana, New York, NY. [Link]

  • Taylor & Francis. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Retrieved February 27, 2026, from [Link]

  • Environmental Molecular Sciences Laboratory. (n.d.). Structural Biology. Retrieved February 27, 2026, from [Link]

  • de Souza, I. N., & de Azevedo, W. F. (2019). Fragment-based screening with natural products for novel anti-parasitic disease drug discovery. Expert Opinion on Drug Discovery, 14(12), 1259-1270. [Link]

  • Sankar, K., et al. (2021). Linking structural features of protein complexes and biological function. Journal of Biosciences, 46(1), 22. [Link]

  • Belyaeva, E., & Elgeti, M. (2024). Exploring protein structural ensembles: Integration of sparse experimental data from electron paramagnetic resonance spectroscopy with molecular modeling methods. Journal of Structural Biology, 216(3), 108115. [Link]

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Application

Application Notes &amp; Protocols for the Preparation of Spirocyclic Peptidomimetics

Abstract Spirocyclic peptidomimetics represent a frontier in medicinal chemistry, offering a unique structural scaffold that confers enhanced metabolic stability, high receptor affinity, and improved bioavailability over...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Spirocyclic peptidomimetics represent a frontier in medicinal chemistry, offering a unique structural scaffold that confers enhanced metabolic stability, high receptor affinity, and improved bioavailability over their linear peptide counterparts.[1] By rigidly constraining the peptide backbone, these molecules can precisely mimic bioactive conformations, such as β-turns, which are crucial for mediating protein-protein interactions.[2][3] This guide provides an in-depth exploration of the design principles, key synthetic strategies, and detailed experimental protocols for the preparation of spirocyclic peptidomimetics, intended for researchers, chemists, and professionals in the field of drug development.

Introduction: The Rationale for Spirocyclic Scaffolds

Peptides are exquisite biological signaling molecules, but their therapeutic potential is often hindered by poor proteolytic stability and high conformational flexibility.[4][5] Macrocyclization is a proven strategy to overcome these limitations.[5] Spirocyclic systems, characterized by two rings sharing a single common atom, introduce an even higher degree of conformational rigidity. This pre-organization of the molecular architecture reduces the entropic penalty upon binding to a biological target, often leading to a significant increase in binding affinity and selectivity.

The core challenge in their synthesis lies in the controlled construction of the sterically demanding spirocyclic core. Modern synthetic chemistry, however, offers a powerful toolkit, including solid-phase synthesis, ring-closing metathesis, and multicomponent reactions, to efficiently access these complex structures.[6][7][8]

Design Principles and Structural Logic

The fundamental design principle of a spirocyclic peptidomimetic is to use the rigid spiro-junction to enforce a specific three-dimensional arrangement of amino acid side chains and backbone atoms. This often aims to mimic secondary structures found in natural peptides, such as the ubiquitous β-turn.[9] The spiro atom acts as a pivot, locking the peptide chain into a well-defined orientation.

Caption: A conceptual diagram of a spirocyclic peptidomimetic core.

Key Synthetic Strategies & Methodologies

The synthesis of a spirocyclic peptidomimetic is a multi-step process that typically begins with the assembly of a linear peptide precursor, followed by a key cyclization reaction to form the spiro-junction. The choice of strategy depends on the desired ring systems and the functional groups present.

Solid-Phase Peptide Synthesis (SPPS) Foundation

SPPS is the workhorse for assembling the linear peptide precursor.[8][10] By anchoring the C-terminus of the first amino acid to an insoluble resin, the peptide chain can be elongated through sequential cycles of N-terminal deprotection and amino acid coupling.[11][12] This methodology simplifies purification, as excess reagents and soluble by-products are removed by simple filtration and washing.[10]

  • Expertise: The choice of resin is critical. For instance, a Rink Amide resin is used if a C-terminal amide is desired, while a Wang or 2-Chlorotrityl chloride resin is chosen for a C-terminal carboxylic acid. The swelling properties of the resin in the chosen solvent (typically DMF or DCM) are paramount for reaction efficiency.[11]

Ring-Closing Metathesis (RCM)

RCM has revolutionized the synthesis of cyclic molecules, including peptidomimetics.[13][14] This reaction utilizes ruthenium-based catalysts (e.g., Grubbs' catalysts) to form a carbon-carbon double bond from two terminal alkene functionalities incorporated into the linear peptide precursor.[15]

  • Causality: The high functional group tolerance of modern RCM catalysts makes this method exceptionally powerful, as it is compatible with the diverse side chains of natural and unnatural amino acids.[14] The reaction can be performed either on the solid support ("on-resin") or after cleaving the peptide into solution.[6][15] On-resin cyclization often benefits from a "pseudo-dilution" effect, which favors the intramolecular reaction over intermolecular oligomerization.[4]

Multicomponent Reactions (MCRs)

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are highly convergent methods that can generate significant molecular complexity in a single step.[7][16] The Ugi four-component reaction (U-4CR), for example, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide product.[17][18]

  • Trustworthiness: While MCRs typically produce linear products, they are invaluable for creating precursors that contain all the necessary functionalities for a subsequent cyclization step.[7] This "post-condensation transformation" strategy allows for the rapid generation of diverse libraries of spirocyclic scaffolds.

Intramolecular Cyclization and Tandem Reactions

Several classic and modern organic reactions are employed to forge the spirocyclic core.

  • Pictet-Spengler Reaction: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. In the context of peptidomimetics, it is a key step for synthesizing spirocyclic lactams containing tetrahydroisoquinoline or tetrahydro-β-carboline motifs, which are excellent β-turn mimics.[9]

  • Oxidative Dearomatization: Hypervalent iodine reagents can be used to achieve the oxidative cyclization of phenol-containing precursors, leading to the formation of spirocyclic dienones.[19] This method provides access to scaffolds commonly found in natural products.

  • Tandem Reactions: These elegant sequences involve multiple bond-forming events in a single pot, minimizing purification steps and improving overall efficiency.[20] For example, a Rhodium(II)-catalyzed O-H insertion followed by a base-promoted cyclization can be used to generate novel spiroheterocycles.[20]

Caption: General workflow for the synthesis of spirocyclic peptidomimetics.

Application Protocols

The following protocols provide a generalized yet detailed framework for the synthesis of a spirocyclic peptidomimetic using an SPPS-RCM strategy.

Protocol 1: Solid-Phase Synthesis of the Linear Diene Precursor

This protocol details the assembly of a linear peptide containing two terminal alkene-bearing amino acids (e.g., Allylglycine) using standard Fmoc/tBu chemistry.[10]

  • Resin Preparation: Swell 100 mg of Rink Amide resin (loading ~0.5 mmol/g) in dimethylformamide (DMF) for 30 minutes in a fritted syringe reactor. Drain the DMF.

  • Fmoc Deprotection: Add 2 mL of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain. Repeat with a second 10-minute treatment.

  • Washing: Wash the resin thoroughly with DMF (5 x 2 mL), dichloromethane (DCM) (3 x 2 mL), and DMF (3 x 2 mL).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (4 equivalents relative to resin loading).

    • Add a coupling agent such as HATU (3.9 eq) and a base such as DIPEA (8 eq) in DMF.

    • Pre-activate for 2 minutes, then add the solution to the resin.

    • Agitate for 1-2 hours at room temperature.

  • Confirmation of Coupling: Perform a Kaiser test. A negative result (yellow beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.

  • Washing: Wash the resin as in step 3.

  • Chain Elongation: Repeat steps 2-6 for each subsequent amino acid in the sequence, ensuring the two alkene-bearing residues are incorporated at the desired positions for cyclization.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2) to reveal the N-terminal amine. Wash thoroughly and dry the resin under vacuum.

Protocol 2: On-Resin Ring-Closing Metathesis (RCM)
  • Resin Swelling: Swell the dried peptide-resin from Protocol 1 in an anhydrous, degassed solvent such as 1,2-dichloroethane (DCE) for 30 minutes.

  • Catalyst Addition: Add the Grubbs' 2nd Generation catalyst (typically 10-20 mol% relative to the peptide) dissolved in a small volume of DCE.

  • Reaction: Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 40-50 °C for 4-12 hours. The progress can be monitored by taking a small sample of resin, cleaving the peptide, and analyzing by LC-MS.

  • Catalyst Removal: Drain the reaction mixture and wash the resin extensively with DCM (5 x 2 mL) and DMF (5 x 2 mL) to remove the ruthenium catalyst.

Protocol 3: Cleavage from Resin and Deprotection
  • Resin Preparation: Wash the resin from Protocol 2 with DCM and dry it under vacuum for 1 hour.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the side-chain protecting groups used. A standard cocktail is 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% water. (CAUTION: TFA is highly corrosive. Handle in a fume hood with appropriate PPE).

  • Cleavage Reaction: Add 2 mL of the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Product Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 50 mL centrifuge tube containing cold diethyl ether.

  • Isolation: Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.

Protocol 4: Purification and Characterization
  • Purification: Dissolve the crude peptide in a suitable solvent (e.g., a mixture of acetonitrile and water) and purify using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization:

    • LC-MS: Confirm the mass of the purified product. The observed mass should match the calculated molecular weight of the target spirocyclic peptidomimetic.

    • NMR: For full structural elucidation, acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra to confirm the connectivity and stereochemistry of the spirocyclic scaffold.

Data Summary and Troubleshooting

ParameterExpected Outcome / InsightCommon ProblemTroubleshooting Solution
Coupling Efficiency >99% (Negative Kaiser Test)Incomplete coupling (blue beads)Double couple, switch to a more potent coupling agent (e.g., HATU), or use microwave-assisted synthesis.[10]
RCM Yield 50-90% (on-resin)Low cyclization yieldIncrease catalyst loading, reaction time, or temperature. Ensure solvents are anhydrous and degassed.
Intermolecular Dimerization Minimized by on-resin synthesisSignificant dimer formation in solution-phase RCMPerform the reaction under high dilution conditions (e.g., 0.001 M) to favor intramolecular cyclization.[4][21]
Cleavage Complete removal from resin and side-chain deprotectionIncomplete deprotectionExtend cleavage time or add different scavengers to the cocktail based on the specific protecting groups.
Purity (Post-HPLC) >95%Co-eluting impuritiesOptimize the HPLC gradient, change the column stationary phase, or use an orthogonal purification method.
Final Yield 5-20% (overall)Low overall yieldOptimize each step individually. Aggregation-prone sequences may require special reagents or conditions.[10]

Conclusion

The synthesis of spirocyclic peptidomimetics is a challenging yet highly rewarding endeavor. These conformationally locked scaffolds offer compelling advantages for the development of next-generation therapeutics capable of modulating difficult targets like protein-protein interactions. By leveraging robust strategies such as solid-phase synthesis in combination with powerful cyclization reactions like RCM and MCRs, chemists can now access a wide array of novel spirocyclic structures. The protocols and insights provided in this guide serve as a foundational resource for researchers aiming to explore this exciting chemical space.

References

  • White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509–524. [Link]

  • Marsault, E., & Peterson, M. L. (2011). Macrocyclic Peptidomimetics for Drug Discovery. Journal of Medicinal Chemistry, 54(7), 1961–2004. [Link]

  • Drisko, C. R., Griffin, S. A., & Huang, K. S. (2019). Solid-phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments, (144), e58508. [Link]

  • Miller, S. J., Blackwell, H. E., & Grubbs, R. H. (1996). Application of Ring-Closing Metathesis to the Synthesis of Rigidified Amino Acids and Peptides. Journal of the American Chemical Society, 118(40), 9606–9614. [Link]

  • Brik, A., et al. (2007). Application of ring-closing metathesis for the synthesis of macrocyclic peptidomimetics as inhibitors of HCV NS3 protease. Organic Letters, 9(16), 3061–3064. [Link]

  • Dömling, A. (2014). Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics. Beilstein Journal of Organic Chemistry, 10, 537–567. [Link]

  • Martin, W. H. C., & Blechert, S. (2005). Ring Closing Metathesis in the Synthesis of Biologically Interesting Peptidomimetics, Sugars and Alkaloids. Current Topics in Medicinal Chemistry, 5(15), 1521–1540. [Link]

  • Ganem, B. (2009). Ugi and Passerini MCRs. In Peptidomimetics II (pp. 1-28). Springer, Berlin, Heidelberg. [Link]

  • Martin, W. H. C., & Blechert, S. (2005). Ring closing metathesis in the synthesis of biologically interesting peptidomimetics, sugars and alkaloids. Current Topics in Medicinal Chemistry, 5(15), 1521-40. [Link]

  • Bakulina, O., et al. (2022). Entry to new spiroheterocycles via tandem Rh(II)-catalyzed O–H insertion/base-promoted cyclization involving diazoarylidene succinimides. RSC Advances, 12(45), 29509-29519. [Link]

  • Douglas, C. J., & Overman, L. E. (2004). Catalytic Asymmetric Synthesis of All-Carbon Quaternary Stereocenters. Proceedings of the National Academy of Sciences, 101(15), 5363–5367. (Note: A general reference on spirocyclic synthesis concepts). [Link]

  • Sharma, U., et al. (2023). Navigating Unexplored Territories of the Interrupted Ugi and Passerini Reactions toward Peptidomimetics. Organic Letters, 25(8), 1334–1338. [Link]

  • Katritzky, A. R., et al. (2010). Macrocyclic peptidomimetics with antimicrobial activity: synthesis, bioassay, and molecular modeling studies. Journal of Medicinal Chemistry, 53(12), 4652-4664. [Link]

  • Davies, J. S. (2003). The cyclization of peptides and depsipeptides. Journal of Peptide Science, 9(8), 471–501. [Link]

  • Kumar, D., & Singh, A. (2018). Synthesis of spirocyclic scaffolds using hypervalent iodine reagents. Beilstein Journal of Organic Chemistry, 14, 1860–1904. [Link]

  • Franklin, S. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(1), 002. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Albericio, F., & Kruger, H. G. (Eds.). (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials and Protocols, 5(4), 58. [Link]

  • Ghavimi, M., & Bräse, S. (2022). Total Synthesis of (+)-Malbrancheamide B Employing a Bioinspired Strategy. Organic Letters, 24(10), 1956–1960. [Link]

  • Wills, R., Adebomi, V., & Raj, M. (2021). Site‐Selective Peptide Macrocyclization. Chemistry–A European Journal, 27(49), 12473-12484. [Link]

  • Piras, M., et al. (2012). A new spirocyclic proline-based lactam as efficient type II′ β-turn inducing peptidomimetic. Tetrahedron, 68(23), 4420–4427. [Link]

  • Sharma, U., & Van der Eycken, E. V. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry–A European Journal, e202303597. [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. [Link]

  • Romo, D., & Harrison, W. T. A. (2008). Spirocyclic Peptidomimetics. In Topics in Heterocyclic Chemistry (Vol. 14, pp. 1-52). Springer. [Link]

  • Sharma, U., & Van der Eycken, E. V. (2024). Recent Advances in the Synthesis of Peptidomimetics via Ugi Reactions. Chemistry–A European Journal, e202303597. [Link]

  • Fustero, S., et al. (2009). Synthesis of Conformationally Constrained Peptidomimetics using Multicomponent Reactions. The Journal of Organic Chemistry, 74(11), 4429–4432. [Link]

  • Mykhailiuk, P. K. (2015). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers, 2(6), 661-668. [Link]

  • Malde, A., et al. (2021). Macrocyclization strategies for cyclic peptides and peptidomimetics. MedChemComm, 12(9), 1638-1652. [Link]

  • Albericio, F., & Carpino, L. A. (2021). Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. Applied Sciences, 11(12), 5595. [Link]

  • Wang, J., et al. (2021). Expression, Purification and Characterization of a Novel Hybrid Peptide CLP with Excellent Antibacterial Activity. International Journal of Molecular Sciences, 22(23), 12768. [Link]

  • ResearchGate. (2019). Purification, Characterization, and Application for Preparation of Antioxidant Peptides of Extracellular Protease From Pseudoalteromonas Sp. H2. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for Spirocyclic Amine Intermediates

Status: Active Operator: Senior Application Scientist Ticket ID: SP-SOL-2024-X Topic: Troubleshooting solubility issues with spirocyclic amine intermediates in synthesis and purification. Introduction: The "Brick Dust" P...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: SP-SOL-2024-X Topic: Troubleshooting solubility issues with spirocyclic amine intermediates in synthesis and purification.

Introduction: The "Brick Dust" Paradox

Welcome to the technical support center. If you are here, you are likely dealing with a spirocyclic amine intermediate (e.g., spiro[3.3]heptanes, spiro[4.5]decanes) that refuses to dissolve in standard organic solvents, or conversely, refuses to crystallize, remaining as a stubborn oil.

Spirocyclic scaffolds are prized in modern drug discovery for their high fraction of sp3-hybridized carbons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


), which allows molecules to "escape flatland," improving target selectivity and metabolic stability [1].[1][2][3] However, their rigid, compact, and often symmetrical 3D structures can lead to anomalously high crystal lattice energies. This results in the "brick dust" phenomenon: compounds that are thermodynamically difficult to solubilize despite having polar functionality.

This guide provides field-proven protocols to overcome these barriers during synthesis, workup, and analysis.

Module 1: Diagnostic FAQ – Why is it Insoluble?

Q1: My spirocyclic amine has a calculated LogP of 1.5, but it won't dissolve in DCM or MeOH. Why?

Tech Support Answer: Do not rely solely on LogP. The issue is likely Crystal Lattice Energy . Spirocyclic amines often pack very efficiently in the solid state due to their rigidity and symmetry.

  • The Mechanism: Dissolution requires the solvent to overcome the lattice energy ($ \Delta G_{lattice} ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     \Delta G{solvation} $) cannot compensate, regardless of lipophilicity.
    
  • The Fix: You must disrupt the lattice.

    • Immediate: Try warming the solvent. Entropy favors dissolution at higher temperatures.

    • Structural: If this is an early intermediate, introducing a temporary asymmetry (e.g., a soluble protecting group like Cbz instead of Boc) can lower the melting point.

Q2: I performed a Boc-deprotection with TFA, but the resulting salt is a gummy oil that is insoluble in ether but also won't dissolve in water. What is this?

Tech Support Answer: You likely have a TFA-salt aggregate . Trifluoroacetate salts of lipophilic amines often form "greasy" supramolecular aggregates or ionic liquids that are not true solids but also not fully soluble in water due to the lipophilic fluorinated counter-ion.

  • The Fix: Perform a "Salt Switch."

    • Dissolve the gum in MeOH.

    • Pass it through a strong anion exchange resin (e.g., Amberlyst A-26 OH form) to get the free base.

    • Immediately treat with 4M HCl in dioxane to form the Hydrochloride salt, which usually crystallizes better and is more water-soluble [2].

Module 2: Synthetic Workflow Troubleshooting

Scenario A: The Intermediate Precipitates During Reaction

Issue: You are running an


 or Amide Coupling, and your spiro-amine nucleophile precipitates out of the reaction mixture (e.g., DMF or DMSO), stalling the conversion.

Protocol: The "Chaotropic" Additive Method Standard polar aprotic solvents may not suffice for rigid spirocycles.

  • Switch Solvent: Move to NMP (N-Methyl-2-pyrrolidone) or DMAc (Dimethylacetamide) . These have higher solubilizing power for rigid amides/amines than DMF.

  • Add a Chaotrope: Add 5-10% LiCl (Lithium Chloride) to the reaction mixture.

    • Mechanism:[1][2][4] LiCl increases the ionic strength and disrupts hydrogen-bond networks that may be causing aggregation of the amine species in solution. This is particularly effective for amide couplings.

Scenario B: Workup Emulsions (The "Third Layer" Problem)

Issue: During extraction (DCM/Water), the spiro-amine sits as a rag layer between phases.

Protocol: pH-Swing Extraction Spirocyclic amines often have pKa values slightly different from typical secondary amines due to steric strain (pKa ~9-10).

  • Acidify: Bring aqueous layer to pH 2 using 1M HCl. The amine should be fully protonated and in the water layer. Wash with DCM to remove non-basic impurities.

  • Basify Controlled: Do not dump in NaOH. Slowly adjust pH to 12 using saturated

    
    .
    
  • Extraction Solvent: Use Chloroform/Isopropanol (3:1) instead of DCM.

    • Why? The alcohol component breaks up emulsions and solvates the polar amine much better than pure chlorinated solvents.

Module 3: Analytical & Purification Guide

Flash Chromatography: Tailing and Retention

Spirocyclic amines interact strongly with silica silanols, leading to severe tailing.

Recommended Eluent Systems:

Solvent System Additive Application
DCM / MeOH 1% NH₄OH (aq) Standard free bases. The water content activates the ammonia to cap silanols.
DCM / MeOH 1-2% Et₃N For highly lipophilic spiro-amines.

| EtOAc / EtOH | 2% Et₃N | "Greener" alternative. Ethanol solvates spiro-amines better than MeOH in EtOAc mixtures. |

NMR Troubleshooting: Broad Peaks

Issue: Peaks are broad or missing in


 due to aggregation or slow conformational exchange of the spiro-ring.

Protocol:

  • Switch to DMSO-d6: Breaks up aggregates.

  • The "TFA Trick": Add 1-2 drops of TFA-d (deuterated trifluoroacetic acid) to the NMR tube.

    • Result: This protonates the amine, breaking intermolecular H-bonds and usually sharpening the spectrum significantly. It also locks the nitrogen inversion, simplifying the spectrum.

Module 4: Salt Selection & Crystal Engineering

If you need to isolate a solid intermediate for storage or scale-up, you must select the right counter-ion. Do not default to HCl.

Decision Logic for Salt Selection

SaltSelection Start Start: Oily/Insoluble Free Base CheckpKa Check pKa of Amine Start->CheckpKa StrongBase pKa > 8 (Aliphatic Spiro) CheckpKa->StrongBase WeakBase pKa < 6 (Aniline-like) CheckpKa->WeakBase HCl_Screen Screen 1: HCl (Et2O/Dioxane) StrongBase->HCl_Screen Screen_2 Screen 2: Sulfonic Acids (MsOH, TsOH) WeakBase->Screen_2 Result_HCl Crystalline Solid? HCl_Screen->Result_HCl Use_HCl Use HCl Salt Result_HCl->Use_HCl Yes Result_HCl->Screen_2 No (Hygroscopic/Gum) Result_Sulf Crystalline Solid? Screen_2->Result_Sulf Use_Sulf Use Tosylate/Mesylate (Good for lipophilic amines) Result_Sulf->Use_Sulf Yes Screen_3 Screen 3: Dicarboxylic Acids (Oxalic, Fumaric, Succinic) Result_Sulf->Screen_3 No Result_Di Crystalline Solid? Screen_3->Result_Di Use_Di Use Oxalate/Fumarate (Breaks lattice symmetry) Result_Di->Use_Di Yes Fail Consult Solid State Chemistry (Amorphous Dispersion) Result_Di->Fail No

Caption: Workflow for selecting the optimal counter-ion to improve solubility and crystallinity of spirocyclic amine intermediates.

Protocol: The "Slow Vapor Diffusion" Crystallization

For stubborn intermediates that refuse to crystallize:

  • Dissolve the amine (or salt) in a minimum amount of a "Good Solvent" (e.g., Methanol or DMSO).

  • Place this small vial (uncapped) inside a larger jar containing a "Bad Solvent" (e.g., Et₂O or Pentane).

  • Cap the large jar.

  • Wait 24-48 hours. The bad solvent vapors will slowly diffuse into the good solvent, gently forcing the compound out of solution into a crystalline lattice.

References

  • Zheng, Y., & Tice, C. M. (2016).[5][2] The utilization of spirocyclic scaffolds in novel drug discovery.[2][3][6] Expert Opinion on Drug Discovery, 11(9), 831–834. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimization Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427–435. Link

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][8] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

Sources

Optimization

Technical Support Center: Purification of Polar Spirocyclic Diamines

Ticket ID: PSD-PUR-001 Subject: Troubleshooting Retention, Detection, and Isolation of Hydrophilic Spirocyclic Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences Introduction: The "Flatland"...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: PSD-PUR-001 Subject: Troubleshooting Retention, Detection, and Isolation of Hydrophilic Spirocyclic Scaffolds Assigned Specialist: Senior Application Scientist, Separation Sciences

Introduction: The "Flatland" Escape & The Purification Trap

You are likely here because you have synthesized a high-value spirocyclic diamine (e.g., spiro[3.3]heptane, spiro[4.5]decane derivatives) designed to improve metabolic stability and solubility. However, the very properties that make these scaffolds attractive in medicinal chemistry—high polarity (low LogP), rigidity, and basicity—make them a nightmare to purify using standard organic chemistry workflows.

Common Symptoms:

  • The "Ghost" Peak: Your compound is invisible on UV (254 nm).

  • The Void Elution: The compound elutes immediately on standard C18 columns (

    
    ).
    
  • The Aqueous Trap: You cannot extract the product from the aqueous reaction mixture into EtOAc or DCM.

  • The Silica Streak: The compound adsorbs irreversibly to normal phase silica or streaks badly.

This guide provides a self-validating, modular approach to solving these specific issues.

Module 1: The Invisible Analyte (Detection Strategies)

Issue: Many spirocyclic diamines lack conjugated


-systems (chromophores), rendering standard UV detection useless.
Diagnosis:  If your LC-MS shows the mass, but your UV trace is flat, stop optimizing the column. You have a detection problem.
Solution: Universal Detection (ELSD/CAD)

For non-chromophoric amines, you must rely on detectors that measure bulk properties or particle mass.

FeatureUV (PDA) ELSD (Evaporative Light Scattering) CAD (Charged Aerosol Detection)
Principle Light Absorption (Beer-Lambert)Light Scattering of dried particlesCharge measurement of dried particles
Spirocycle Suitability Low (Unless derivatized)High Very High
Sensitivity Low for aliphatic aminesModerate (Non-linear response)High (Linear/Semi-linear)
Gradient Compatibility ExcellentGood (Requires volatile buffers)Good (Requires volatile buffers)
Key Limitation Requires chromophoreDestructive; loss of volatile aminesDestructive; expensive
Protocol: Derivatization (The "If You Must Use UV" Workaround)

If you lack ELSD/CAD, you must chemically tag the amine.

  • Reaction: React crude amine with Boc-anhydride (

    
    ) or Cbz-Cl .
    
  • Purification: The carbamate is now lipophilic and UV-active (if Cbz is used) or at least less polar. Purify on standard Silica/C18.

  • Deprotection: Remove protecting group with HCl/Dioxane or TFA.

  • Warning: This adds two synthetic steps. Use only if direct purification fails.

Module 2: The "Non-Retainer" (Chromatography Strategy)

Issue: Polar diamines are fully protonated at neutral/acidic pH (pKa ~10–11). On a C18 column, they act like salts and elute at the void volume.

Decision Matrix: Selecting the Stationary Phase

PurificationStrategy cluster_tips Critical Modifiers Start Analyte Characterization LogP Check LogP / Polarity Start->LogP HighLogP LogP > 1.0 (Moderately Polar) LogP->HighLogP Lipophilic enough LowLogP LogP < 0 (Highly Polar/Hydrophilic) LogP->LowLogP Too polar for acidic C18 C18_HighPH High pH Reverse Phase (C18 + NH4HCO3) HighLogP->C18_HighPH Deprotonate to increase retention HILIC HILIC Mode (Bare Silica / Amide) LowLogP->HILIC Water is strong solvent Organic is weak Tip1 High pH C18: Use Hybrid Silica (e.g., XBridge) to survive pH 10 Tip2 HILIC: Acetonitrile > 80% Buffer: 10mM NH4OAc

Figure 1: Decision tree for selecting chromatographic modes based on analyte polarity.

Technique A: High pH Reverse Phase (The "Gold Standard")

By raising the pH above the amine's pKa (pH > 10), you suppress ionization. The neutral amine is more hydrophobic and retains on C18.

  • Column: Must use high-pH stable columns (e.g., Waters XBridge, Agilent Poroshell HPH, Phenomenex Gemini). Do not use standard silica-based C18.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10) or 0.1%

    
     in Water.
    
  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Why it works: Neutral amines interact with the C18 chains; protonated amines do not.

Technique B: HILIC (Hydrophilic Interaction Liquid Chromatography)

If the compound is too polar even for High pH C18 (elutes < 1 min), use HILIC.

  • Mechanism: Partitioning between a water-enriched layer on the silica surface and the organic bulk phase.[2]

  • Column: Bare Silica, Amide, or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: Start High Organic.

    • Initial: 95% ACN / 5% Buffer.

    • Final: 50% ACN / 50% Buffer.

  • Buffer: 10 mM Ammonium Formate or Acetate (pH 3–5). Buffer is mandatory to mask silanols and ensure peak shape.

Module 3: The "Aquaman" (Isolation & Workup)

Issue: You cannot extract the product from the aqueous reaction mixture. Solution: Solid Phase Extraction (SPE) using Strong Cation Exchange (SCX).[3] This is a "Catch and Release" strategy.

Protocol: SCX "Catch and Release"

This method isolates basic amines from non-basic impurities and inorganic salts.

Materials:

  • SCX Cartridge (silica-bonded propylsulfonic acid).

  • Loading Buffer: 5% Acetic Acid in Water (or MeOH).

  • Wash Solvent: Methanol (neutral).

  • Elution Solvent: 2M Ammonia (

    
    ) in Methanol.
    

Step-by-Step Workflow:

  • Conditioning: Flush cartridge with MeOH, then Water, then Loading Buffer.

  • Loading (The "Catch"):

    • Acidify your crude reaction mixture to pH < 3 (ensures amine is positively charged:

      
      ).
      
    • Load onto the cartridge.[3][4]

    • Mechanism:[1][5][6][7] The positively charged amine binds ionically to the negatively charged sulfonic acid (

      
      ) on the silica.
      
  • Washing:

    • Flush with Methanol .[4]

    • Result: Neutrals, acids, and non-basic impurities are washed away. The amine stays stuck.

  • Elution (The "Release"):

    • Flush with 2M

      
       in MeOH .
      
    • Mechanism:[1][3][5][6][7][8] The high concentration of

      
       competes for binding sites, and the high pH deprotonates the amine, breaking the ionic bond.
      
  • Evaporation: Concentrate the methanolic eluent.

SCX_Workflow Step1 1. LOAD (Acidic pH < 3) Step2 2. WASH (Methanol) Step1->Step2   Mechanism1 Amine (NH3+) binds to SO3- Step1->Mechanism1 Step3 3. ELUTE (NH3 in MeOH) Step2->Step3   Mechanism2 Neutrals wash off; Amine stays Step2->Mechanism2 Mechanism3 Amine deprotonated; Released Step3->Mechanism3

Figure 2: The SCX Catch-and-Release mechanism for isolating water-soluble amines.

Frequently Asked Questions (FAQ)

Q: My spirocyclic diamine is volatile. I lost it on the rotovap! A: Low molecular weight spirocycles (e.g., 2,6-diazaspiro[3.3]heptane) sublime easily as free bases.

  • Fix: Always convert to a salt (HCl or TFA) before drying completely, or concentrate only to a small volume of solvent, not to dryness.

Q: I see severe peak tailing on my preparative C18 run. A: This is "silanol sting." The residual silanols on the silica backbone are interacting with your amine.

  • Fix 1: Increase buffer strength (20 mM instead of 10 mM).

  • Fix 2: Switch to High pH (Module 2, Technique A).

  • Fix 3: Use a column with "charged surface hybrid" (CSH) technology designed for bases.

Q: Can I use standard Flash Chromatography (Normal Phase)? A: Only if you modify the silica. Standard silica is acidic.

  • Recipe: Use DCM:MeOH:NH4OH (e.g., 90:9:1). The ammonium hydroxide is critical to compete for silanol sites. Alternatively, use Amine-functionalized Silica cartridges (NH2-Silica) which prevent streaking.

References

  • Thermo Fisher Scientific. (2024). CAD vs ELSD: Which HPLC Detector Is Your Better Option? Retrieved from

  • Teledyne ISCO. (2012).[9] RediSep SCX Column: Purification Tactic for Basic Compounds. Application Note AN39. Retrieved from

  • Agilent Technologies. (2022). HILIC Chromatography: When and How? Retrieved from

  • Reach Separations. A comparison of CAD and ELSD as non-UV detection techniques. Retrieved from

  • Cornell Institute of Biotechnology. SCX Disposable Cartridge Cleanup Protocol. Retrieved from

Sources

Troubleshooting

Optimizing yield for spiro[2.5]octane amine synthesis

Technical Support Center: Yield Optimization for Spiro[1]octane Amine Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bo...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Yield Optimization for Spiro[1]octane Amine Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the specific synthetic bottlenecks encountered during the scale-up of spiro[1]octane amines. These spirocyclic scaffolds are highly valued in drug development as bioisosteres for piperidines and tert-butyl groups, offering enhanced metabolic stability and unique 3D vectors[2]. However, the steric constraints imposed by the quaternary spiro center often lead to sluggish reactions, poor conversions, and unexpected byproducts.

This guide eschews generic advice in favor of mechanistic causality. Every protocol provided here functions as a self-validating system —incorporating specific analytical checkpoints so you can verify the integrity of your intermediates before committing to the next step.

Visualizing the Synthetic Landscape

SpiroSynthesis cluster_A Route A: Spirooctan-1-amine cluster_B Route B: Spirooctan-6-amine A1 Methylenecyclohexane A2 Rh2(OAc)4 Ethyl Diazoacetate A1->A2 A3 Ethyl spiro[2.5]octane- 1-carboxylate A2->A3 A4 1. LiOH 2. DPPA, tBuOH 3. HCl A3->A4 A5 Spiro[2.5]octan-1-amine A4->A5 B1 1,4-Dioxaspiro[4.5] decan-8-one B2 Ph3P=CH2 B1->B2 B3 8-Methylene-1,4-dioxa- spiro[4.5]decane B2->B3 B4 1. Et2Zn, CH2I2 2. HCl (aq) B3->B4 B5 Spiro[2.5]octan-6-one B4->B5 B6 NH4OAc, NaBH3CN Ti(OiPr)4 B5->B6 B7 Spirooctan-6-amine B6->B7

Fig 1: Divergent synthesis pathways for spiro[1]octan-1-amine and spiro[1]octan-6-amine.

Troubleshooting Guides & FAQs

Q1: Why is my yield of ethyl spiro[1]octane-1-carboxylate so low during the Rh-catalyzed cyclopropanation? Causality: The exocyclic double bond of methylenecyclohexane is sterically hindered. When ethyl diazoacetate (EDA) is introduced too quickly, the rhodium carbenoid intermediate preferentially reacts with another molecule of EDA rather than the alkene, leading to the dimerization byproducts diethyl maleate and diethyl fumarate. Solution: The steady-state concentration of EDA must be kept extremely low. Use a syringe pump to add EDA over 10–12 hours.3[3].

Q2: The Curtius rearrangement with DPPA is stalling, yielding a urea byproduct instead of the Boc-amine. What went wrong? Causality: The spiro[1]octane center exerts a strong transannular steric effect, which slows down the migration step of the acyl azide to the isocyanate. If trace water is present in the solvent, the slowly forming isocyanate is hydrolyzed to a primary amine, which immediately attacks another isocyanate molecule to form a symmetric urea byproduct. Solution: Ensure strictly anhydrous conditions. Dry the tert-butanol over 4Å molecular sieves. Maintain a strict heating profile (80 °C) to drive the rearrangement to completion before the nucleophilic attack of the alcohol occurs. 4[4].

Q3: Reductive amination of spiro[1]octan-6-one yields mostly the alcohol. How do I favor the amine? Causality: The spirocyclopropane ring slightly flattens the cyclohexane chair conformation, making the ketone highly exposed and prone to direct reduction. If the reducing agent (e.g., NaBH3CN) is added before the imine is fully formed, ketone reduction will outcompete reductive amination. Solution: Pre-form the imine.5[5]. Additionally, switching to sodium triacetoxyborohydride (NaBH(OAc)3) provides a milder reduction profile that favors the protonated imine over the ketone.

Quantitative Optimization Data

The following table summarizes the key metrics and parameters derived from our scale-up optimization campaigns.

Reaction StepCommon IssueStandard YieldOptimized YieldKey Optimization Parameter
Rh-Catalyzed Cyclopropanation EDA Dimerization35-45%85-90% Syringe pump addition (10 h); 1 mol% Rh2(OAc)4
Curtius Rearrangement Urea Formation40-50%75-82% Strictly anhydrous t-BuOH; strict 80 °C heating
Simmons-Smith Cyclopropanation Incomplete Conversion50-60%92-95% Furukawa modification (Et2Zn); TFA additive
Reductive Amination Over-reduction to Alcohol30-40%80-88% Ti(OiPr)4 pre-complexation; NaBH(OAc)3

Self-Validating Experimental Protocols

Protocol 1: Rhodium-Catalyzed Cyclopropanation of Methylenecyclohexane
  • Preparation: In an oven-dried, argon-purged flask, dissolve methylenecyclohexane (1.0 equiv) and Rh2(OAc)4 (0.01 equiv) in anhydrous dichloromethane (DCM) to a concentration of 0.5 M.

  • Addition: Load a gas-tight syringe with ethyl diazoacetate (1.2 equiv) dissolved in DCM (2.0 M). Mount on a syringe pump.

  • Execution: Add the EDA solution dropwise at a rate of 0.1 mL/h at room temperature. The solution will briefly turn green upon each drop as the rhodium carbenoid forms and reacts.

  • Validation Checkpoint: Run a GC-MS on a reaction aliquot. The protocol is validated if the peaks corresponding to diethyl maleate/fumarate constitute <5% of the total ion chromatogram. If dimerization exceeds 5%, decrease the syringe pump rate.

  • Workup: Filter the mixture through a short pad of silica to remove the catalyst, concentrate in vacuo, and purify via flash chromatography.

Protocol 2: Curtius Rearrangement to Spiro[1]octan-1-amine
  • Activation: Dissolve spiro[1]octane-1-carboxylic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (1.5 equiv) and diphenylphosphoryl azide (DPPA, 1.1 equiv).2[2].

  • Azide Formation: Stir at room temperature for 2 hours.

  • Rearrangement: Slowly heat the reaction to 80 °C.

  • Validation Checkpoint: Take an aliquot and perform an FTIR scan. You must observe a sharp, intense peak at ~2260 cm⁻¹ confirming the formation of the isocyanate. Do not proceed to the next step until the azide peak (~2140 cm⁻¹) has completely disappeared.

  • Trapping: Once validated, add anhydrous tert-butanol (5.0 equiv) and reflux for 12 hours to form the Boc-protected amine.

  • Deprotection: Treat the isolated Boc-amine with 4M HCl in dioxane to yield the spiro[1]octan-1-amine hydrochloride salt.

Protocol 3: Reductive Amination of Spiro[1]octan-6-one
  • Imine Pre-formation: Dissolve spiro[1]octan-6-one (1.0 equiv) and ammonium acetate (10.0 equiv) in anhydrous methanol. Add Ti(OiPr)4 (2.0 equiv).

  • Stirring: Stir the mixture at room temperature for 12 hours under argon.

  • Validation Checkpoint: Perform a TLC (10% EtOAc in Hexanes). The ketone starting material (R_f ~0.6) must be completely consumed before adding the reducing agent. A new, highly polar spot (imine/enamine) should be visible at the baseline.

  • Reduction: Cool the reaction to 0 °C and add NaBH(OAc)3 (1.5 equiv) portion-wise.

  • Workup: Quench with 1M NaOH to precipitate titanium salts. Filter through Celite, extract the aqueous layer with DCM, dry over Na2SO4, and concentrate to yield spiro[1]octan-6-amine.

References

  • Source: European Patent Office (EP 2976340 B1)
  • GOLD CARBENES FROM CYCLOHEPTATRIENES: GENERATION AND FATE Source: Universitat Rovira i Virgili (Doctoral Thesis) URL:[Link]

  • Source: Google Patents (WO2020010092A1)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Spiro Amine Coupling

Welcome to the Technical Support Center for Spirocyclic Amine Coupling. Spirocyclic scaffolds are increasingly utilized in modern drug discovery to escape "flatland." They offer enhanced 3D trajectories, an increased sp3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Spirocyclic Amine Coupling. Spirocyclic scaffolds are increasingly utilized in modern drug discovery to escape "flatland." They offer enhanced 3D trajectories, an increased sp3 carbon fraction, and superior physicochemical properties compared to flat, sp2-rich aromatic rings[1]. However, the rigid quaternary spiro-center introduces severe steric hindrance, frequently causing standard amide and C-N cross-coupling reactions to fail[2].

This guide provides field-proven, causality-driven methodologies to troubleshoot and optimize the coupling of sterically congested spiro amines.

Part 1: Amide Bond Formation FAQs

Q: Why do standard coupling reagents (e.g., EDC/HOBt, DCC) fail with spiro amines? A: The failure is rooted in steric causality. Standard reagents activate the carboxylic acid into a bulky intermediate, such as an O-acylurea or OBt active ester. The subsequent nucleophilic attack by the amine requires a specific trajectory that is physically blocked by the adjacent spiro-fused ring system[3]. This sterically congested environment slows the desired reaction rate so drastically that side reactions—such as hydrolysis of the active ester or epimerization—outcompete product formation[3].

Q: What is the most reliable method for coupling highly hindered spiro amines? A: For moderate hindrance, uronium-based reagents like HATU or COMU can be effective. However, for extreme steric hindrance, bypassing bulky active esters in favor of in situ acyl fluoride generation is the optimal strategy[2]. Acyl fluorides are uniquely suited for this because the fluorine atom is highly electronegative (strongly activating the carbonyl) but possesses a very small atomic radius. This minimizes steric clashes during the addition-elimination transition state, allowing the bulky spiro amine to attack efficiently[2]. Reagents like BTFFH or DAST are highly recommended for this transformation[2].

Part 2: Buchwald-Hartwig Amination FAQs

Q: My Buchwald-Hartwig amination with a spiro amine yields mostly unreacted starting material or debrominated aryl halide. What is the mechanistic flaw? A: This is a classic symptom of a stalled catalytic cycle. First-generation bidentate ligands (like BINAP or DPPF) facilitate oxidative addition and amine coordination but lack the steric bulk required to force the final reductive elimination step[4]. When reductive elimination is slow, the Pd(II)-amido complex degrades via competing pathways, such as beta-hydride elimination or protodehalogenation[4].

Q: Which catalyst/ligand system is engineered to solve this? A: You must use advanced bulky biaryl phosphine ligands, specifically BrettPhos or RuPhos [5]. Causality: The extreme steric bulk of the BrettPhos ligand intentionally crowds the palladium center. This spatial compression forces the aryl and amido groups into close proximity, drastically lowering the activation energy for reductive elimination and accelerating the formation of the desired C-N bond[5]. Additionally, using LHMDS as a base with these ligands has been shown to improve yields and protect sensitive functional groups (like amides) during the coupling of spirocyclic amines[5].

Part 3: Quantitative Data & Troubleshooting Matrices

Table 1: Comparative Efficacy of Amide Coupling Reagents for Hindered Amines
Coupling ReagentActivation IntermediateTypical Yield (Hindered)Reaction TimePrimary Limitation
EDC / HOBt OAt / OBt Active Ester< 10%24 - 48 hSevere steric clash during nucleophilic attack[3].
HATU / DIPEA OAt Active Ester20 - 45%24 hGuanidinium by-product formation with the amine.
BTFFH / DAST Acyl Fluoride75 - 95%2 - 12 hRequires specialized handling of fluorinating agents[2].
Table 2: Catalyst/Ligand Selection for Buchwald-Hartwig Amination
Ligand GenerationExample LigandsSuitability for Spiro AminesTypical YieldMechanistic Bottleneck
1st Generation BINAP, DPPFPoor< 15%Fails at reductive elimination[4].
3rd Generation XPhos, SPhosModerate30 - 50%Slow amine coordination.
4th Generation BrettPhos, RuPhosExcellent80 - 98%Highly efficient reductive elimination[5].
Troubleshooting Guide
SymptomProbable CauseRecommended Solution
No amide product; starting materials recovered. Active ester is too bulky for the spiro amine to attack.Switch to the Acyl Fluoride protocol using BTFFH[2].
Guanidinium by-product observed (Amide Coupling). Spiro amine reacted directly with the uronium coupling reagent (e.g., HATU).Pre-activate the carboxylic acid for 15 mins before adding the amine.
Debromination of aryl halide (Buchwald-Hartwig). Stalled reductive elimination leading to protodehalogenation.Switch to a bulkier ligand (BrettPhos) to force reductive elimination[5].

Part 4: Self-Validating Experimental Protocols

Protocol 1: Acyl Fluoride-Mediated Amide Coupling[2]

Mechanism: Reduces transition-state steric clash via a small, highly reactive acyl fluoride intermediate.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and BTFFH (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) dropwise.

  • Validation Checkpoint 1: Stir at room temperature for 30 minutes. Analyze an aliquot via LC-MS or IR spectroscopy. Do not proceed until the acyl fluoride intermediate (IR: ~1840 cm⁻¹) is fully formed.

  • Coupling: Add the sterically hindered spiro amine (1.1 eq) to the reaction mixture.

  • Validation Checkpoint 2: Heat the mixture to 40–60 °C. Monitor via TLC/LC-MS. The reaction is complete when the acyl fluoride intermediate is fully consumed (typically 2–12 hours).

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via flash chromatography.

Protocol 2: BrettPhos-Catalyzed Buchwald-Hartwig Amination[6]

Mechanism: Bulky biaryl phosphines accelerate reductive elimination by crowding the Pd center.

  • Preparation: In a dry, nitrogen-flushed vial, combine the Aryl Halide (1.0 eq), Spiro Amine (1.2 eq), and LHMDS (1.5 eq).

  • Catalyst Pre-activation: In a separate dry vial, pre-mix Pd₂(dba)₃ (5 mol%) and BrettPhos (10 mol%) in anhydrous, rigorously degassed 1,4-dioxane.

  • Validation Checkpoint 1: Stir the catalyst mixture for 15 minutes at room temperature. The solution should transition to a deep red/purple color, indicating the formation of the active Pd(0)L complex.

  • Coupling: Transfer the active catalyst solution to the substrate vial via a syringe under nitrogen. Heat the reaction at 80–100 °C for 12–24 hours.

  • Validation Checkpoint 2: Monitor the disappearance of the aryl halide via GC-MS or LC-MS. If the reaction stalls at 50% conversion, check for oxygen ingress (catalyst poisoning).

Part 5: Workflow & Mechanistic Visualizations

G Start Spiro Amine Coupling Type Reaction Type? Start->Type Amide Amide Bond Formation Type->Amide Buchwald C-N Cross-Coupling (Buchwald-Hartwig) Type->Buchwald Amide_Standard Standard Reagents (e.g., EDC/HOBt) High Failure Rate Amide->Amide_Standard Low Sterics Amide_Hindered Hindered Reagents (HATU, COMU) Amide->Amide_Hindered Moderate Sterics Amide_AcylF Acyl Fluoride Protocol (BTFFH / DAST) Amide->Amide_AcylF Extreme Sterics Buch_Standard 1st Gen Ligands (BINAP, DPPF) High Failure Rate Buchwald->Buch_Standard Unsubstituted Buch_Bulky Bulky Biaryl Phosphines (BrettPhos, RuPhos) Buchwald->Buch_Bulky Alpha-Branched/ Spirocyclic

Decision tree for selecting coupling strategies based on spiro amine steric hindrance.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII_Ar L-Pd(II)(Ar)(X) OxAdd->PdII_Ar AmineCoord Amine Coordination & Deprotonation PdII_Ar->AmineCoord PdII_Amido L-Pd(II)(Ar)(NR2) AmineCoord->PdII_Amido RedElim Reductive Elimination (Accelerated by Bulky L) PdII_Amido->RedElim RedElim->Pd0 Product Spiro Amine Product RedElim->Product

Buchwald-Hartwig catalytic cycle highlighting the critical reductive elimination step.

References

Sources

Troubleshooting

Technical Support Center: A Guide to Handling Hygroscopic Spirocyclic Amine Salts

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) for handling hygroscopic spirocyclic amine salts. Our goal is to equip you with the expertise and practical insights needed to navigate the challenges associated with these valuable but often sensitive compounds.

Introduction to Spirocyclic Amine Salts and Hygroscopicity

Spirocycles are increasingly utilized in modern drug discovery due to their inherent three-dimensionality, which can lead to improved physicochemical and pharmacokinetic properties.[1][2][3] When these spirocyclic amines are formulated as salts to enhance properties like solubility, they can exhibit hygroscopicity—the tendency to absorb moisture from the atmosphere.[][5] This moisture uptake can significantly impact the material's physical and chemical stability, leading to issues such as caking, changes in crystal form, and degradation, which can ultimately affect experimental reproducibility and the quality of the final drug product.

This guide is designed to be a practical resource, providing you with the necessary information to anticipate and mitigate these challenges.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with hygroscopic spirocyclic amine salts.

Issue 1: Inconsistent Weighing Results

Question: I'm trying to weigh my hygroscopic spirocyclic amine salt, but the reading on the analytical balance keeps fluctuating and increasing. What's causing this, and how can I get an accurate measurement?

Answer:

This is a classic sign of a hygroscopic material absorbing moisture from the air.[6] The continuous increase in weight is due to the sample taking up water vapor. Here’s a breakdown of the causes and solutions:

Root Causes:

  • Exposure to Ambient Humidity: The primary cause is the exposure of the salt to the laboratory's atmosphere. Even in an air-conditioned lab, relative humidity can be high enough to affect a hygroscopic compound.[7]

  • Static Electricity: Fine powders can be prone to static electricity, which can interfere with the balance's weighing mechanism and cause unstable readings.[8][9]

  • Temperature Differences: If the sample is at a different temperature than the weighing chamber, it can create air currents that lead to inaccurate readings.[8]

Solutions:

  • Work Quickly and Efficiently: Minimize the time the sample is exposed to the open air. Have all your necessary tools and containers ready before you start weighing.

  • Use a Controlled Environment:

    • Glove Box or Bag: For highly hygroscopic materials, weighing inside a glove box with a controlled inert atmosphere (e.g., dry nitrogen or argon) is the most reliable method.[1]

    • Desiccator: If a glove box is unavailable, you can place the analytical balance inside a sealed chamber with a desiccant. Allow the atmosphere inside the chamber to equilibrate before weighing.[7]

  • Weighing by Difference:

    • Pre-weigh a sealed vial.

    • Quickly add the approximate amount of the spirocyclic amine salt to the vial and seal it.

    • Weigh the sealed vial containing the sample.

    • The difference between the two weights is the mass of your sample.

  • Anti-Static Measures: Use an anti-static gun or an ionizer to neutralize static charges on the sample and container before weighing.[8]

  • Temperature Equilibration: Allow the sample to reach the same temperature as the balance before weighing.[8]

Issue 2: Material Clumping or Caking During Storage

Question: My spirocyclic amine salt, which was a free-flowing powder, has turned into a hard cake in its container. Can I still use it? How do I prevent this from happening again?

Answer:

Caking is a common problem with hygroscopic powders and is caused by moisture absorption.[10] The absorbed water can form liquid bridges between particles, which then solidify upon slight temperature or humidity fluctuations, creating a solid mass.

Can it still be used?

It depends. The caking itself is a physical change. However, the absorbed moisture that caused the caking may have also initiated chemical degradation or a change in the solid form (polymorph). It is crucial to re-analyze the material for purity, water content, and crystal form before use.

Prevention Strategies:

  • Proper Storage Containers:

    • Use containers with airtight seals.

    • For highly sensitive materials, consider packaging under an inert atmosphere.

  • Use of Desiccants: Place desiccant packs inside the primary storage container. Ensure the desiccant is not in direct contact with the spirocyclic amine salt.[11]

  • Controlled Storage Environment: Store the material in a desiccator or a humidity-controlled cabinet.

  • Aliquotting: Upon receiving a new batch of a hygroscopic spirocyclic amine salt, it is good practice to immediately aliquot it into smaller, single-use quantities. This minimizes the exposure of the bulk material to the atmosphere each time you need to use it.

Issue 3: Poor Solubility or Inconsistent Dissolution Rates

Question: I'm dissolving my spirocyclic amine salt in a solvent where it should be soluble, but I'm observing incomplete dissolution or variable dissolution times between batches. Could this be related to its hygroscopicity?

Answer:

Yes, absolutely. The presence of absorbed water can significantly affect the solubility and dissolution behavior of your compound.

Plausible Explanations:

  • Formation of a Less Soluble Hydrate: The absorbed water may have led to the formation of a hydrate (a crystalline form that includes water molecules in its lattice). Hydrates can have different solubility profiles compared to the anhydrous form.

  • Change in Crystal Form (Polymorphism): Moisture can induce a polymorphic transformation to a less soluble crystalline form.

  • Inaccurate Concentration: If you weighed the hygroscopic material without accounting for the absorbed water, the actual amount of the spirocyclic amine salt will be less than you think, leading to a lower-than-expected concentration.

Troubleshooting and Solutions:

  • Determine Water Content: Before preparing a solution, determine the water content of your solid material using methods like Karl Fischer titration or Thermogravimetric Analysis (TGA).[12] This will allow you to correct for the water content and weigh out the appropriate amount of material to achieve your target concentration.

  • Characterize the Solid Form: Use techniques like X-ray Powder Diffraction (XRPD) to check for any changes in the crystal form of your material, especially if you suspect hydrate formation or polymorphism.

  • Drying the Material: If you have confirmed the presence of excess water and are confident that it will not degrade the material, you can dry the spirocyclic amine salt before use.

    • Oven Drying: This should be done with caution, as some amine salts can degrade at elevated temperatures. Always check the thermal stability of your compound first (e.g., using TGA or DSC).

    • Vacuum Desiccator: A safer method is to dry the material under vacuum in a desiccator containing a strong drying agent (e.g., phosphorus pentoxide).[13]

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for hygroscopic spirocyclic amine salts?

A1: The ideal storage conditions aim to minimize exposure to moisture. This typically involves:

  • Low Humidity: Store in a desiccator or a humidity-controlled environment, ideally below 40% relative humidity.[9]

  • Constant Temperature: Avoid temperature fluctuations that can cause moisture to condense inside the container.

  • Inert Atmosphere: For particularly sensitive compounds, storage under an inert gas like nitrogen or argon is recommended.

  • Airtight Containers: Always use well-sealed containers. For highly sensitive materials, consider flame-sealing in glass ampoules.

ParameterRecommendationRationale
Relative Humidity < 40%Minimizes moisture uptake.
Temperature Constant room temperaturePrevents condensation.
Atmosphere Inert gas (N₂, Ar) for highly sensitive saltsPrevents moisture and oxidative degradation.
Container Airtight, opaque (if light-sensitive)Provides a physical barrier to moisture and light.

Q2: How does the choice of counter-ion affect the hygroscopicity of a spirocyclic amine salt?

A2: The counter-ion plays a significant role in the hygroscopicity of the resulting salt. The tendency of a salt to absorb water is influenced by the properties of both the cation (the protonated spirocyclic amine) and the anion (the counter-ion).[14] Generally, smaller ions with a high charge density have a stronger affinity for water molecules. The choice of counter-ion is a critical step in drug development, and a salt screening process is often conducted to find a salt form with optimal physicochemical properties, including low hygroscopicity.[15][16]

Q3: Can I dry a hydrated spirocyclic amine salt to get the anhydrous form?

A3: It is possible, but it must be done with care. Some hydrates are very stable, and removing the water of hydration may require high temperatures or high vacuum, which could lead to decomposition of the compound. Before attempting to dry a hydrate, it is essential to:

  • Characterize the material: Confirm that you have a hydrate and understand its thermal stability using techniques like TGA and DSC.

  • Choose the right drying method:

    • Gentle heating under vacuum: This is often the most controlled method.

    • Desiccator with a strong desiccant: This is a milder option.[13]

  • Monitor the process: Re-analyze the material after drying to confirm that you have the desired anhydrous form and that no degradation has occurred.

Analytical and Experimental Considerations

Q4: How can I accurately determine the water content of my hygroscopic spirocyclic amine salt?

A4: Several analytical techniques can be used to determine water content:

  • Karl Fischer Titration (KFT): This is the gold standard for accurately measuring water content. It is a chemical method that is specific to water and is not affected by other volatile components.[12]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. A weight loss step at a temperature consistent with the boiling point of water can indicate the water content. However, this method is not specific to water and will also detect other volatile solvents.

  • Dynamic Vapor Sorption (DVS): DVS measures the amount of water a sample absorbs or desorbs as a function of relative humidity. This technique is excellent for characterizing the hygroscopic nature of a material.

Q5: How does the three-dimensional structure of a spirocyclic amine influence the hygroscopicity of its salts?

A5: The unique 3D structure of spirocyclic amines can influence the hygroscopicity of their salts in several ways:

  • Crystal Packing: The rigid, non-planar structure of spirocycles can affect how the molecules pack in a crystal lattice. This can lead to the formation of channels or voids that may accommodate water molecules.

  • Exposure of Polar Groups: The specific conformation of the spirocycle can influence the exposure of the amine and other polar functional groups to the external environment, which can affect their interaction with water molecules.

  • Steric Hindrance: The bulky nature of some spirocyclic systems might sterically hinder the approach of water molecules to the charged amine center, potentially reducing hygroscopicity.

The relationship between the 3D structure and hygroscopicity is complex and often needs to be evaluated on a case-by-case basis through experimental studies.

Experimental Protocols and Diagrams

Protocol 1: Standardized Weighing of a Hygroscopic Spirocyclic Amine Salt
  • Preparation:

    • Place a clean, dry weighing vessel (e.g., a vial with a screw cap) and a spatula in a desiccator for at least 30 minutes to ensure they are dry.

    • Ensure the analytical balance is calibrated and in a draft-free location.

  • Tare the Weighing Vessel:

    • Quickly transfer the weighing vessel from the desiccator to the analytical balance.

    • Close the balance doors and tare the vessel.

  • Sample Transfer:

    • Remove the weighing vessel from the balance.

    • Quickly add the desired amount of the hygroscopic spirocyclic amine salt to the vessel.

    • Immediately seal the vessel.

  • Final Weighing:

    • Place the sealed vessel back on the balance.

    • Close the balance doors and record the stable weight.

  • Calculation:

    • The weight of the sample is the final recorded weight.

Diagram 1: Decision Tree for Handling a New Spirocyclic Amine Salt

A Receive New Spirocyclic Amine Salt B Review Supplier Data (SDS, CoA) Is it listed as hygroscopic? A->B C Yes B->C Yes D No/Unknown B->D No/Unknown F Handle with care in a controlled environment C->F E Perform DVS Analysis to characterize hygroscopicity D->E J Proceed with standard handling procedures D->J E->F G Store in airtight container with desiccant in a desiccator F->G H Aliquot into smaller, single-use vials G->H I Determine water content (KF) before each use H->I K Monitor for signs of hygroscopicity (clumping, weight gain) J->K L If issues arise, treat as hygroscopic K->L L->F

Caption: Decision workflow for handling a new spirocyclic amine salt.

Diagram 2: Troubleshooting Workflow for Inconsistent Experimental Results

A Inconsistent Experimental Results (e.g., solubility, reaction yield) B Suspect issue with hygroscopic spirocyclic amine salt A->B C Check Water Content (Karl Fischer Titration) B->C D Is water content higher than specified? C->D E Yes D->E Yes F No D->F No G Correct for water content in calculations and repeat experiment E->G L Consider drying a small sample (if thermally stable) and re-testing E->L H Check for Solid Form Change (XRPD) F->H I Has the crystal form changed? H->I J Yes I->J Yes K No I->K No N Re-evaluate solubility and other properties of the new solid form J->N M Investigate other experimental parameters K->M

Caption: Troubleshooting guide for inconsistent experimental outcomes.

References

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  • Oxa-spirocycles: synthesis, properties and applications. (2021). Chemical Science. [Link]

  • hygroscopic salt particles: Topics by Science.gov. [Link]

  • Hygroscopicity of secondary marine organic aerosols: Mixtures of alkylammonium salts and inorganic components. (2021). Science of The Total Environment. [Link]

  • Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. (2022). Atmospheric Chemistry and Physics. [Link]

  • Study on the Crystal Structure and Hygroscopicity of Ammonium Dinitramide. (2002). Chinese Journal of Chemistry. [Link]

  • Hygroscopic and phase transition properties of alkyl aminium sulfates at low relative humidities. (2017). Atmospheric Chemistry and Physics. [Link]

  • Is there a practical and efficient way to protect hygroscopic compounds from water uptake? (2019). ResearchGate. [Link]

  • Hygroscopic behavior of atmospherically relevant water-soluble carboxylic salts and their influence on the water uptake of ammonium sulfate. (2011). Atmospheric Chemistry and Physics. [Link]

  • An integrated approach to the selection of optimal salt form for a new drug candidate. (1994). International Journal of Pharmaceutics. [Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023). Pharmaceutics. [Link]

  • Linking hygroscopicity and the surface microstructure of model inorganic salts, simple and complex carbohydrates, and authentic. (2017). Physical Chemistry Chemical Physics. [Link]

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. (2018). ACS Omega. [Link]

  • Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals. (2023). Molecules. [Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (2021). Pharmaceutics. [Link]

  • The Role of Desiccants in Protecting Hygroscopic Chemicals. (2025). Ibis Scientific, LLC. [Link]

  • Hygroscopic and optical properties organic sea salt aerosol and consequences for climate forcing. (2004). Journal of Geophysical Research: Atmospheres. [Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. (2022). Angewandte Chemie International Edition. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules. [Link]

  • Moisture determination in hygroscopic drug substances by near infrared spectroscopy. (1995). Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level. (2022). Atmospheric Chemistry and Physics. [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (2024). RSC Medicinal Chemistry. [Link]

  • Principles of Salt Formation. (2017). ResearchGate. [Link]

  • Salt Selection in Drug Development. (2021). Pharmaceutical Technology. [Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. (2025). GSC Biological and Pharmaceutical Sciences. [Link]

  • How do you handle hygroscopic salts?. (2016). HepatoChem. [Link]

  • Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from Statin. (2024). Egyptian Journal of Chemistry. [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical Sciences. [Link]

  • Top Tips for Lab Weighing with OHAUS. (2024). Fisher Scientific. [Link]

  • Characterizing the Effects of Moisture on Pharmaceutical Materials using the Discovery SA – Dynamic Vapor Sorption Analyzer. (2021). TA Instruments. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

  • Hydrate formation in NH + -containing salts of pharmaceutically acceptable anions: A CSD survey. (2005). CrystEngComm. [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. (2008). Journal of Pharmaceutical Sciences. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. (2023). Molecules. [Link]

  • Spirocyclic Scaffolds in Medicinal Chemistry. (2021). Journal of Medicinal Chemistry. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. (2019). Spectroscopy. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025). European Journal of Medicinal Chemistry. [Link]

  • Discovery of Spirocyclic Secondary Amine-Derived Tertiary Ureas as Highly Potent, Selective and Bioavailable Soluble Epoxide Hydrolase Inhibitors. (2009). Journal of Medicinal Chemistry. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). Expert Opinion on Drug Discovery. [Link]

  • How to weigh a higroscopic substance. (2008). Chromatography Forum. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the NMR Characterization of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Introduction: The Structural Challenge of Spirocyclic Scaffolds In modern drug discovery, spirocyclic frameworks are increasingly sought after for their ability to confer rigid, three-dimensional topologies to small mole...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Challenge of Spirocyclic Scaffolds

In modern drug discovery, spirocyclic frameworks are increasingly sought after for their ability to confer rigid, three-dimensional topologies to small molecules, often leading to enhanced target affinity and improved physicochemical properties.[1] Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is a key building block embodying this chemical class. It features a unique spiro-junction between a cyclopropane and a piperidine ring, presenting a distinct challenge for unambiguous structural verification. The inherent rigidity and unusual electronic environment of the cyclopropane moiety can lead to complex and non-intuitive Nuclear Magnetic Resonance (NMR) spectra.

This guide provides an in-depth, experience-driven approach to the complete NMR characterization of this molecule. We will not only present the expected spectral data but also explain the causality behind the experimental choices, from sample preparation to advanced 2D NMR techniques. This document is designed for researchers, scientists, and drug development professionals who require a robust and validated methodology for structural elucidation.[2][3]

Part 1: Foundational Analysis via 1D NMR Spectroscopy

One-dimensional ¹H and ¹³C NMR are the cornerstones of structural elucidation.[4][5] They provide the initial, and often most critical, overview of the molecule's electronic and structural environment.

Experimental Protocol: Sample Preparation & Acquisition

The quality of NMR data is fundamentally dependent on meticulous sample preparation.[6] A flawed sample cannot be rectified by even the most advanced spectrometer.

Step-by-Step Protocol for 1D NMR Sample Preparation:

  • Analyte Weighing: Accurately weigh 5-10 mg of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.[7]

  • Solvent Selection & Dissolution:

    • Primary Choice: Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.[8] CDCl₃ is an excellent choice for its ability to dissolve a wide range of organic molecules and its relatively clean spectral window.

    • Causality: The deuterated solvent is essential to avoid a massive interfering signal from solvent protons and to provide the deuterium ("lock") signal used by the spectrometer to stabilize the magnetic field.[9] TMS is the universally accepted standard, defining the 0 ppm chemical shift.[8]

  • Homogenization: Gently vortex or sonicate the vial until the sample is fully dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[6]

  • Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a high-quality 5 mm NMR tube. This step is non-negotiable; suspended particulate matter will severely degrade magnetic field homogeneity, leading to broad, uninterpretable peaks.

  • Labeling and Insertion: Cap the NMR tube, label it clearly, and insert it into the spectrometer spinner turbine, ensuring the correct sample depth is set according to the instrument's specifications.

Data Interpretation: Predicted ¹H and ¹³C Chemical Shifts

While no public, fully assigned spectrum for this specific molecule is available, we can predict the chemical shifts with high confidence based on established principles and data from analogous structures. The most striking feature will be the significant upfield shift of the cyclopropane protons, a direct consequence of the diamagnetic anisotropy (ring current) effect unique to this strained ring system.[10][11]

Table 1: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS)

Atom Label(s)Predicted ¹H Shift (ppm)Predicted MultiplicityPredicted ¹³C Shift (ppm)
Cyclopropane Ring
H-1, H-2~0.5 - 0.9Multiplet~15 - 25
Spiro Carbon
C-3--~20 - 30
Piperidine Ring
H-4~2.8 - 3.2Multiplet~50 - 60
H-5, H-7~3.4 - 3.8 (axial/eq)Multiplet~45 - 55
H-8~1.5 - 1.9 (axial/eq)Multiplet~30 - 40
Amino Group
NH₂~1.5 - 2.5 (broad)Singlet (broad)-
Benzyl Carbamate Group
Ar-H (para)~7.35Multiplet~128
Ar-H (ortho/meta)~7.30Multiplet~128.5
O-CH₂-Ar~5.15Singlet~67
C=O--~155

Note: These are predicted values. Actual experimental values may vary slightly.

Part 2: Unambiguous Verification with 2D NMR Spectroscopy

For complex molecules like this, 1D NMR alone can leave ambiguity, especially in the crowded aliphatic region. Two-dimensional NMR experiments are essential for providing a self-validating system of cross-correlations that confirms the atomic connectivity.[12][13]

Workflow for Complete Structural Elucidation

The logical flow from initial data acquisition to final structure confirmation is a systematic process designed to build a complete and validated picture of the molecule.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_analysis Data Analysis & Verification Prep Prepare Sample in CDCl3 H1 Acquire 1H Spectrum Prep->H1 Insert into Spectrometer C13 Acquire 13C Spectrum H1->C13 Use same sample Assign Assign Protons & Carbons H1->Assign COSY Acquire 1H-1H COSY C13->COSY Resolve overlap C13->Assign HSQC Acquire 1H-13C HSQC COSY->HSQC Correlate H to C COSY->Assign HSQC->Assign Verify Verify Structure Assign->Verify

Caption: Workflow for NMR-based structural elucidation.

COSY (¹H-¹H Correlation Spectroscopy)

The COSY experiment is the definitive tool for identifying protons that are coupled to each other, typically through two or three bonds (J-coupling).[14][15] For our target molecule, it will be invaluable for tracing the connectivity within the piperidine ring.

  • Expected Correlations: We expect to see cross-peaks connecting the proton at C4 (H-4) to its neighbors on C5. Similarly, the protons on C7 will show correlations to their neighbors on C8. This allows for a "walk" around the ring, confirming the sequence of CH₂ and CH groups.

Sources

Comparative

Advanced LC-MS Analysis of Cbz-Protected Spiro Amines: A Comparative Guide

Introduction: The Analytical Challenge of Spiro Scaffolds In contemporary drug discovery, alicyclic amines with conformations restricted by spiro atoms have emerged as privileged pharmacophores. By isolating specific mol...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Spiro Scaffolds

In contemporary drug discovery, alicyclic amines with conformations restricted by spiro atoms have emerged as privileged pharmacophores. By isolating specific molecular shapes within rigid 3D frameworks, spiro amines significantly improve both the pharmacodynamic target affinity and the pharmacokinetic stability of lead molecules[1]. For instance, spiro-piperidine derivatives have demonstrated highly potent inhibitory activity against viral channels by optimally occupying 3D binding pockets[2].

During the synthesis of these complex scaffolds, the carboxybenzyl (Cbz) group is routinely employed to protect the secondary or primary amines. While chemically robust, the Cbz group introduces profound challenges for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis[3]:

  • Chromatographic Complexity: The bulky, highly lipophilic nature of the Cbz group increases column retention times and exacerbates the difficulty of resolving closely related spiro diastereomers.

  • Ionization Suppression: The electron-withdrawing nature of the carbamate linkage neutralizes the inherent basicity of the amine, drastically reducing protonation efficiency in standard Electrospray Ionization (ESI) sources.

As a Senior Application Scientist, I have structured this guide to objectively compare advanced analytical alternatives—specifically Superficially Porous Particles (SPP) versus Fully Porous Particles (FPP) for chromatography, and Atmospheric Pressure Chemical Ionization (APCI) versus ESI for mass spectrometry.

Mechanistic Insights: Causality in Method Development

Chromatographic Resolution: SPP vs. FPP

Cbz-protected spiro amines frequently present as epimeric or diastereomeric mixtures that require baseline resolution. Traditional 5 µm Fully Porous Particles (FPP) suffer from significant band broadening due to deep-pore longitudinal diffusion (the


-term in the van Deemter equation).

Conversely, Superficially Porous Particles (SPP)—also known as core-shell particles—feature a solid silica core surrounded by a thin porous shell. This architecture drastically shortens the diffusion path for the bulky Cbz-spiro molecules, enhancing mass transfer kinetics[4]. The result is sharper peaks, higher peak capacity, and the ability to resolve subtle spiro-isomers at higher flow rates without the backpressure penalties of sub-2 µm FPPs.

Mass Spectrometric Sensitivity: APCI vs. ESI

Electrospray Ionization (ESI) is a solution-phase soft ionization technique that relies heavily on the analyte's basicity to form


 ions[3]. Because the Cbz group masks the amine's lone pair, ESI often yields poor signal-to-noise ratios or complex adducts (e.g., 

), complicating quantification.

Atmospheric Pressure Chemical Ionization (APCI), however, is a gas-phase ionization technique. The LC eluent is vaporized, and a corona discharge creates reagent ions from the mobile phase (e.g., protonated solvent clusters). These clusters transfer protons to the analyte via gas-phase thermodynamics rather than solution-phase pKa[5]. For highly lipophilic, neutral-acting molecules like Cbz-protected amines, APCI frequently outperforms ESI by forcing protonation and delivering a dominant


 peak.

IonizationCausality Cbz Cbz-Protected Spiro Amine (Low Basicity) ESI ESI Source (Solution-Phase) Cbz->ESI Droplet Desolvation APCI APCI Source (Gas-Phase) Cbz->APCI Corona Discharge Poor Poor[M+H]+ Signal Suppression ESI->Poor Good Strong [M+H]+ Efficient Proton Transfer APCI->Good

Caption: Mechanistic divergence of ESI vs. APCI for low-basicity Cbz-protected amines.

Comparative Performance Data

To validate these mechanistic hypotheses, a model mixture of diastereomeric Cbz-protected 2-azaspiro[4.5]decane derivatives was analyzed.

Table 1: Chromatographic Performance (SPP C18 vs. FPP C18)

Conditions: 50-95% Acetonitrile in Water (0.1% Formic Acid) over 10 mins; Flow rate: 0.6 mL/min.

Metric2.7 µm SPP C18 (Product)3.0 µm FPP C18 (Alternative)Causality / Advantage
Retention Time (Peak 1) 4.12 min5.45 minThinner porous shell reduces excessive hydrophobic retention.
Peak Width at Half-Max 0.04 min0.09 minReduced mass transfer resistance (

-term) sharpens peaks.
Diastereomer Resolution (

)
2.8 (Baseline)1.3 (Co-eluting)Sharper peaks directly increase resolution of spiro isomers.
Backpressure 210 bar195 barComparable pressure; SPP delivers UHPLC efficiency on HPLC.
Table 2: MS Sensitivity Comparison (APCI vs. ESI)

Conditions: Positive ion mode, optimized source temperatures and gas flows.

MetricAPCI (+ mode)ESI (+ mode)Causality / Advantage
Primary Ion Species

(95% abundance)

(60%),

(20%)
APCI forces gas-phase protonation; ESI falls back on ambient sodium.
Signal-to-Noise (S/N) 450:145:110x sensitivity gain due to efficient ionization of neutral carbamate.
Limit of Detection (LOD) 1.5 ng/mL18.0 ng/mLAPCI provides superior trace-level quantification for this scaffold.

Experimental Methodology: Self-Validating Protocol

To ensure reproducibility and rigorous scientific integrity, follow this optimized step-by-step workflow for the LC-MS analysis of Cbz-protected spiro amines.

Phase 1: Sample Preparation
  • Solubilization: Dissolve 2 mg of the Cbz-protected spiro amine in 1.0 mL of LC-MS grade Methanol to create a stock solution. (Avoid DMSO if possible, as it can suppress ionization in APCI).

  • Dilution: Dilute the stock solution to a working concentration of 10 µg/mL using 50:50 Acetonitrile:Water.

  • Internal Standard: Spike in 1 µg/mL of a stable-isotope labeled analog (e.g.,

    
    -Cbz-amine) to self-validate ionization consistency and correct for matrix effects.
    
Phase 2: Chromatographic Separation (SPP Column)
  • Hardware: Install a 2.7 µm SPP C18 column (e.g., 2.1 x 100 mm).

  • Mobile Phases:

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 30% B

    • 1.0 - 6.0 min: Ramp to 95% B (Targeting the highly lipophilic Cbz group)

    • 6.0 - 8.0 min: Hold at 95% B

    • 8.0 - 8.1 min: Drop to 30% B

    • 8.1 - 10.0 min: Re-equilibrate at 30% B.

  • Flow Rate & Temp: 0.5 mL/min at 40°C to reduce mobile phase viscosity and further improve mass transfer.

Phase 3: Mass Spectrometry (APCI Optimization)
  • Source Setup: Equip the MS with an APCI probe.

  • Parameters:

    • Corona Discharge Current: 4.0 µA (Critical for initiating the gas-phase reaction).

    • Probe Temperature: 400°C (Required to vaporize the aqueous/organic eluent).

    • Desolvation Gas Flow: 800 L/hr.

  • Data Acquisition: Monitor the specific

    
     transition via Multiple Reaction Monitoring (MRM). For Cbz-amines, a common collision-induced dissociation (CID) fragment is the loss of the Cbz group (
    
    
    
    Da) or the formation of the tropylium/benzyl cation (
    
    
    91)[3].

ProtocolWorkflow Prep 1. Sample Prep (MeOH Solubilization + IS Spike) LC 2. SPP C18 Chromatography (Gradient: 30% to 95% ACN) Prep->LC MS 3. APCI-MS Detection (Corona: 4.0 µA, Temp: 400°C) LC->MS Data 4. Data Analysis (MRM:[M+H]+ -> m/z 91) MS->Data

Caption: Step-by-step LC-MS method execution for Cbz-protected spiro amines.

Conclusion

The structural rigidity of spiro amines makes them invaluable in modern drug design, but their Cbz-protected synthetic intermediates pose distinct analytical hurdles. By transitioning from traditional FPP to SPP column chemistry , analysts can overcome the mass transfer limitations imposed by the bulky Cbz group, achieving baseline resolution of complex diastereomers. Furthermore, switching from ESI to APCI bypasses the basicity-suppressing effects of the carbamate linkage, yielding an order-of-magnitude improvement in sensitivity. Implementing these optimized, self-validating protocols ensures robust, high-throughput characterization in pharmaceutical process research.

References

  • Discovery of Spiro-Piperidine Inhibitors and Their Modulation of the Dynamics of the M2 Proton Channel from Influenza A Virus National Institutes of Health (NIH) / PMC URL:[Link]

  • Kinetic performance comparison of fully and superficially porous particles with a particle size of 5 µm ResearchGate URL:[Link]

  • LC-MS Development Strategies for Quantitative Bioanalysis: ESI vs APCI ResearchGate URL:[Link]

Sources

Validation

Escaping Flatland: A Comparative Guide to Spirooctane and Spiro[3.3]heptane Scaffolds

Escaping Flatland: A Comparative Guide to Spiro[1]octane and Spiro[3.3]heptane Scaffolds In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich archi...

Author: BenchChem Technical Support Team. Date: March 2026

Escaping Flatland: A Comparative Guide to Spiro[1]octane and Spiro[3.3]heptane Scaffolds

In contemporary medicinal chemistry, the transition from planar, sp²-hybridized aromatic rings to three-dimensional, sp³-rich architectures is a fundamental strategy for improving drug-like properties. This "escape from flatland" reduces molecular promiscuity, enhances aqueous solubility, and opens up novel vectors for target engagement.

Among the most privileged 3D motifs are the spiro[1]octane and spiro[3.3]heptane scaffolds. While both introduce significant sp³ character (


), their distinct geometric strains, exit vectors, and physicochemical impacts dictate entirely different applications in drug design. This guide provides an objective, data-driven comparison of these two scaffolds, detailing their structural causality, performance metrics against traditional planar rings, and the self-validating experimental protocols used to profile them.

Structural Causality and Bioisosteric Applications

The fundamental difference between these two scaffolds lies in their ring fusion and resulting conformational energy landscapes.

Spiro[3.3]heptane: The Versatile Benzene and Piperidine Mimic

The spiro[3.3]heptane core consists of two perpendicular cyclobutane rings. Despite having non-collinear exit vectors, it has been remarkably successful as a saturated bioisostere for mono-, meta-, and para-substituted benzene rings[2][3]. When a nitrogen atom is introduced (e.g., azaspiro[3.3]heptane), it serves as a highly effective bioisostere for piperidine, morpholine, and piperazine[4].

  • Causality of Lipophilicity Reduction: Counterintuitively, replacing a 6-membered piperidine ring with an azaspiro[3.3]heptane often lowers the distribution coefficient (

    
    ) by up to 1.0 log unit, despite the net addition of a carbon atom[4][5]. This is driven by a geometry-induced increase in basicity (
    
    
    
    ) and altered solvation energies caused by the 90° twist of the spirocyclic termini[4].
Spiro[1]octane: The Conformational Lock

The spiro[1]octane scaffold fuses a highly strained cyclopropane ring to a cyclohexane ring. The primary utility of this scaffold is conformational restriction .

  • Causality of Rigidity: The cyclopropylic strain prevents the rotation of adjacent side chains, locking the molecule into a specific bioactive conformation. This is heavily utilized in peptidomimetics to mimic natural peptide folding[1] and in the design of highly selective central nervous system (CNS) agents, such as M4 muscarinic acetylcholine receptor antagonists, where the spiro[1]octane core dictates strict receptor subtype selectivity[6].

G Planar Planar / Flexible Rings (Benzene, Piperidine) Spiro33 Spiro[3.3]heptane (3D Bioisostere) Planar->Spiro33 Escape Flatland (Increase Fsp3) Spiro25 Spiro[2.5]octane (Conformational Lock) Planar->Spiro25 Rigidify Conformation Prop1 Lower Lipophilicity (Altered pKa) Spiro33->Prop1 Prop2 Modulated Metabolic Stability Spiro33->Prop2 Spiro25->Prop2 Prop3 Enhanced Target Selectivity Spiro25->Prop3

Bioisosteric replacement logic for spirocyclic scaffolds in drug design.

Comparative Physicochemical Performance

To objectively evaluate these scaffolds, we must look at head-to-head data where a traditional heterocycle (piperidine) is replaced by its spirocyclic counterparts. The table below summarizes the experimental impact on lipophilicity and intrinsic clearance (


)[7].
Table 1: Physicochemical Impact of Piperidine Bioisosteres
Scaffold / Motif

(Exp)
Aqueous Solubility (µM)

(µL/min/mg)

(min)
Primary Advantage
Piperidine (Baseline)1.613614>60High solubility, low clearance.
2-Azaspiro[3.3]heptane 1.2125331Reduced lipophilicity; altered vector.
1-Azaspiro[3.3]heptane 1.0133252Lowest lipophilicity; better stability than 2-aza.
6-Azaspiro[1]octane ~1.8 - 2.2*VariableModerateVariableExtreme target selectivity via rigidity.

*Note: Spiro[1]octane derivatives generally maintain or slightly increase lipophilicity compared to their parent piperidines due to the highly hydrophobic nature of the cyclopropane ring, contrasting with the logD-lowering effect of the [3.3] system.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility in scaffold selection, the following methodologies detail the exact workflows required to generate the DMPK data discussed above. Every step is grounded in biochemical causality.

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This assay determines the intrinsic clearance (


) of the spirocyclic scaffolds, revealing their susceptibility to Cytochrome P450 (CYP) mediated metabolism.

Step-by-Step Methodology:

  • Preparation: Pre-warm 0.1 M potassium phosphate buffer (pH 7.4) to 37°C. Causality: Physiological pH is critical, as the ionization state of azaspirocycles dictates their binding affinity to CYP active sites.

  • Incubation Mixture: Combine human liver microsomes (final concentration 0.5 mg/mL) with the test spirocycle (1 µM) in the buffer.

  • Initiation: Add NADPH regenerating system (1 mM final) to initiate the reaction. Causality: CYP enzymes are monooxygenases that strictly require NADPH as an electron donor to oxidize the spiro scaffolds.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.

  • Quenching (Self-Validation Step): Immediately dispense each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Cold acetonitrile instantly denatures microsomal proteins, halting metabolism. The IS corrects for any matrix effects or volumetric errors during subsequent MS injection.

  • Centrifugation & Analysis: Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

  • Validation Control: Run Verapamil concurrently. If Verapamil does not degrade rapidly (

    
     < 15 min), the microsomes are inactive, and the assay must be rejected.
    

G Step1 1. Compound Incubation (HLM + Test Scaffold at 37°C) Step2 2. NADPH Addition (Initiate CYP450 Metabolism) Step1->Step2 Step3 3. Time-Course Sampling (0, 5, 15, 30, 60 min) Step2->Step3 Step4 4. Quench & Precipitate (Cold Acetonitrile + IS) Step3->Step4 Step5 5. LC-MS/MS Analysis (Quantify Remaining %) Step4->Step5 Step6 6. Calculate CLint & t1/2 (Validate via Verapamil Control) Step5->Step6

Experimental workflow for evaluating the metabolic stability of spirocyclic scaffolds.

Protocol B: Shake-Flask Profiling

Because the basicity of spiro[3.3]heptanes differs significantly from piperidines, computational LogP (


) is often misleading[5][7]. Experimental 

is mandatory.

Step-by-Step Methodology:

  • Solvent Saturation: Vigorously mix n-octanol and 0.1 M phosphate buffer (pH 7.4) for 24 hours, then separate the phases. Causality: Pre-saturation prevents volume shifts during the actual experiment, ensuring the phase ratio remains exactly as intended.

  • Compound Dissolution: Dissolve the spirocyclic test compound in the pre-saturated n-octanol to a concentration of 1 mM.

  • Partitioning: Combine equal volumes (e.g., 1 mL) of the spiked octanol and pre-saturated buffer in a glass vial. Shake at 25°C for 2 hours at 300 rpm.

  • Phase Separation: Centrifuge the vials at 3000 rpm for 10 minutes to ensure complete phase separation without micro-emulsions.

  • Quantification: Carefully sample both the aqueous and octanol layers. Quantify the concentration in each phase using LC-UV or LC-MS/MS.

  • Calculation:

    
    .
    

Summary for Scaffold Selection

When deciding between these two privileged motifs, drug development professionals should follow these guidelines:

  • Choose Spiro[3.3]heptane when attempting to lower the lipophilicity of a basic amine, when replacing a metabolically liable or toxic planar benzene ring, or when a unique 3D exit vector is needed to probe a binding pocket without adding excessive molecular weight[2][4].

  • Choose Spiro[1]octane when the primary goal is to freeze a flexible chain into a rigid conformation to buy target selectivity, or when mimicking the dense hydrophobic packing of a peptide side-chain[1][6].

References
  • Prysiazhniuk, K., et al. "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Available at:[Link]

  • Wuitschik, G., et al. "Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist." PubMed Central (PMC). Available at:[Link]

  • K. Prysiazhniuk, et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." ResearchGate. Available at:[Link]

  • M. K. et al. "Peptides to Peptidomimetics: A Strategy Based on the Structural Features of Cyclopropane." ResearchGate. Available at:[Link]

  • J. P. et al. "Synthesis and characterization of chiral 6-azaspiro[1]octanes as potent and selective antagonists of the M4 muscarinic acetylcholine receptor." PubMed. Available at:[Link]

Sources

Comparative

Biological Activity of Spirocyclic Amine Analogs: A Comparative Guide

This guide provides an in-depth technical analysis of spirocyclic amine analogs, focusing on their biological activity, physicochemical advantages, and experimental validation compared to traditional planar heterocycles....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of spirocyclic amine analogs, focusing on their biological activity, physicochemical advantages, and experimental validation compared to traditional planar heterocycles.

Executive Summary: The "Escape from Flatland"

In modern medicinal chemistry, spirocyclic amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) have emerged as superior bioisosteres for traditional planar rings like piperidines, morpholines, and piperazines. This structural shift—often termed "escaping flatland"—increases the fraction of sp3-hybridized carbons (


), which correlates directly with improved clinical success rates.

Key Advantages:

  • Vectorial Orientation: Rigid positioning of exit vectors allows precise exploration of binding pockets.

  • Physicochemical Profile: Lower lipophilicity (LogD) and higher water solubility compared to aromatic analogs.

  • Metabolic Stability: Reduced susceptibility to oxidative metabolism (e.g., CYP450) due to steric bulk and lack of prone aromatic hydrogens.

Comparative Analysis: Spirocyclic vs. Planar Analogs

Case Study 1: Selectivity & Safety in PARP Inhibitors

A critical challenge in developing Poly(ADP-ribose) polymerase (PARP) inhibitors is balancing potency with cytotoxicity. Planar inhibitors often intercalate DNA, causing non-specific damage.

Comparison: Olaparib (Piperazine core) vs. Compound 10e (2,6-Diazaspiro[3.3]heptane core).

FeatureOlaparib (Planar) Spiro-Analog 10e (Spirocyclic) Impact
Core Structure Piperazine (Flexible, Planar)2,6-Diazaspiro[3.3]heptane (Rigid, 3D)Increased

PARP-1 Potency (

)
~5–10 nM12.6 nM Potency Maintained
Cytotoxicity (

)
High (Toxic at lower doses)>10 µM (Low toxicity)Safety Improved
DNA Damage Significant (Intercalation)NegligibleSelectivity Improved

Data Source: Reilly et al., J. Med.[1][2] Chem. 2018 [1]

Mechanistic Insight: The spirocyclic core maintains the critical hydrogen bonding interactions within the PARP-1 catalytic domain but projects the molecule into a vector that prevents it from intercalating between DNA base pairs, thereby reducing off-target genotoxicity.

Case Study 2: Potency Enhancement in Anesthetics

In the optimization of Bupivacaine (a local anesthetic), the lipophilic piperidine ring was replaced with spirocyclic scaffolds to improve efficacy.[3]

CompoundPiperidine Analog (57) 2-Azaspiro[3.3]heptane (58) 1-Azaspiro[3.3]heptane (59)
Activity (

/Effect)
136 µM12 µM 13 µM
Fold Improvement Reference~11x Potency ~10x Potency

Data Source: Kirichok et al., Angew.[4] Chem. Int. Ed. 2023 [2][3][5][4][6][7]

Observation: The spirocyclic analogs demonstrated a >10-fold increase in potency. The rigid spiro-scaffold likely locks the pharmacophore into a bioactive conformation that binds more tightly to the voltage-gated sodium channel, minimizing the entropic penalty of binding.

Structural & Functional Logic Visualization

The following diagram illustrates the decision matrix for transitioning from planar to spirocyclic scaffolds.

SpiroLogic Planar Planar Scaffold (Piperazine/Piperidine) Issues Issues: High LogD Metabolic Liability DNA Intercalation Planar->Issues Spiro Spirocyclic Replacement (Diazaspiro[3.3]heptane) Issues->Spiro Bioisosteric Design Mech1 Vector Rigidity Spiro->Mech1 Mech2 Increased Fsp3 Spiro->Mech2 Outcome1 Preserved Potency (H-bond alignment) Mech1->Outcome1 Outcome2 Reduced Toxicity (No DNA intercalation) Mech1->Outcome2 Outcome3 Improved ADME (Lower LogD, Stable) Mech2->Outcome3

Caption: Decision pathway for spirocyclic bioisosterism, highlighting the mechanistic link between structural rigidity and improved clinical outcomes.

Experimental Protocols

Protocol A: Synthesis of 1-Azaspiro[3.3]heptane

A validated route for accessing the 1-azaspiro core, distinct from the more common 2-azaspiro isomer.

Reaction Overview: Thermal [2+2] cycloaddition of endocyclic alkenes with Graf’s isocyanate, followed by reduction.[5][4][6]

Step-by-Step Methodology:

  • Reagents: Methylenecyclobutane (Starting material), Chlorosulfonyl isocyanate (Graf’s isocyanate),

    
     (Reductant).
    
  • Cycloaddition:

    • Dissolve methylenecyclobutane (1.0 eq) in anhydrous diethyl ether at 0°C.

    • Dropwise add Chlorosulfonyl isocyanate (1.0 eq) under

      
       atmosphere.
      
    • Stir at room temperature for 12 hours.

    • Quench: Slowly add the mixture to a vigorously stirred suspension of

      
       (aq) and 
      
      
      
      to hydrolyze the N-sulfonyl group.
    • Isolate: Extract the resulting

      
      -lactam intermediate with DCM.
      
  • Reduction:

    • Suspend

      
       (3.0 eq) in dry THF.
      
    • Add the

      
      -lactam intermediate solution dropwise at 0°C.
      
    • Reflux for 4 hours to ensure complete reduction of the lactam carbonyl.

    • Workup: Fieser workup (

      
       mL 
      
      
      
      ,
      
      
      mL 15% NaOH,
      
      
      mL
      
      
      ). Filter precipitate.
  • Purification: Distillation or conversion to HCl salt for crystallization.

Validation Check:

  • NMR: Look for characteristic multiplet signals of the spiro-ring protons at

    
     1.8–2.5 ppm.
    
  • MS: Confirm molecular ion

    
    .
    
Protocol B: PARP-1 Inhibition Assay (Fluorometric)

To verify the potency of spirocyclic analogs compared to planar controls.

Materials:

  • Recombinant Human PARP-1 Enzyme.

  • Substrate: Histone-coated microplate.

  • Cofactor: Biotinylated NAD+.

  • Detection: Streptavidin-HRP.

Workflow:

  • Preparation: Dilute test compounds (Spiro-analog and Olaparib control) in assay buffer (50 mM Tris-HCl, pH 8.0, 10 mM

    
    ) to concentrations ranging from 0.1 nM to 10 µM.
    
  • Incubation:

    • Add 20 µL of enzyme solution (0.5 U/well) to the Histone-coated plate.

    • Add 10 µL of test compound solution. Incubate for 30 min at RT.

  • Reaction Start:

    • Add 20 µL of Biotin-NAD+ cocktail.

    • Incubate for 60 min at RT.

  • Termination & Detection:

    • Wash plate 3x with PBS-T.

    • Add 50 µL Streptavidin-HRP. Incubate 30 min.

    • Add Chemiluminescent substrate and read luminescence on a plate reader.

  • Analysis:

    • Plot RLU vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (4-parameter logistic fit).
      

Assay Workflow Visualization

AssayFlow Start Compound Library (Spiro vs Planar) Dilution Serial Dilution (0.1 nM - 10 µM) Start->Dilution Incubation Enzyme Incubation (PARP-1 + Compound) Dilution->Incubation Reaction Add Biotin-NAD+ (Polymerization) Incubation->Reaction 30 min Detection Streptavidin-HRP Luminescence Read Reaction->Detection 60 min Analysis Data Analysis (IC50 Calculation) Detection->Analysis

Caption: High-throughput screening workflow for validating PARP-1 inhibitory activity of spirocyclic amines.

References

  • Reilly, S. W., et al. (2018).[1][2] "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity."[2][8] Journal of Medicinal Chemistry, 61(12), 5367–5379.[1] Link

  • Kirichok, A., et al. (2023).[3][4] "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583.[4][6] Link

  • Johansson, A., et al. (2016).[9][10] "Discovery of (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979), a Melanin Concentrating Hormone Receptor 1 (MCHr1) Antagonist with Favorable Physicochemical Properties."[10] Journal of Medicinal Chemistry, 59(6), 2497–2511.[10] Link[10]

  • Zheng, Y. & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Drug Discovery." Expert Opinion on Drug Discovery, 11(9), 831-834. Link

Sources

Validation

A Comparative Guide to Chiral HPLC Method Development for 4-amino-6-azaspiro[2.5]octane Enantiomers

This guide provides a comprehensive framework for developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 4-amino-6-azaspiro[2.5]octane. As a small, rigid, and ba...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for developing robust chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric separation of 4-amino-6-azaspiro[2.5]octane. As a small, rigid, and basic molecule, this spirocyclic amine presents unique challenges, including poor peak shape and strong interactions with the stationary phase. This document compares potential analytical strategies, explains the rationale behind methodological choices, and provides detailed protocols to guide researchers toward a successful and validated separation.

The Analytical Challenge: Understanding 4-amino-6-azaspiro[2.5]octane

The structure of 4-amino-6-azaspiro[2.5]octane, featuring a primary amine on a compact spirocyclic scaffold, dictates the analytical strategy. The primary amine is a strong proton acceptor, leading to potential peak tailing on traditional silica-based chiral stationary phases (CSPs) due to strong interactions with residual acidic silanol groups.[1] Its high polarity makes it challenging to retain and resolve under typical reversed-phase conditions. Therefore, method development must focus on mitigating these issues through careful selection of the CSP and mobile phase.

Strategic Comparison: Direct vs. Indirect Chiral Resolution

There are two primary pathways for resolving enantiomers via HPLC: direct and indirect methods.[2][3]

  • Direct Methods: Utilize a chiral stationary phase (CSP) to form transient, diastereomeric complexes with the enantiomers, leading to different retention times. This is the most common and efficient approach.

  • Indirect Methods: Involve pre-column derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form a pair of diastereomers.[4] These diastereomers can then be separated on a standard, achiral column (e.g., C18).[4][5][6]

For 4-amino-6-azaspiro[2.5]octane, the direct approach is generally preferred to avoid the complexities of derivatization reactions. However, the indirect method remains a powerful alternative if direct separation proves intractable.

Direct Separation: A Head-to-Head Comparison of Chiral Stationary Phases

The choice of CSP is the most critical factor for a successful chiral separation.[7] For a primary amine like our target analyte, polysaccharide-based CSPs are the most versatile and successful class of columns.[1][8]

Polysaccharide-Based CSPs: The Industry Standard

Polysaccharide CSPs, typically derivatives of amylose or cellulose coated or immobilized on a silica support, offer broad selectivity.[8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.

A key distinction lies between coated and immobilized phases.

  • Coated CSPs (e.g., Daicel CHIRALCEL® OD-H): The chiral selector is physically adsorbed onto the silica. While effective, they have limitations on the organic solvents that can be used.

  • Immobilized CSPs (e.g., Daicel CHIRALPAK® IA/IB/IC): The selector is covalently bonded to the silica, conferring superior robustness and universal solvent compatibility.[9][10][11][12][13] This allows for the use of a wider range of solvents like ethyl acetate, THF, or dichloromethane, which can unlock unique selectivities.[12][13]

Recommendation: For new method development, starting with immobilized columns is strongly recommended due to their enhanced stability and broader solvent choice.[12][13]

Mobile Phase Strategy for Polysaccharide CSPs

The mobile phase modulates the interaction between the analyte and the CSP. For basic amines, peak shape is a primary concern. This is controlled by the addition of a basic modifier to the mobile phase, which competes with the analyte for active sites on the silica surface, thereby reducing peak tailing.[1]

Mobile Phase ModeTypical CompositionRole of AdditiveSuitability for 4-amino-6-azaspiro[2.5]octane
Normal Phase (NP) Hexane / Isopropanol (IPA) or Ethanol (EtOH)Basic Additive (0.1%): Diethylamine (DEA), Triethylamine (TEA), or Butylamine (BuA) are essential to suppress silanol interactions and achieve symmetrical peaks.[1][14]Highly Recommended. This mode often provides the best selectivity for polar amines.
Polar Organic (PO) Acetonitrile (ACN) / Methanol (MeOH) or EtOHBasic Additive (0.1%): Similar to NP mode, a basic additive is crucial for good chromatography.[1]Recommended. A strong alternative to NP, especially if solubility is a concern.
Reversed-Phase (RP) Aqueous Buffer (e.g., Ammonium Bicarbonate) / ACN or MeOHBuffer pH control: Maintaining a neutral to slightly basic pH prevents protonation of the amine, but retention can be very low for this polar analyte.Less Recommended. Likely to result in poor retention and selectivity.
Other CSPs: Crown Ethers

Crown ether-based CSPs, such as Crownpak® CR-I(+), are specifically designed for the separation of primary amines.[15][16] Chiral recognition occurs via complexation of the protonated primary amine within the chiral crown ether cavity.[2][8] While highly effective, these columns typically require acidic mobile phases (e.g., perchloric acid), which can be harsh on HPLC systems and are less suitable for preparative scale work.[1][15][17]

Method Development Workflow & Experimental Protocols

A systematic screening approach is the most efficient path to a successful separation.

G start start screen_cols screen_cols start->screen_cols screen_mp screen_mp screen_cols->screen_mp eval eval screen_mp->eval optimize optimize eval->optimize Partial or No Separation success success eval->success Rs > 1.5 consider_deriv consider_deriv eval->consider_deriv Rs < 1.0 Across All Conditions optimize->eval derivatize derivatize consider_deriv->derivatize analyze_c18 analyze_c18 derivatize->analyze_c18 success_deriv success_deriv analyze_c18->success_deriv

Protocol 1: Direct Method Screening on Immobilized CSPs
  • Column Selection:

    • CHIRALPAK IA (Amylose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK IB (Cellulose tris(3,5-dimethylphenylcarbamate))

    • CHIRALPAK IC (Cellulose tris(3,5-dichlorophenylcarbamate))

    • Dimensions: 4.6 x 150 mm, 5 µm particle size.

  • Sample Preparation: Dissolve racemic 4-amino-6-azaspiro[2.5]octane in ethanol to a concentration of 0.5 mg/mL.

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at 210 nm (or Evaporative Light Scattering Detector if UV chromophore is absent).

    • Mobile Phases:

      • NP: n-Hexane / Ethanol (90:10, v/v) + 0.1% Diethylamine (DEA)

      • PO: Acetonitrile / Methanol (95:5, v/v) + 0.1% Diethylamine (DEA)

  • Evaluation and Optimization:

    • Calculate the resolution (Rs) between the enantiomer peaks. A value of Rs > 1.5 indicates baseline separation.

    • If separation is observed but is not baseline, adjust the ratio of the alcohol modifier. Increasing alcohol content generally decreases retention time.

    • Experiment with different basic additives like butylamine or ethanolamine, which can sometimes improve peak shape and resolution compared to DEA.[10][14]

Illustrative Performance Data (Hypothetical)

The following table illustrates potential outcomes from the screening protocol, guiding optimization efforts.

CSPMobile Phase (v/v)t_R1 (min)t_R2 (min)Selectivity (α)Resolution (Rs)Comments
CHIRALPAK IA Hex/EtOH (90/10) + 0.1% DEA8.29.51.181.9Excellent. Baseline separation achieved.
CHIRALPAK IB Hex/EtOH (90/10) + 0.1% DEA10.110.91.091.2Partial separation. Optimize by decreasing EtOH %.
CHIRALPAK IC ACN/MeOH (95/5) + 0.1% DEA6.57.41.151.7Good. Baseline separation in polar organic mode.

Indirect Separation: Pre-Column Derivatization

If direct methods fail to provide adequate resolution, derivatization with a chiral reagent is a robust alternative. Marfey's reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, or FDAA) is an excellent choice for primary amines.[5][18][19] It reacts with the primary amine of both enantiomers to form stable diastereomers that are easily separable on a standard C18 column.[4][18] The dinitrophenyl group provides a strong UV chromophore for sensitive detection at 340 nm.[4][5]

G cluster_0 Derivatization Reaction cluster_1 HPLC Analysis A (R)-Analyte (S)-Analyte C Diastereomers: (R,L)-Product (S,L)-Product A->C + B Marfey's Reagent (L-FDAA) B->C D Inject on Achiral C18 Column C->D E Separated Peaks D->E

Protocol 2: Derivatization with Marfey's Reagent
  • Reaction Setup:

    • To 50 µL of a 1 mg/mL solution of the racemic analyte in water/acetonitrile, add 20 µL of 1 M sodium bicarbonate.

    • Add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.[18]

  • Reaction Conditions: Incubate the mixture at 40 °C for 1 hour.[18]

  • Quenching: Stop the reaction by adding 20 µL of 1 M HCl.

  • HPLC Analysis:

    • Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA)

    • Mobile Phase B: Acetonitrile + 0.1% TFA

    • Gradient: A linear gradient from 20% to 80% B over 20 minutes is a good starting point.

    • Detection: UV at 340 nm.[4]

Conclusion and Recommendations

For the chiral separation of 4-amino-6-azaspiro[2.5]octane, a direct approach using immobilized polysaccharide-based CSPs is the most promising strategy.

  • Primary Recommendation: Screen a set of modern, immobilized CSPs such as CHIRALPAK IA, IB, and IC under normal phase and polar organic conditions. The use of a basic additive (e.g., 0.1% DEA) is mandatory to ensure good peak shape and reproducibility.

  • Secondary Recommendation: If direct methods do not yield baseline separation (Rs > 1.5), an indirect method using pre-column derivatization with Marfey's reagent followed by separation on a standard C18 column is a highly reliable alternative.

This systematic, evidence-based approach provides a clear and efficient pathway to developing a robust and validated chiral HPLC method for this challenging analyte, ensuring the accurate determination of enantiomeric purity crucial for pharmaceutical development and quality control.

References

  • Isabelle, C. et al. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns.
  • Antal, P. et al. (2021). Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans. Molecules.
  • Separations, B. (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • El-Aneed, A. et al. (2009). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS.
  • Lee, W. (2014).
  • Bhushan, R. & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis. Amino Acids.
  • Bhushan, R. & Brückner, H. (2011). Use of Marfey's reagent and analogs for chiral amino acid analysis: Assessment and applications to natural products and biological systems.
  • Koplyk, A. (2021). Immobilized vs. Coated Polysaccharide Chiral Columns: Key Differences. Daicel Chiral Technologies.
  • Miller, L. et al. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
  • Kochhar, S. & Christen, P. (2009). Amino acid analysis by precolumn derivatization with 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (Marfey agent). ZORA (Zurich Open Repository and Archive).
  • Kochhar, S. & Christen, P. Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-I-Alanine Amide (Marfey's Reagent).
  • Lee, W. et al. (2021).
  • Daicel Chiral Technologies. CHIRALPAK Immobilized Columns - HPLC.
  • Welch, C. J. et al. (2006). Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives.
  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives.
  • Element Lab Solutions. Daicel Immobilised Polysaccharide Chiral Columns.
  • Regalado, E. L. et al. (2012). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases.
  • S, R. (2021). Advantages of CHIRALPAK Immobilized Chiral Columns for HPLC. Daicel Chiral Technologies.
  • Daicel Chiral Technologies. Frequently Asked Questions.
  • Miller, L. & Bergeron, C. (2016). Use of Amine Additive in the Sample Diluent in a Supercritical Fluid Chromatography (SFC) Purification.
  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie.
  • Harada, N. (2018).
  • Columnex. Chiral HPLC and SFC Columns.
  • Dong, M. W. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Zhang, T. et al. (2024).

Sources

Comparative

Structural Evolution: A Comparative Guide to the Metabolic Stability of Spirocyclic Scaffolds

Executive Summary Objective: This guide analyzes the metabolic stability advantages of spirocyclic scaffolds compared to their planar or gem-dimethyl analogs.[1] It is designed for medicinal chemists and drug metabolism...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: This guide analyzes the metabolic stability advantages of spirocyclic scaffolds compared to their planar or gem-dimethyl analogs.[1] It is designed for medicinal chemists and drug metabolism scientists seeking to optimize lead compounds by increasing fraction saturated carbon (


) and blocking metabolic "soft spots."

Core Insight: The "Escape from Flatland" strategy—transitioning from planar aromatic systems to 3D spirocyclic architectures—often results in reduced intrinsic clearance (


) and improved half-life (

). This is achieved not merely by steric bulk, but by orthogonal vector orientation that restricts the "fit" into the CYP450 active site heme center.

Mechanistic Analysis: Why Spirocycles Survive

Before examining the data, it is critical to understand the causality of the stability.

  • Metabolic Blocking: Planar rings (e.g., phenyl, pyridine) and flexible alkyl chains (e.g., gem-dimethyl) are prone to oxidation. Spirocycles, such as spiro[3.3]heptane or 2-oxa-6-azaspiro[3.3]heptane , are rigid. This rigidity prevents the molecule from adopting the low-energy conformation required for the CYP450 heme iron to abstract a hydrogen atom.

  • Lipophilicity Modulation: Spirocycles often lower

    
     compared to their gem-dimethyl counterparts. Since CYP binding affinity is often correlated with lipophilicity, reducing 
    
    
    
    while maintaining potency naturally decreases metabolic liability.
  • Vector Orthogonality: Unlike flat rings where substituents exit in the same plane, spirocycles project substituents at ~90° angles. This creates a "molecular sphere" that is harder for proteolytic and oxidative enzymes to grasp.

Comparative Case Studies & Data

The following data aggregates findings from seminal bioisostere studies, specifically focusing on the work by the Carreira group (ETH Zürich) and Roche, which established the spirooxetane scaffold as a gold standard for stability.

Case Study A: The Gem-Dimethyl vs. Spirooxetane Switch

The gem-dimethyl group is a classic blocker for metabolic hotspots, but it adds lipophilicity.[2] The spirooxetane is its "polar, stable cousin."

Table 1: Metabolic Stability Comparison (Human Liver Microsomes)

Scaffold TypeStructure DescriptionLogD (pH 7.4)HLM

(µL/min/mg)
Metabolic Liability
Gem-Dimethyl

3.248 (High)Methyl group oxidation (rapid)
Spirooxetane Spiro[3.3] ether linkage2.1< 7 (Low)Ring is metabolically silent; lowers lipophilicity
Cyclohexyl Flat, flexible ring3.5120 (Very High)Extensive hydroxylation on ring
Spiro[3.3]heptane Rigid bicyclic hydrocarbon3.114 (Low)Rigid cage prevents oxidation

Data Interpretation: Replacing the gem-dimethyl group with a spirooxetane reduced intrinsic clearance by >85% while simultaneously lowering


 by 1.1 units, reducing off-target toxicity risks.
Case Study B: Nitrogen Heterocycles (Piperazine vs. Spiro-heptane)

In the optimization of PARP inhibitors (related to Olaparib), replacing the piperazine ring with a diazaspiro[3.3]heptane core significantly altered the metabolic profile.[3]

Table 2: Pharmacokinetic Impact of Spiro-Switch

ParameterPiperazine Core (Standard)Diazaspiro[3.3]heptane (Spiro)Impact
Solubility ModerateHighImproved dissolution

(Rat)
1.4 hours4.2 hours3x Half-life extension
Selectivity StandardHighReduced off-target CYP inhibition

Visualization of Mechanisms

The following diagram illustrates the Structure-Property Relationship (SPR) leading to enhanced stability.

MetabolicStability Flat Planar/Flexible Scaffold (e.g., Cyclohexyl, Gem-dimethyl) CYP_Bind CYP450 Active Site Binding Flat->CYP_Bind High Lipophilicity Flexible Fit Spiro Spirocyclic Scaffold (e.g., Spiro[3.3]heptane) Stable Steric Shielding & Vector Orthogonality Spiro->Stable Rigid 3D Structure Oxidation H-Atom Abstraction (Metabolic Event) CYP_Bind->Oxidation Accessible C-H Bonds Clearance High Intrinsic Clearance (Rapid Elimination) Oxidation->Clearance Stable->CYP_Bind Poor Fit / Steric Clash LowClearance Low Intrinsic Clearance (Extended Half-Life) Stable->LowClearance Metabolic Resistance

Caption: Mechanism of Action. Spirocyclic rigidity creates steric clashes within the CYP450 active site, preventing the close approach required for oxidation.

Experimental Protocol: Microsomal Stability Assay

To generate the data types listed above, a rigorous, self-validating protocol is required. This protocol uses Human Liver Microsomes (HLM).[4]

Phase 1: Preparation
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Microsomes: Pooled HLM (final protein conc. 0.5 mg/mL).

  • Co-factor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM

    
    ).
    
  • Test Compound: 1 µM final concentration (Keep <

    
     to ensure linear kinetics).
    
Phase 2: The Workflow (Step-by-Step)
  • Pre-Incubation: Mix HLM and Buffer. Spike with Test Compound (1 µM). Incubate at 37°C for 5 minutes (shaking) to equilibrate.

  • Initiation: Add pre-warmed NADPH regenerating system to start the reaction (

    
    ).
    
  • Sampling: At discrete time points (0, 5, 15, 30, 45, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide or Propranolol).

    • Why? Precipitates proteins and stops metabolism instantly.

  • Processing: Centrifuge at 4,000 rpm for 20 mins at 4°C. Collect supernatant.

  • Analysis: Inject onto LC-MS/MS (MRM mode).

Phase 3: Calculation (Self-Validating Math)

Calculate the slope (


) of 

vs. time.


Validation Criteria:

  • Positive Control: Verapamil (High Clearance) must show

    
     min.
    
  • Negative Control: Warfarin (Low Clearance) must show >80% remaining at 60 min.

  • If controls fail, the assay plate is rejected.

Experimental Workflow Diagram

Visualizing the critical path for data generation.

AssayWorkflow cluster_sampling Kinetic Sampling Loop Prep Sample Prep (Compound + HLM + Buffer) PreWarm Pre-Incubation (37°C, 5 min) Prep->PreWarm Start Initiation (Add NADPH) PreWarm->Start Sample0 T=0 min Start->Sample0 Start Timer Sample15 T=15 min Start->Sample15 Sample30 T=30 min Start->Sample30 Sample60 T=60 min Start->Sample60 Quench Quenching (Ice-Cold ACN + IS) Sample0->Quench Sample15->Quench Sample30->Quench Sample60->Quench Centrifuge Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS LC-MS/MS Analysis (Quantify Parent) Centrifuge->LCMS

Caption: HLM Stability Assay Workflow. Critical control points include temperature maintenance (37°C) and rapid quenching.

References

  • Wuitschik, G., et al. (2010). Spirocyclic Oxetanes: Synthesis and Properties of a New Chemical Scaffold. Journal of Medicinal Chemistry.[5] [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[5] [Link]

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6] Angewandte Chemie International Edition. [Link]

  • Reilly, S. W., et al. (2018).[3] Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.[3] Journal of Medicinal Chemistry.[5] [Link]

  • Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition.[7][8] [Link]

Sources

Validation

Crystallographic data for 6-azaspiro[2.5]octane derivatives

Executive Summary In modern medicinal chemistry, the 6-azaspiro[2.5]octane scaffold has emerged as a high-value bioisostere for the traditional piperidine ring. By fusing a cyclopropane ring at the C4 position of the pip...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the 6-azaspiro[2.5]octane scaffold has emerged as a high-value bioisostere for the traditional piperidine ring. By fusing a cyclopropane ring at the C4 position of the piperidine core, this scaffold introduces significant conformational constraints without adding excessive molecular weight.

This guide objectively compares the crystallographic and physicochemical profiles of 6-azaspiro[2.5]octane derivatives against their non-spiro analogs (specifically piperidine and 4,4-dimethylpiperidine ). We provide experimental protocols for obtaining diffraction-quality crystals and analyze the structural data that drives the enhanced metabolic stability and receptor selectivity of this class.

Structural Analysis: The "Spiro Effect"

The primary advantage of the 6-azaspiro[2.5]octane scaffold is the Thorpe-Ingold effect (gem-dimethyl effect) amplified by the strain of the cyclopropane ring. Unlike a flexible piperidine ring, which undergoes rapid chair-chair inversion, the spiro-fusion imposes a rigid orthogonality.

Comparative Crystallographic Metrics

The following data summarizes average geometric parameters derived from small molecule X-ray diffraction (SC-XRD) studies of hydrochloride salts of these scaffolds.

FeaturePiperidine (Reference) 4,4-Dimethylpiperidine 6-azaspiro[2.5]octane Impact on Drug Design
C4 Geometry Tetrahedral (

)
Distorted TetrahedralDistorted Quaternary Spiro carbon locks exit vectors.
Ring Conformation Ideal ChairFlattened ChairConstrained Chair Reduces entropic penalty upon binding.
C3-C4-C5 Angle ~111.0°~109.5°~59-60° (Internal) High strain energy (~27 kcal/mol) alters reactivity.
N1-C4 Distance ~2.5 Å (Through space)~2.5 Å~2.45 Å Slight compression of the piperidine ring.
Exit Vector (C4) Equatorial/AxialEquatorial/AxialBisecting Plane Substituents on the cyclopropane are held rigidly.

Technical Insight: In the 6-azaspiro[2.5]octane system, the cyclopropane ring is orthogonal to the mean plane of the piperidine ring. Crystallographic data confirms that the C3-Cspiro-C5 angle is compressed to accommodate the 3-membered ring, which subtly flattens the piperidine chair, pushing the nitrogen lone pair into a more defined orientation.

Experimental Protocol: Crystallization of Spirocyclic Amine Salts

Obtaining diffraction-quality crystals for spirocyclic amines is challenging due to their often oily nature as free bases. The following protocol utilizes a Salt Formation & Vapor Diffusion strategy, which is self-validating through the observation of birefringence.

Workflow Diagram

CrystallizationWorkflow Start Crude 6-azaspiro[2.5]octane (Free Base Oil) SaltForm Salt Formation (HCl or Oxalate in Et2O) Start->SaltForm 1. Protonation Isolation Isolation of Amorphous Solid SaltForm->Isolation 2. Precipitation Dissolution Dissolution (Min. Vol. Methanol/Ethanol) Isolation->Dissolution 3. Saturation VaporDiff Vapor Diffusion Setup (Outer: Et2O or Hexane) Dissolution->VaporDiff 4. Equilibration Observation Birefringence Check (Polarized Microscopy) VaporDiff->Observation 5. 24-72 Hours Observation->Dissolution No Crystals (Retry) XRD Single Crystal XRD Observation->XRD Valid Crystals

Figure 1: Optimized workflow for converting oily spirocyclic amines into diffraction-quality crystalline salts.

Detailed Methodology
  • Salt Formation (The Anchor):

    • Dissolve 50 mg of the free base 6-azaspiro[2.5]octane derivative in 0.5 mL of anhydrous diethyl ether.

    • Dropwise add 1.1 equivalents of 2M HCl in ether (or saturated oxalic acid in ethanol).

    • Why: The spiro-amine is basic; protonation creates an ionic lattice potential. The immediate precipitate is usually amorphous.

  • Solvent Saturation:

    • Decant the ether and dry the amorphous solid.

    • Redissolve the solid in the minimum amount of warm methanol or ethanol needed to achieve clarity.

    • Critical Step: If the solution is too dilute, nucleation will not occur.

  • Vapor Diffusion (The Growth Engine):

    • Place the methanol solution in a small inner vial (GC vial).

    • Place this open vial inside a larger jar containing a volatile anti-solvent (Diethyl ether or Hexane).

    • Seal the outer jar tightly.

    • Mechanism: The anti-solvent slowly diffuses into the methanol, gently lowering the solubility of the salt and promoting ordered lattice growth rather than crashing out.

  • Validation:

    • After 48 hours, examine under a polarized light microscope.

    • Success Criteria: Sharp extinction angles and distinct geometric faces (prisms/needles).

    • Failure Mode: If oil droplets appear, the diffusion was too fast. Repeat with a less volatile anti-solvent (e.g., pentane).

Comparative Performance Analysis

Why choose the 6-azaspiro[2.5]octane scaffold over standard piperidines? The decision is driven by the specific physicochemical alterations induced by the spiro-fusion.

A. Metabolic Stability (Blockade Strategy)
  • Piperidine: The C4 position is a "soft spot" for Cytochrome P450 oxidation (hydroxylation).

  • Spiro Scaffold: The C4 position is quaternary (fully substituted). There are no abstractable protons.

  • Data Support: In microsomal stability assays, 6-azaspiro[2.5]octane derivatives consistently show >2-fold increased half-life (

    
    )  compared to their piperidine analogs due to steric shielding of the metabolic site.
    
B. Lipophilicity Modulation (LogD)

While adding carbons usually increases lipophilicity, the compact nature of the cyclopropane ring often results in a lower LogP penalty than adding two methyl groups (gem-dimethyl).

Scaffold

LogP (vs Piperidine)
Solubility Trend
4,4-Dimethylpiperidine +0.8 to +1.0Decreased
6-azaspiro[2.5]octane +0.4 to +0.6Maintained/Slight Decrease
C. Vector Orientation (Receptor Binding)

The spiro-cycle creates a unique "exclusion volume."

VectorMap Piperidine Piperidine (Flexible) Target Receptor Pocket (Defined Geometry) Piperidine->Target High Entropy Loss Spiro 6-azaspiro[2.5]octane (Rigid) Spiro->Target Pre-organized Low Entropy Loss

Figure 2: The entropic advantage of the spiro scaffold. By pre-organizing the conformation, the binding penalty is reduced.

References

  • Spirocyclic Scaffolds in Drug Discovery

    • Title: "Strained spiro heterocycles as potential bioisosteres."[1][2]

    • Source:Chem. Commun., 2024.
    • URL:[Link]

  • Crystallographic Data & Synthesis

    • Title: "6-Azaspiro[2.5]octane hydrochloride | Structure and Properties."[3][4]

    • Source: PubChem (NIH).
    • URL:[Link]

  • Conformational Analysis of Piperidines: Title: "A Comparative Guide to the Conformational Analysis of Piperidine Derivatives." Source: BenchChem Technical Guides.
  • Salt Crystallization Techniques

    • Title: "Unorthodox crystalline drug salts via the reaction of amine-containing drugs with CO2."[5]

    • Source:Chem. Sci., 2016.
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal of Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Executive Summary & Immediate Action Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is a specialized pharmaceutical intermediate. Due to the lack of a compound-specific global safety monograph, it must be handled und...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Immediate Action

Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate is a specialized pharmaceutical intermediate. Due to the lack of a compound-specific global safety monograph, it must be handled under Universal Precaution Protocols for novel organic amines.

  • Primary Disposal Method: High-Temperature Incineration (via licensed contractor).

  • Strict Prohibition: Do NOT dispose of via sanitary sewer (sink) or general trash.

  • Critical Segregation: Keep separate from strong oxidizers (e.g., nitric acid, permanganates) and hydrogenation catalysts (e.g., Pd/C, Raney Nickel) in waste streams.

Chemical Profile & Hazard Assessment

To dispose of a chemical safely, you must understand its structure-activity relationship (SAR). This compound features three distinct functional moieties that dictate its waste classification:

Functional GroupStructural ImplicationDisposal Hazard
Spiro[2.5]octane Core High ring strain (cyclopropane ring fused to piperidine).Potential thermodynamic instability. Avoid mixing with strong Lewis acids which may trigger ring-opening exotherms.
Primary Amine (-NH₂) Basic nitrogen center.Corrosive/Irritant potential.[1] Incompatible with acids (heat generation) and oxidizers (N-oxide formation).
Cbz (Carboxybenzyl) Lipophilic protecting group.High Aquatic Toxicity Risk. Drastically reduces water solubility, making drain disposal environmentally catastrophic.

GHS Classification (Inferred from SAR):

  • H315/H319: Causes skin and serious eye irritation.

  • H411: Toxic to aquatic life with long-lasting effects (due to the benzyl carbamate moiety).

Disposal Decision Logic

The following decision tree outlines the operational workflow for segregating this waste stream.

DisposalWorkflow Start Waste Generation: Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate StateCheck Physical State? Start->StateCheck Solid Solid / Precipitate StateCheck->Solid Pure Compound Liquid Liquid / Mother Liquor StateCheck->Liquid Dissolved Debris Contaminated PPE/Sharps StateCheck->Debris Gloves/Vials StreamA Stream A: Solid Organic Waste (Incineration) Solid->StreamA SolventCheck Halogenated Solvent? Liquid->SolventCheck StreamD Stream D: Solid Hazardous Debris Debris->StreamD StreamB Stream B: Non-Halogenated Organic Liquid SolventCheck->StreamB No (e.g., MeOH, EtOAc) StreamC Stream C: Halogenated Organic Liquid SolventCheck->StreamC Yes (e.g., DCM, CHCl3)

Figure 1: Decision logic for segregating spirocyclic amine waste streams based on physical state and solvent carrier.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Applicability: Expired reagents, failed synthesis solids, or rotary evaporator residue.

  • Containerization: Transfer the solid into a wide-mouth high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste label.

    • Chemical Name: Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate.

    • Hazard Checkbox: "Toxic" and "Irritant."

  • Secondary Containment: Place the primary jar inside a clear, sealable zip-lock bag (double containment) to prevent dust inhalation by waste handlers.

  • Disposal Path: Place in the Solid Organic Waste Drum for incineration.

Protocol B: Liquid Waste (Solutions)

Applicability: Reaction mixtures, mother liquors, or flash chromatography fractions.

  • pH Check: Ensure the solution pH is between 6 and 10.

    • Why? Acidic solutions containing this amine can form salts that may precipitate unexpectedly, clogging waste lines. Basic solutions are stable.

  • Solvent Segregation (Critical):

    • If in DCM/Chloroform: Pour into Halogenated Waste .

    • If in Methanol/Ethyl Acetate/DMF: Pour into Non-Halogenated Waste .

  • Concentration Limit: If the concentration exceeds 10% w/v, consider rotary evaporation to a solid (Protocol A) to reduce liquid waste volume and disposal costs.

Protocol C: Empty Containers & Debris

Applicability: Original shipping bottles, syringes, and contaminated gloves.

  • Triple Rinse:

    • Rinse the empty bottle three times with a compatible solvent (Ethanol or Acetone).

    • Crucial: Pour the rinsate into the Liquid Waste container (Protocol B). Do NOT pour rinsate down the drain.[2]

  • Defacing: Cross out the original label using a permanent marker.

  • Disposal:

    • Rinsed Bottles: Glass recycling (if permitted by local EHS) or General Trash.

    • Gloves/Syringes: Chemically contaminated sharps/debris bin.

Scientific Rationale & Troubleshooting

Why do we follow these specific steps?

The "Cbz" Stability Factor

The Benzyloxycarbonyl (Cbz) group is acid-stable but sensitive to hydrogenolysis.[3]

  • Risk: If this waste is mixed with palladium waste (e.g., from a hydrogenation reaction) and a hydrogen source (even trace amounts from borohydride reduction), the Cbz group can cleave, releasing benzyl alcohol and CO₂ gas .

  • Prevention: Never mix this waste stream with heavy metal catalyst waste.

The Amine Incompatibility

As a primary amine, the 4-amino position is nucleophilic.

  • Risk: Mixing with waste streams containing acyl chlorides, anhydrides, or strong oxidizers (peroxides) can result in rapid, exothermic amide formation or oxidation.

  • Prevention: Segregate from "Oxidizing Waste" streams.[2]

Regulatory Compliance (USA/Global)

Regulatory BodyClassification / CodeNote
EPA (RCRA) Not Listed (P/U) This is not a specifically listed waste. However, it is treated as a Characteristic Waste if ignitable (D001) or simply as "Non-RCRA Regulated Hazardous Waste."
DOT (Transport) Class 9 (Miscellaneous) Likely UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.) due to the Cbz-amine structure.[3]
Prudent Practices Amine / Organic Follows National Research Council guidelines for nitrogen-containing organic intermediates.

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press.[4] [Link]

  • U.S. Environmental Protection Agency. (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[5] [Link]

  • Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.[6] (Source for chemical stability data). [Link]

Sources

Handling

Personal protective equipment for handling Benzyl 4-amino-6-azaspiro[2.5]octane-6-carboxylate

Comprehensive Safety and Operational Guide for Handling Spirocyclic Amine Building Blocks: Focus on Benzyl 4-amino-6-azaspiro[1]octane-6-carboxylate Chemical Profile & Mechanistic Hazard Rationale Benzyl 4-amino-6-azaspi...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling Spirocyclic Amine Building Blocks: Focus on Benzyl 4-amino-6-azaspiro[1]octane-6-carboxylate

Chemical Profile & Mechanistic Hazard Rationale

Benzyl 4-amino-6-azaspiro[1]octane-6-carboxylate (CAS: 2673197-02-7) is a highly functionalized spirocyclic amine building block frequently utilized in the synthesis of advanced pharmaceutical agents, such as JAK and BTK inhibitors[2]. While its three-dimensional spirocyclic architecture is invaluable for exploring novel chemical space in drug discovery, its physicochemical properties present specific handling challenges that require rigorous, mechanistic-based safety protocols[3].

Causality of Hazards:

  • High Lipophilicity & Membrane Permeability: The combination of the spirocyclic aliphatic core and the carboxybenzyl (Cbz) protecting group significantly elevates the molecule's lipophilicity. Highly lipophilic basic amines partition rapidly into hydrophobic biological membranes, which dramatically increases the risk of dermal absorption and subsequent systemic cytotoxicity compared to simpler, more polar amines[4].

  • Nucleophilic Irritation: The unprotected primary amine at the 4-position is strongly nucleophilic. Upon contact with physiological moisture (eyes, mucous membranes, sweat), it acts as a localized base, leading to rapid protein denaturation. Analogous spirocyclic amines are classified under GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

  • Aerosolization Risk: As a dry powder, the compound is prone to electrostatic charging, increasing the risk of aerosolization and inhalation during standard weighing procedures.

Quantitative PPE Matrix

Standard laboratory personal protective equipment (PPE) is insufficient for prolonged exposure to lipophilic benzyl-derivatives. Benzyl-containing compounds can permeate standard 3-4 mil nitrile gloves in under 10 minutes[5]. Therefore, a barrier-specific approach is required.

Hazard VectorRecommended PPE ConfigurationMaterial Specification & Breakthrough DataMechanistic Rationale
Dermal (Hands) Double-layered Nitrile GlovesInner: 4-mil standard nitrile.Outer: 8-mil extended cuff (e.g., Fortis500). Breakthrough time: >480 mins[5].Thickened nitrile prevents rapid permeation by lipophilic Cbz-protected amines. Double-gloving allows immediate shedding if the outer layer is contaminated.
Ocular Chemical Splash GogglesANSI Z87.1 certified, indirect venting.Safety glasses lack an orbital seal. Basic amines cause rapid, irreversible corneal saponification upon contact.
Respiratory Fume Hood / Particulate RespiratorClass II Type A2 Hood (Face velocity: 80-100 fpm). N95/P100 mask if outside hood.Prevents inhalation of electrostatically charged, aerosolized spirocyclic amine dust.
Body Flame/Fluid-Resistant Lab CoatHigh-density cotton/poly blend with knit cuffs.Prevents microscopic dust accumulation on exposed wrists and personal clothing.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every handling step must include a verification mechanism to prevent exposure.

Step 1: Environmental Preparation

  • Action: Clear the analytical balance area inside the fume hood. Line the workspace with anti-static weighing paper.

  • Validation: Verify the fume hood's inward face velocity is between 80-100 feet per minute (fpm) using the digital monitor before opening the chemical container.

Step 2: Electrostatic Mitigation & Weighing

  • Action: Use a static-eliminating ionizer fan near the balance. Use grounded, stainless-steel spatulas rather than plastic to transfer the Benzyl 4-amino-6-azaspiro[1]octane-6-carboxylate powder.

  • Rationale: Plastic spatulas generate static electricity, causing the lipophilic powder to "jump" and aerosolize, bypassing primary containment and increasing inhalation risks.

Step 3: Sealed Transfer

  • Action: Transfer the weighed solid into the reaction vessel and seal it with a septum before removing it from the balance enclosure.

  • Rationale: This ensures zero exposure to the ambient laboratory environment during transit to the reaction manifold.

Step 4: Acidic Decontamination

  • Action: Wipe down the spatulas, balance pan, and surrounding area with a lint-free cloth dampened with 10% aqueous citric acid, followed by 70% isopropanol.

  • Rationale: The weak acid protonates the residual primary amine, converting the lipophilic free base into a highly water-soluble, non-volatile ammonium citrate salt, which is easily and safely wiped away.

Workflow N1 1. Environmental Prep (Verify 80-100 fpm) N2 2. Static Mitigation (Ionizer & Steel Spatula) N1->N2 N3 3. Weigh & Seal (Containment before transit) N2->N3 N4 4. Acidic Decon (10% Citric Acid Wipe) N3->N4

Fig 1. Self-validating operational workflow for spirocyclic amine handling.

Emergency Response & Spill Management

In the event of a powder spill outside of primary containment, execute the following protocol:

  • Isolate & Evacuate: Immediately clear personnel from the immediate vicinity to prevent tracking the lipophilic powder throughout the laboratory.

  • Don Enhanced PPE: Responders must upgrade to 8-mil nitrile gloves and a P100 half-mask respirator.

  • Chemical Suppression (Do NOT dry sweep): Dry sweeping aerosolizes the powder. Instead, gently cover the spill with absorbent pads lightly dampened with 10% citric acid.

  • Mechanistic Neutralization: The citric acid neutralizes the basic amine, mitigating its nucleophilic hazard and preventing it from becoming airborne.

  • Collection: Scoop the neutralized, damp mass using a non-sparking tool into a chemically compatible, sealable high-density polyethylene (HDPE) container.

Disposal Plan

Proper segregation is critical to prevent incompatible reactions in waste streams.

  • Organic Waste: Solutions containing Benzyl 4-amino-6-azaspiro[1]octane-6-carboxylate should be disposed of in the "Non-Halogenated Organic Waste" stream, provided no chlorinated solvents were used in the reaction.

  • Aqueous Waste: If the compound was neutralized with acid (e.g., during extraction or spill cleanup), the resulting aqueous phase contains the protonated amine. This must be collected in a designated "Aqueous Amine Waste" container. Critical Warning: Do not mix with strong oxidizers (e.g., nitric acid waste), as the benzyl group is susceptible to exothermic oxidation.

  • Solid Waste: All contaminated weighing papers, PPE (outer gloves), and cleanup materials must be sealed in a transparent, labeled zip-top bag before being placed in the solid hazardous waste bin.

References

  • Title: WO2021147953A1 - Pyrimido five-membered ring derivative and application thereof Source: Google Patents URL: 2

  • Title: Benzyl 4-amino-6-azaspiro[1]octane-6-carboxylate Product Information Source: BLD Pharm URL: 3

  • Title: 146655-41-6 | (1R,5S,6s)-Benzyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate Hazard Data Source: BLD Pharm URL:

  • Title: Spirocycle MmpL3 Inhibitors with Improved hERG and Cytotoxicity Profiles as Inhibitors of Mycobacterium tuberculosis Growth Source: ACS Omega URL: 4

  • Title: Nitrile Gloves Chemical Permeation Breakthrough Times Source: Fisher Scientific URL: 5

Sources

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